Anticancer agent 126
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H18F3N3O4S |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
3-[3,5-difluoro-4-[[(6-methyl-4-oxo-1-phenylpyridazine-3-carbonyl)amino]methyl]phenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C25H18F3N3O4S/c1-15-10-23(32)24(30-31(15)18-7-3-2-4-8-18)25(33)29-14-20-21(26)12-17(13-22(20)27)16-6-5-9-19(11-16)36(28,34)35/h2-13H,14H2,1H3,(H,29,33) |
InChI Key |
KCMSIHHWMOTDFN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Anticancer Agent 126
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 126 is a novel small molecule inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein.[1][2] MYC is a transcription factor that is dysregulated in a majority of human cancers, playing a pivotal role in cell proliferation, growth, and metabolism. The interaction with WDR5 is critical for the recruitment of MYC to chromatin and the subsequent activation of its target genes.[1][3] By disrupting the WDR5-MYC interaction, this compound presents a promising therapeutic strategy for the treatment of MYC-driven malignancies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of the WDR5-MYC Interaction
This compound functions as a competitive inhibitor of the WDR5-MYC interaction. It binds to the WDR5 protein at the same site as MYC, thereby preventing the formation of the WDR5-MYC complex.[1] This disruption has been shown to reduce the expression of MYC target genes.[1][2]
Signaling Pathway
The primary signaling pathway affected by this compound is the MYC signaling pathway. In normal cellular processes, growth signals lead to the activation of MYC, which then heterodimerizes with MAX. This MYC-MAX complex, with the assistance of cofactors like WDR5, binds to E-box sequences in the promoters of target genes, leading to the transcription of genes involved in cell cycle progression, ribosome biogenesis, and metabolism. This compound intervenes by preventing the association of WDR5 with MYC, thereby inhibiting the transcription of these target genes and ultimately leading to a reduction in cancer cell proliferation.
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Assay Type | Description | Result (IC50) | Reference |
| Biochemical Assay | Inhibition of the WDR5-MYC interaction in a purified system. | Sub-micromolar range | [1] |
| Cellular Assay | Inhibition of MYC-dependent cell proliferation. | Data not publicly available | - |
| Compound Parameter | Value | Unit | Reference |
| Molecular Weight | 513.49 | g/mol | [2] |
| Solubility in DMSO | 10 | mM | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
WDR5-MYC Interaction Biochemical Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to quantify the inhibitory effect of compounds on the interaction between WDR5 and a MYC-derived peptide in a purified system.
Materials:
-
Recombinant human WDR5 protein
-
Biotinylated MYC peptide
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-XL665
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add WDR5 protein, biotinylated MYC peptide, and the diluted this compound.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.
-
Add a premixed solution of the europium-labeled antibody and streptavidin-XL665 to each well.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm (for europium) and 665 nm (for XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Assay for MYC Target Gene Expression (Quantitative Real-Time PCR - qRT-PCR)
This protocol is used to measure the effect of this compound on the expression levels of known MYC target genes in a cancer cell line.
Materials:
-
MYC-dependent cancer cell line (e.g., a Burkitt's lymphoma cell line)
-
Cell culture medium and supplements
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC target genes (e.g., NCL, RPL23) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound represents a targeted therapeutic approach aimed at the well-validated but historically challenging cancer target, MYC. By specifically disrupting the essential interaction between MYC and its cofactor WDR5, this compound effectively downregulates MYC-driven gene expression, which is crucial for the survival and proliferation of many cancer cells. The sub-micromolar potency in biochemical assays underscores its potential as a lead compound for further drug development. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar WDR5-MYC interaction inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer models.
References
Technical Whitepaper: Discovery and Synthesis of Anticancer Agent 126, a Novel WDR5-MYC Interaction Inhibitor
For Distribution: Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor MYC is a critical oncoprotein that is dysregulated in a majority of human cancers. Its direct inhibition has remained a formidable challenge. A promising therapeutic strategy involves targeting the protein-protein interactions that are essential for MYC's oncogenic function. One such crucial interaction is with the WD Repeat-Containing Protein 5 (WDR5), which acts as a chromatin cofactor for MYC. The disruption of the WDR5-MYC complex impairs the recruitment of MYC to its target genes, thereby inhibiting its transcriptional activity. This whitepaper provides an in-depth technical guide on the discovery and synthesis of "Anticancer agent 126" (also referred to as compound 12), a novel small molecule antagonist of the WDR5-MYC interaction. This agent, identified through high-throughput screening and subsequent structure-based design, demonstrates potent inhibition of the WDR5-MYC interaction in biochemical and cellular assays and reduces the expression of MYC target genes.
Discovery of this compound
The discovery of this compound stemmed from a high-throughput screening (HTS) campaign aimed at identifying novel antagonists of the WDR5 WBM (WDR5-binding motif) pocket.[1] This screening led to the identification of a 1-phenyl dihydropyridazinone 3-carboxamide core structure, which served as the foundational scaffold for further optimization.[1]
Subsequent structure-based design and medicinal chemistry efforts were employed to enhance the potency and drug-like properties of the initial hits. This iterative process of chemical synthesis and biological evaluation led to the development of this compound, which exhibited sub-micromolar inhibition in biochemical assays.[1]
Synthesis of this compound
The synthesis of this compound, a molecule with a 1-phenyl dihydropyridazinone 3-carboxamide core, is a multi-step process. The general synthetic route involves the formation of the core pyridazinone ring system followed by amide coupling with the appropriate amine-containing side chain. While the specific, detailed synthesis protocol for this compound is proprietary to the discovering institution, a generalizable synthetic scheme for related 1-phenyl dihydropyridazinone 3-carboxamides can be outlined.
The synthesis typically begins with the condensation of a substituted phenyldiazonium salt with a β-ketoester to form a hydrazone. This intermediate then undergoes cyclization to form the dihydropyridazinone core. The carboxylic acid moiety on the pyridazinone ring is then activated, commonly as an acid chloride or using peptide coupling reagents, and reacted with a substituted amine to yield the final carboxamide product. Purification is typically achieved through column chromatography.
Quantitative Data
The inhibitory activity of this compound and its analogs was quantified using various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: Biochemical Inhibition of WDR5-MYC Interaction
| Compound | TR-FRET IC50 (µM) |
| This compound | < 1 |
| HTS Hit 1 | 15.3 |
| Analog A | 5.8 |
| Analog B | 2.1 |
Data presented are representative values from the primary literature.[1]
Table 2: Cellular Inhibition of WDR5-MYC Interaction
| Compound | NanoBRET IC50 (µM) |
| This compound | ~1 |
| Analog B | 8.5 |
Data presented are representative values from the primary literature.[1]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay was utilized to quantify the inhibitory effect of compounds on the WDR5-MYC interaction.
-
Reagents:
-
GST-tagged WDR5 protein
-
Biotinylated MYC peptide
-
Terbium-conjugated anti-GST antibody (donor)
-
Streptavidin-conjugated d2 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
-
Procedure:
-
A solution of GST-WDR5 and biotinylated-MYC peptide is prepared in the assay buffer.
-
Test compounds (such as this compound) are serially diluted and added to the protein-peptide mixture in a microplate.
-
The mixture is incubated to allow for compound binding to WDR5.
-
A solution containing the TR-FRET detection reagents (Terbium-anti-GST antibody and Streptavidin-d2) is added.
-
The plate is incubated to allow for the binding of the detection reagents.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined from the dose-response curves.
-
NanoBRET™ Cellular Assay
This assay was employed to measure the disruption of the WDR5-MYC interaction by test compounds within living cells.
-
Reagents and Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-WDR5 (donor) and HaloTag®-MYC (acceptor)
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand (acceptor)
-
Opti-MEM™ I Reduced Serum Medium
-
-
Procedure:
-
HEK293 cells are co-transfected with the NanoLuc®-WDR5 and HaloTag®-MYC expression vectors.
-
Transfected cells are seeded into 96-well plates.
-
The following day, the medium is replaced with Opti-MEM containing the HaloTag® 618 Ligand and the cells are incubated.
-
Test compounds are serially diluted and added to the cells, followed by a further incubation period.
-
The NanoBRET™ Nano-Glo® Substrate is added to the wells.
-
The plate is read on a luminometer capable of measuring donor emission (460 nm) and acceptor emission (618 nm).
-
The corrected NanoBRET™ ratio is calculated by subtracting the background signal (cells with donor only) from the acceptor/donor ratio. IC50 values are then determined from the dose-response curves.
-
Visualizations
Signaling Pathway Diagram
Caption: WDR5-MYC Signaling Pathway and Inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for the Discovery and Validation of this compound.
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors targeting the WDR5-MYC protein-protein interaction. Its discovery through a systematic process of high-throughput screening and structure-based design has yielded a potent and cell-active compound. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers in the field of oncology and drug discovery. Further optimization of this chemical scaffold holds the potential for the development of a novel class of therapeutics for the treatment of MYC-driven cancers.
References
Unraveling the Identity of "Anticancer Agent 126": A Technical Guide to Four Distinct Compounds
The designation "Anticancer agent 126" is not unique to a single molecule. Instead, it appears in scientific literature and commercial listings to refer to several distinct chemical entities with different structures, mechanisms of action, and therapeutic potential. This guide provides an in-depth technical overview of the four principal compounds that researchers may encounter under this ambiguous nomenclature: a photoactive agent also known as Compound II4, a WDR5-MYC interaction inhibitor often referred to as compound 12, the EZH2 inhibitor GSK126, and the MEK1/2 inhibitor U0126.
Antitumor Agent-126 (Compound II4): A Photoactive Therapeutic
Chemical Structure and Properties
Antitumor agent-126, also designated as Compound II4, is a photoactive anticancer agent. A key characteristic of this compound is its significant near-infrared fluorescence emission in the 650-760 nm range, which makes it suitable for applications in photodynamic therapy (PDT). When exposed to laser irradiation, it exhibits antiproliferative activity and can induce apoptosis in cancer cells.[1]
| Property | Value |
| Mechanism of Action | Photo-induced apoptosis |
| Fluorescence Emission | 650-760 nm |
| In Vitro Activity | IC50 = 0.149 (units not specified)[1] |
| In Vivo Activity | Inhibits tumor growth in mouse xenograft models with 650 nm laser irradiation[1] |
Experimental Protocols
Caption: A generalized workflow for the preclinical evaluation of a photoactive anticancer agent.
This compound (Compound 12): A WDR5-MYC Interaction Inhibitor
Chemical Structure and Properties
This compound, also referred to as "compound 12" in some literature, is an inhibitor of the WD repeat-containing protein 5 (WDR5).[2][3] It exerts its anticancer effects by disrupting the critical interaction between WDR5 and the MYC proto-oncogene, which in turn reduces the expression of MYC target genes. There is some discrepancy in the reported molecular formula for this compound.
| Property | Value |
| Target | WDR5 |
| Mechanism of Action | Disrupts WDR5-MYC interaction[2][3] |
| Molecular Formula | C25H11BBr2F2N2O3S4[2] or C25H18F3N3O4S[3] |
| Pathway | Epigenetics[3] |
| Solubility | 10 mM in DMSO[3] |
Signaling Pathway
The mechanism of action for this WDR5 inhibitor involves the disruption of a key protein-protein interaction that is crucial for the transcription of MYC-dependent genes.
Caption: The signaling pathway disrupted by the WDR5 inhibitor "this compound".
GSK126: An EZH2 Methyltransferase Inhibitor
Chemical Structure and Properties
GSK126 is a potent and highly selective inhibitor of the EZH2 (Enhancer of zeste homolog 2) methyltransferase.[4][5] It is a small molecule that acts as an S-adenosyl methionine (SAM) competitive inhibitor.[5] GSK126 has demonstrated efficacy in inhibiting the proliferation of EZH2 mutant lymphoma cell lines.[4]
| Property | Value |
| Target | EZH2 Methyltransferase |
| Mechanism of Action | SAM-competitive inhibition of EZH2 |
| IC50 | 9.9 nM (cell-free assay)[4] |
| Molecular Formula | C31H38N6O2[5] |
| Molecular Weight | 526.67 g/mol [4] |
| Downstream Effects | Decreases H3K27me3, activates EZH2 target genes, inhibits cell migration and angiogenesis[4][6] |
Experimental Protocols
A common method to determine the inhibitory activity of compounds like GSK126 is a cell-free enzyme assay.
EZH2 Inhibition Assay Protocol:
-
Enzyme Preparation : A five-member PRC2 complex (containing Flag-EZH2, EED, SUZ12, AEBP2, RbAp48) is used.[4]
-
Compound Preparation : GSK126 is dissolved in DMSO and tested at various concentrations.[4]
-
Reaction Mixture : The compound is added to plates, followed by the EZH2 complex and a peptide substrate.[4]
-
Initiation and Quenching : The reaction is initiated with [3H]-SAM and incubated for 30 minutes. It is then quenched with an excess of unlabeled SAM.[4]
-
Detection : The methylated peptide product is captured on phosphocellulose filters. The radioactivity is measured using a TopCount scintillation counter.[4]
-
Data Analysis : IC50 values are calculated. To obtain an accurate Ki, the assay is run at a high concentration of the competitive substrate SAM relative to its Km.[4]
Signaling Pathway
GSK126's mechanism involves the inhibition of EZH2, which leads to a reduction in histone methylation and subsequent changes in gene expression.
Caption: The mechanism of action of the EZH2 inhibitor GSK126.
U0126: A MEK1/2 Kinase Inhibitor
Chemical Structure and Properties
U0126 is a well-characterized and widely used inhibitor of the mitogen-activated protein kinase (MAPK) kinases, MEK1 and MEK2.[7][8][9] By blocking these upstream kinases, U0126 prevents the activation of ERK1/2, a key signaling node in pathways that regulate cell proliferation, differentiation, and survival.[7][8]
| Property | Value |
| Target | MEK1 and MEK2 |
| Mechanism of Action | Inhibition of MEK1/2 kinase activity |
| Molecular Formula | C18H16N6S2[9] |
| Molecular Weight | 380.5 g/mol [9] |
| Downstream Effects | Inhibits ERK1/2 phosphorylation, can induce or inhibit apoptosis depending on cellular context[7][8] |
Signaling Pathway
U0126 targets the RAF/MEK/ERK signaling cascade, a central pathway in many cancers.
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of U0126.
References
- 1. gentaur.com [gentaur.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 9. U0126 | C18H16N6S2 | CID 3006531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Target Identification and Validation of Anticancer Agent 126
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of a drug's molecular target is a critical step in the development of new therapeutics. It provides a mechanistic understanding of the drug's action, enables the development of biomarkers for patient selection, and guides future lead optimization efforts. This document provides a comprehensive technical guide on the methodologies and data interpretation for the target identification and validation of a novel hypothetical compound, "Anticancer Agent 126," which has demonstrated potent cytotoxic activity against human colorectal cancer cell lines.
Initial Target Hypothesis Generation
The initial phase of target identification aims to generate a list of potential protein candidates that directly interact with this compound. This is achieved by employing a combination of affinity-based proteomics and unbiased multi-omics approaches.
Data Summary: Initial Screening of Agent 126
The following tables summarize the initial quantitative data gathered for Agent 126.
Table 1: Cytotoxicity of Agent 126 in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Histology | IC50 (nM) |
|---|---|---|
| HCT116 | Colorectal Carcinoma | 75.3 |
| HT-29 | Colorectal Adenocarcinoma | 112.8 |
| SW480 | Colorectal Adenocarcinoma | 98.5 |
| CCD 841 CoN | Normal Colon | > 10,000 |
Table 2: Top Potential Protein Binders from Affinity Chromatography-Mass Spectrometry HCT116 cell lysate was used for the affinity pulldown.
| Protein Candidate | Gene Symbol | Mascot Score | Unique Peptides | Fold Enrichment (Agent 126 vs. Control) |
|---|---|---|---|---|
| Cyclin-Dependent Kinase 9 | CDK9 | 1254 | 28 | 62.1 |
| Casein Kinase 2 Subunit Alpha | CSNK2A1 | 876 | 19 | 15.3 |
| Bromodomain-containing protein 4 | BRD4 | 652 | 15 | 8.7 |
| Heat shock protein 90 | HSP90AA1 | 598 | 12 | 5.4 |
Experimental Protocols
Protocol 1: Affinity Chromatography-Mass Spectrometry
-
Immobilization of Agent 126: Synthesize a derivative of Agent 126 containing a linker and a reactive group (e.g., N-hydroxysuccinimide ester) for covalent attachment to NHS-activated sepharose beads. Control beads are prepared by blocking the reactive groups without the compound.
-
Cell Lysis: Culture HCT116 cells to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Affinity Pulldown: Incubate the clarified cell lysate with the Agent 126-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders. A typical wash series would be 3 x 5-minute washes.
-
Elution: Elute the bound proteins using a competitive elution with excess free Agent 126 or by using a denaturing elution buffer (e.g., 2% SDS).
-
Proteomic Analysis: The eluted proteins are resolved by SDS-PAGE, followed by in-gel trypsin digestion. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins and quantify their relative abundance by comparing the spectral counts or peptide intensities from the Agent 126-conjugated beads to the control beads.
Visualization: Target Hypothesis Workflow
Caption: Workflow for generating initial target hypotheses for Agent 126.
Direct Target Engagement and Validation
Following the identification of CDK9 as the top potential target, the next step is to confirm direct physical binding in a cellular context and to characterize the binding affinity and selectivity.
Data Summary: Target Engagement & Selectivity
Table 3: Cellular Thermal Shift Assay (CETSA) Data for CDK9 CETSA performed in HCT116 cells treated with 1 µM Agent 126 or vehicle (DMSO).
| Temperature (°C) | % CDK9 Remaining (Vehicle) | % CDK9 Remaining (Agent 126) | Thermal Shift (ΔTm) |
|---|---|---|---|
| 42 | 100% | 100% | +5.8 °C |
| 48 | 95% | 99% | |
| 54 | 50% (Tm) | 92% | |
| 60 | 15% | 50% (Tm) |
| 66 | 5% | 18% | |
Table 4: Isothermal Titration Calorimetry (ITC) of Agent 126 with Recombinant CDK9/CycT1
| Parameter | Value |
|---|---|
| Binding Affinity (Kd) | 22.4 nM |
| Stoichiometry (N) | 1.03 |
| Enthalpy (ΔH) | -12.5 kcal/mol |
| Entropy (ΔS) | -8.2 cal/mol/deg |
Experimental Protocols
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture HCT116 cells and treat them with Agent 126 (e.g., 1 µM) or vehicle (DMSO) for 1 hour.
-
Heating: Harvest the cells, resuspend them in PBS with protease inhibitors, and aliquot the suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 42°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble CDK9 at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble CDK9 against temperature to generate melt curves. A shift in the melting temperature (Tm) in the drug-treated sample compared to the vehicle control indicates target engagement.
Visualization: CETSA Principle and a Hypothetical Signaling Pathway
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Caption: Hypothetical CDK9 signaling pathway inhibited by Agent 126.
Target Function and Phenotypic Validation
The final step is to demonstrate that the inhibition of CDK9 by Agent 126 is the primary mechanism responsible for its anticancer effects. This is accomplished by genetic manipulation of the target.
Data Summary: Genetic Validation
Table 5: Effect of CDK9 Knockdown on Agent 126 Potency in HCT116 Cells
| Cell Line Condition | Target Protein Level (vs. WT) | Agent 126 IC50 (nM) | Fold Shift in IC50 |
|---|---|---|---|
| Wild-Type (WT) | 100% | 75.3 | 1.0 (Reference) |
| Non-Targeting siRNA | 98% | 79.1 | 1.05 |
| CDK9 siRNA #1 | 18% | 988.4 | 13.1 |
| CDK9 siRNA #2 | 25% | 854.2 | 11.3 |
Experimental Protocols
Protocol 3: siRNA-mediated Gene Knockdown and Cytotoxicity Assay
-
Transfection: Seed HCT116 cells in 96-well plates. Transfect the cells with siRNA targeting CDK9 or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Confirmation of Knockdown: In a parallel plate, lyse the cells and perform Western blotting to confirm the reduction in CDK9 protein levels compared to controls.
-
Drug Treatment: After the knockdown period, treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assay: Measure cell viability using a standard assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the viability data to vehicle-treated controls and plot the dose-response curves. Calculate the IC50 values for each condition. A significant increase (rightward shift) in the IC50 in the CDK9 knockdown cells indicates that the drug's efficacy is dependent on the presence of its target.
Disclaimer: "this compound" is a fictional compound created for illustrative purposes within this guide. The data, experimental results, and associated pathways are hypothetical and intended to represent a standard workflow for target identification and validation in oncological drug discovery.
A Technical Guide to In Vitro Cytotoxicity Assays for Anticancer Agents
Introduction
The evaluation of the cytotoxic potential of novel chemical entities is a cornerstone of anticancer drug discovery.[1] In vitro cytotoxicity assays serve as a critical primary screening method to assess a compound's ability to inhibit cell growth or induce cell death in cancer cell lines.[1] These assays provide quantitative data that helps in the selection of promising candidates for further preclinical and clinical development.[1] This guide details the methodologies for core in vitro cytotoxicity assays, including the MTT, SRB, and LDH assays, and provides a framework for data presentation and visualization of associated cellular pathways.
While this guide provides a comprehensive overview of standard cytotoxicity assays, it is important to note that a specific search for "Anticancer agent 126" did not yield sufficient public data to create a specific report on that compound. The information herein is therefore presented as a general technical guide for researchers, scientists, and drug development professionals.
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data from cytotoxicity assays are typically summarized to provide a clear comparison of a compound's potency across different cell lines and conditions. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: Hypothetical Cytotoxicity Data for an Anticancer Agent
| Cell Line | Assay Type | Compound Concentration (µM) | Endpoint Measured | Result (Hypothetical) |
|---|---|---|---|---|
| HeLa | MTT | 0.1, 1, 10, 50, 100 | Cell Viability (%) | IC50 = 25 µM |
| A549 | MTT | 0.1, 1, 10, 50, 100 | Cell Viability (%) | IC50 = 40 µM |
| HeLa | LDH | 10, 25, 50 | % Cytotoxicity | 15%, 45%, 70% |
| A549 | LDH | 20, 40, 80 | % Cytotoxicity | 10%, 50%, 85% |
| HeLa | Apoptosis (Annexin V/PI) | 25 | % Apoptotic Cells | 35% |
| | | | % Necrotic Cells | 5% |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)[4]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle and untreated controls.[4]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing formazan crystals to form.[5][6]
-
Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[3][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[7]
Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[8] The SRB dye binds to basic amino acid residues of proteins under mildly acidic conditions.[7] The amount of bound dye is proportional to the total protein mass, which reflects the number of viable cells.[7]
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
Test compound stock solution
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
SRB solution, 0.4% (wt/vol) in 1% acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the culture medium and add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[9]
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove excess TCA. Air-dry the plates completely.[9]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry the plates until no moisture is visible.[7][10]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake for 5-10 minutes.[7][9]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength between 510 nm and 570 nm.[7][8]
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the control to determine the IC50 value.[7]
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[12] The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[12]
Materials:
-
Target cells and effector cells (if applicable) or cytotoxic agent
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed target cells in a 96-well plate. Add the test compound or effector cells and incubate for the desired period to induce cytotoxicity.[14] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent).[11]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[14] Carefully transfer 100 µL of the cell-free supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction solution according to the kit manufacturer's instructions. Add 100 µL of the reaction solution to each well containing the supernatant.[14]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[14]
-
Stop Reaction: Add 50 µL of stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.[11]
Signaling Pathways in Anticancer Agent-Induced Cell Death
Anticancer agents exert their cytotoxic effects by modulating various signaling pathways that control cell proliferation, survival, and death.[15] A common mechanism of action is the induction of apoptosis (programmed cell death), which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[16]
The intrinsic pathway is often triggered by cellular stress, such as DNA damage caused by chemotherapeutic agents.[15][17] This leads to the activation of pro-apoptotic proteins like Bax and Bak, which increase the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c.[15][16] Cytochrome c then activates a cascade of caspases, leading to the execution of apoptosis.[15]
The MAPK and PI3K/AKT signaling pathways also play crucial roles in regulating cell fate in response to anticancer drugs.[18] For instance, the JNK/c-Jun/AP-1 signaling pathway can be activated by DNA damage and promote apoptosis.[15]
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
An In-depth Technical Guide to the Anticancer Agent GSK126: Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer agent GSK126, a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. Due to the ambiguity of the term "Anticancer agent 126," this document focuses on GSK126, a well-characterized compound with a substantial body of research detailing its effects on various cancer cell lines.
Core Mechanism of Action
GSK126 is an S-adenosyl-methionine-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[1][2] In many cancers, EZH2 is overexpressed or harbors activating mutations, leading to aberrant gene silencing and promoting tumorigenesis.[1][3]
GSK126 inhibits both wild-type and mutant forms of EZH2, leading to a global decrease in H3K27me3 levels.[1] This reduction in repressive histone marks results in the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis.[2][4]
Quantitative Data on Cancer Cell Line Effects
The efficacy of GSK126 varies across different cancer types and is particularly pronounced in cell lines with EZH2 activating mutations. Solid tumors have generally shown less sensitivity.[5]
| Cancer Type | Cell Line(s) | EZH2 Status | Endpoint | IC50 / Effect | Reference(s) |
| Diffuse Large B-Cell Lymphoma (DLBCL) | EZH2 mutant lines (e.g., KARPAS-422, Pfeiffer) | Mutant | Proliferation | Markedly inhibited | [1][6] |
| Melanoma | IGR1, etc. | Mutant (Y646N) | Proliferation | 3.2–8.0 μM | [4] |
| Melanoma | Wild-Type | Wild-Type | Proliferation | Generally less sensitive than mutant lines | [4] |
| Endometrial Cancer | Various | Not specified | Cell Viability | 2.37–5.07 μM | [7] |
| Multiple Myeloma | MM.1S, LP1, RPMI8226, etc. | Not specified | Cell Viability | 12.6–17.4 μM | [8] |
| Gastric Cancer | MGC803 | Not specified | Migration | Dose-dependent inhibition | [9] |
| Lung Adenocarcinoma | A549 | Not specified | Migration | Dose-dependent inhibition | [9] |
Signaling Pathways Modulated by GSK126
Primary EZH2/PRC2-Mediated Gene Silencing Pathway
GSK126 directly targets the catalytic activity of EZH2 within the PRC2 complex. This inhibition is the primary mechanism through which it exerts its anticancer effects.
Caption: EZH2/PRC2 signaling pathway inhibited by GSK126.
Downstream Wnt/β-catenin Pathway in Multiple Myeloma
In multiple myeloma, GSK126 has been shown to eliminate cancer stem-like cells by inhibiting the Wnt/β-catenin signaling pathway.[8][10]
Caption: GSK126 effect on the Wnt/β-catenin pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of GSK126.
Cell Viability Assay (Luminescent)
This protocol assesses the effect of GSK126 on the viability of cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GSK126
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of GSK126 in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Change the medium with freshly prepared inhibitor every 3-4 days.[11]
-
On the day of analysis, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[11]
-
Western Blot for H3K27me3 Levels
This protocol is used to confirm the on-target effect of GSK126 by measuring the levels of H3K27 trimethylation.
-
Materials:
-
GSK126-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells in a 6-well plate with GSK126 or vehicle control at desired concentrations for 4-7 days.
-
Harvest cells and lyse them with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[11]
-
In Vivo Tumor Xenograft Study
This protocol evaluates the in vivo anti-tumor effect of GSK126 in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., RPMI8226 for multiple myeloma, KARPAS-422 for DLBCL)
-
GSK126
-
Vehicle solution (e.g., 20% Captisol or 20% DMSO/PBS)
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Monitor tumor growth until tumors are palpable (e.g., ~100 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer GSK126 via intraperitoneal injection. Dosing schedules can vary, for example, 50 mg/kg once daily or 200 mg/kg once daily.[8][12][13]
-
Monitor tumor volume and mouse body weight regularly for the duration of the study (e.g., 2-3 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for H3K27me3).[8]
-
Experimental and logical Workflows
In Vitro Evaluation Workflow
A typical workflow for assessing the in vitro efficacy of GSK126.
Caption: General workflow for in vitro testing of GSK126.
In Vivo Evaluation Workflow
A standard workflow for preclinical in vivo evaluation of GSK126.
Caption: Workflow for in vivo xenograft studies with GSK126.
Conclusion
GSK126 is a specific and potent inhibitor of EZH2 that has demonstrated significant anticancer activity in a range of preclinical models, particularly in hematological malignancies with EZH2 activating mutations. Its mechanism of action, involving the epigenetic reactivation of tumor suppressor genes, makes it a promising therapeutic agent. Further research is warranted to explore its efficacy in a broader range of cancers and in combination with other anticancer therapies.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. ovid.com [ovid.com]
- 3. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
Preliminary Studies of "Anticancer Agent 126": A Technical Whitepaper
Abstract
This document provides a comprehensive technical overview of the preliminary preclinical data for "Anticancer Agent 126" (AC-126), a novel, potent, and highly selective allosteric inhibitor of MEK1/2 kinases.[1][2] Dysregulation of the MAPK/ERK signaling pathway is a critical driver in over one-third of all human cancers, making MEK an attractive therapeutic target.[3][4] AC-126 binds to a unique pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive state and preventing the phosphorylation of its downstream effector, ERK.[2] This report summarizes the in vitro potency, in vivo efficacy, and preliminary pharmacokinetic profile of AC-126, and provides detailed protocols for the key experiments conducted.
Core Data Presentation
The preclinical development of a new anticancer agent involves a series of in vitro and in vivo studies to establish its initial efficacy and safety profile.[5][6] The following tables summarize the quantitative data from the preliminary evaluation of AC-126.
Table 1: In Vitro Cell Viability (IC50)
AC-126 was tested against a panel of human cancer cell lines with known driver mutations in the MAPK pathway using a standard 72-hour cell viability assay.[7]
| Cell Line | Cancer Type | Key Mutation | AC-126 IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 5.2 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 8.1 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 15.7 |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 22.4 |
| MCF7 | Breast Adenocarcinoma | PIK3CA E545K | >1000 |
| PC-3 | Prostate Adenocarcinoma | PTEN null | >1000 |
Data represent the mean from n=3 independent experiments.
Table 2: In Vivo Efficacy in A375 Xenograft Model
The antitumor activity of AC-126 was evaluated in an A375 human melanoma xenograft model established in athymic nude mice.[8][9]
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 25 mg/kg, Oral, QD | 1450 ± 180 | - | +2.5 |
| AC-126 | 25 mg/kg, Oral, QD | 320 ± 95 | 77.9 | -4.1 |
| AC-126 | 50 mg/kg, Oral, QD | 155 ± 68 | 89.3 | -8.7 |
Values are presented as mean ± standard error of the mean (SEM) for n=8 mice per group. TGI was calculated at the end of the study relative to the vehicle control group.
Table 3: Preliminary Pharmacokinetic Profile in Mice
A single-dose pharmacokinetic study of AC-126 was conducted in male CD-1 mice.[10][11][12][13]
| Parameter | 25 mg/kg Oral Dose |
| Cmax (ng/mL) | 1850 |
| Tmax (hr) | 1.5 |
| AUC₀₋₂₄ (ng·hr/mL) | 12,400 |
| Half-life (t½) (hr) | 6.2 |
| Oral Bioavailability (%) | 45 |
Parameters were calculated from plasma concentrations determined by LC-MS/MS.
Key Visualizations: Pathways and Workflows
Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling pathway, which is frequently overactive in many cancers.[1][3] AC-126 specifically targets and inhibits MEK1/2, thereby blocking downstream signaling to ERK and preventing the transcription of genes involved in cell proliferation and survival.
Experimental Workflow
The general workflow for preclinical evaluation, from initial in vitro screening to in vivo efficacy studies, is a structured process to identify promising drug candidates.[14][15]
Logical Relationship
The decision to advance a compound like AC-126 depends on a favorable balance of potency, efficacy, and safety, as illustrated in the logical diagram below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical findings.[16][17]
Protocol 1: Cell Viability Assay (IC50 Determination)
-
Cell Culture: Human cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: AC-126 is serially diluted in culture medium and added to the wells to achieve final concentrations ranging from 0.1 nM to 10 µM. A vehicle control (0.1% DMSO) is included.
-
Incubation: Plates are incubated for 72 hours at 37°C.
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels. Luminescence is read on a plate reader.
-
Data Analysis: The data are normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response curve using a four-parameter logistic regression model.
Protocol 2: Mouse Xenograft Model
-
Animal Husbandry: Female athymic nude mice (6-8 weeks old) are housed in a specific-pathogen-free (SPF) environment.
-
Tumor Implantation: A375 cells (5 x 10⁶) suspended in a 1:1 mixture of PBS and Matrigel® are subcutaneously injected into the right flank of each mouse.[18]
-
Tumor Growth Monitoring: Tumors are allowed to grow, and their volumes are measured three times weekly with calipers using the formula: Volume = (Length × Width²)/2.
-
Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups. AC-126, formulated in 0.5% methylcellulose, is administered orally once daily (QD) for 21 days. The control group receives the vehicle.
-
Efficacy and Tolerability Monitoring: Tumor volumes and mouse body weights are recorded throughout the study.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Control Group)] × 100.[18]
Protocol 3: Pharmacokinetic Analysis
-
Animal Dosing: Male CD-1 mice are administered a single oral dose of AC-126 (25 mg/kg).
-
Blood Sampling: Blood samples (~50 µL) are collected from a cohort of mice via the tail vein into EDTA-coated tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are immediately centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of AC-126 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
PK Parameter Calculation: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, are calculated using non-compartmental analysis with Phoenix WinNonlin software.[12]
References
- 1. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 14. noblelifesci.com [noblelifesci.com]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2 Preclinical Screening for New Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to Anticancer Agents in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
The term "Anticancer agent 126" is associated with multiple distinct compounds in scientific literature, each with a unique mechanism of action targeting different cellular pathways to induce apoptosis. This guide provides a comprehensive technical overview of three prominent agents that may be identified as "this compound": a specific WDR5-MYC interaction inhibitor often cataloged as "this compound (compound 12)", the well-studied MEK inhibitor U0126, and the EZH2 inhibitor GSK126. Each section details the agent's role in apoptosis, presents quantitative data, outlines experimental protocols, and visualizes key pathways and workflows.
Section 1: this compound (Compound 12), a WDR5-MYC Interaction Inhibitor
"this compound (compound 12)" is a novel small molecule inhibitor that targets the interaction between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC.[1] By disrupting this interaction, the agent aims to reduce the expression of MYC target genes, thereby inhibiting cancer cell proliferation and promoting apoptosis.[2][3]
Data Presentation
Currently, specific quantitative data on apoptosis induction (e.g., IC50 values for apoptosis) for "this compound (compound 12)" is not extensively available in the public domain. Research has primarily focused on its ability to disrupt the WDR5-MYC interaction.
| Cell Line | Assay | Results | Reference |
| Transformed HEK293 cells | Co-immunoprecipitation (Co-IP) | ~4-fold reduction in WDR5-MYC complex with 20 µM of compound 12 | [4] |
| Transformed HEK293 cells | Chromatin Immunoprecipitation (ChIP) | Reduction in MYC binding at WDR5-dependent target genes (C7orf40, RNPS1, RPS14, RPL5) with 20 µM of compound 12 for 10h | [4] |
Signaling Pathway
The primary mechanism of action for "this compound (compound 12)" is the disruption of the WDR5-MYC protein-protein interaction. This prevents the recruitment of MYC to the chromatin of its target genes, leading to a downregulation of their expression. Many of these target genes are involved in cell cycle progression and inhibition of apoptosis.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Anticancer Agent 126 (Quinazolinone Derivative) and its Role in Cell Cycle Arrest
For Research, Scientific, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of a specific quinazolinone derivative, designated as "Anticancer Agent 126," a promising small molecule with demonstrated efficacy against colorectal cancer. This document details its mechanism of action, focusing on the induction of cell cycle arrest and apoptosis. The core of this guide is built upon detailed experimental protocols, quantitative data analysis, and visual representations of the underlying molecular pathways and experimental workflows to support further research and development in the field of oncology.
This compound, a quinazolinone derivative featuring a 2-benzylthio moiety, has been identified as a potent inhibitor of colon cancer cell proliferation.[1] Its mechanism of action is attributed to the dual inhibition of two key enzymes involved in cancer cell growth and survival: Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[1] By targeting these pathways, Agent 126 effectively induces cell cycle arrest and programmed cell death in colon cancer cells, specifically demonstrated in the COLO-205 cell line.[1]
Mechanism of Action: Dual Inhibition and Cell Cycle Arrest
This compound exerts its cytotoxic effects through a multi-faceted approach. The quinazolinone scaffold is a well-established pharmacophore in the development of EGFR inhibitors.[1] Molecular docking studies suggest that Agent 126 binds to the ATP-binding site of the EGFR-TK domain in a manner similar to the approved drug gefitinib, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.[1]
Simultaneously, the agent inhibits DHFR, an essential enzyme for the synthesis of purines and thymidylate, which are critical for DNA replication and repair. This inhibition disrupts DNA synthesis, leading to an accumulation of cells at specific phases of the cell cycle, ultimately triggering apoptosis.
The culmination of these inhibitory actions is a halt in the cancer cell cycle, preventing the cells from progressing through the necessary phases for division. This is followed by the initiation of the apoptotic cascade, leading to the selective elimination of cancer cells.
Signaling Pathway
The primary signaling pathway affected by this compound is the EGFR signaling cascade. Upon inhibition of EGFR-TK, downstream effectors such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways are suppressed. These pathways are crucial for the regulation of cyclins and cyclin-dependent kinases (CDKs) that drive the cell cycle. The inhibition of DHFR further contributes to cell cycle arrest by depleting the nucleotide pool necessary for DNA replication in the S phase.
Quantitative Data
While specific quantitative data for the cell cycle effects of this compound on COLO-205 cells are not publicly available, the following tables present representative data from a study on a structurally similar 4-anilinoquinazoline (B1210976) analogue, DW-8, in the SW620 colon cancer cell line. This data illustrates the expected cytotoxic and cell cycle arrest effects of this class of compounds.
Table 1: Cytotoxicity of a Representative Quinazolinone Analogue (DW-8) in Colon Cancer Cell Lines
| Cell Line | Type | IC₅₀ (µM) after 72h Incubation |
| HT-29 | Colon Adenocarcinoma | 5.80 ± 0.92 |
| SW620 | Colon Adenocarcinoma | 6.15 ± 0.37 |
| HCT116 | Colon Carcinoma | 8.50 ± 2.53 |
| CRL1459 | Non-cancerous Colon | 14.05 ± 0.37 |
Table 2: Representative Cell Cycle Analysis of SW620 Colon Cancer Cells Treated with a Quinazolinone Analogue (DW-8) for 24h
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.30 ± 2.10 | 35.45 ± 1.50 | 9.25 ± 0.75 |
| DW-8 (10 µM) | 9.25 ± 0.50 | 5.68 ± 0.40 | 85.07 ± 2.80 |
| DW-8 (30 µM) | 9.50 ± 0.70 | 9.30 ± 0.60 | 81.20 ± 3.10 |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate the anticancer effects of Agent 126.
General Experimental Workflow
The following diagram outlines the typical workflow for characterizing a novel anticancer agent like Compound 126.
Cell Culture
-
Cell Line: COLO-205 (Human colorectal adenocarcinoma).
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. For adherent cells, wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed in fresh media.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed COLO-205 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include wells with untreated cells (vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Mix to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution.
-
Cell Treatment: Seed COLO-205 cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for later analysis).
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, decant the ethanol, and wash the pellet twice with PBS.
-
RNAse Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to ensure only DNA is stained.
-
PI Staining: Add propidium iodide solution to a final concentration of 50 µg/mL.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (100 µg/mL working solution).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Cell Cycle Proteins
This technique is used to detect changes in the expression levels of key cell cycle regulatory proteins.
-
Protein Extraction: Treat COLO-205 cells with Agent 126, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p21, p27, Cyclin B1, CDC2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Enzyme Inhibition Assays
-
Reaction Setup: In a 96-well plate, add the reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), a specific substrate (e.g., a poly-Glu-Tyr peptide), and various concentrations of this compound.
-
Enzyme Addition: Add purified recombinant EGFR-TK enzyme to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo™ kinase assay which measures ADP formation, or an ELISA-based assay with an anti-phosphotyrosine antibody.
-
IC₅₀ Calculation: Determine the concentration of Agent 126 that inhibits 50% of the EGFR-TK activity.
-
Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH, and various concentrations of this compound.
-
Enzyme Incubation: Add purified DHFR enzyme and pre-incubate with the inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate, DHF.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.
-
IC₅₀ Calculation: Calculate the rate of NADPH consumption for each inhibitor concentration and determine the IC₅₀ value.
Conclusion
This compound, a quinazolinone derivative, demonstrates significant potential as a therapeutic agent for colorectal cancer. Its dual inhibitory action on EGFR-TK and DHFR provides a robust mechanism for inducing cell cycle arrest and apoptosis in cancer cells. The experimental protocols and representative data presented in this guide offer a solid framework for researchers and drug development professionals to further investigate and develop this compound or similar derivatives as novel cancer therapies. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to enhance its anticancer effects.
References
Unveiling the Therapeutic Potential of Anticancer Agent 126: A WDR5-MYC Interaction Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth technical overview of "Anticancer agent 126," a novel small molecule inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC. By disrupting this critical interaction, this compound presents a promising strategy for the treatment of MYC-driven malignancies. This document outlines the agent's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the targeted signaling pathway and experimental workflows.
Core Mechanism of Action: Disrupting the WDR5-MYC Axis
This compound, also identified as compound 12 in recent literature, is a potent inhibitor of the WDR5-MYC interaction.[1][2][3][4][5][6] WDR5 acts as a critical chromatin cofactor for MYC, facilitating its recruitment to target gene promoters and subsequent transcriptional activation of genes involved in cell proliferation, growth, and metabolism.[1][3][4] By binding to WDR5, this compound allosterically inhibits its interaction with MYC, leading to a reduction in the expression of MYC target genes and subsequent suppression of tumor cell growth.[1][3][4]
Quantitative Data Summary
The following table summarizes the key in vitro efficacy data for this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 0.39 μM | Homogeneous Time Resolved Fluorescence (HTRF) Assay | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approach for characterizing this compound, the following diagrams are provided.
Caption: WDR5-MYC Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Homogeneous Time Resolved Fluorescence (HTRF) Assay for IC50 Determination
This assay quantitatively measures the in vitro potency of this compound in disrupting the WDR5-MYC interaction.
-
Materials:
-
Recombinant human WDR5 protein
-
Biotinylated MYC peptide
-
Europium cryptate-labeled anti-tag antibody (specific to WDR5 tag)
-
Streptavidin-XL665
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the WDR5 protein and biotinylated MYC peptide to the wells of the microplate.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for compound binding.
-
Add the europium cryptate-labeled antibody and streptavidin-XL665 to the wells.
-
Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Co-Immunoprecipitation (Co-IP) for Target Engagement
This experiment confirms the ability of this compound to disrupt the WDR5-MYC interaction within a cellular context.
-
Materials:
-
Cancer cell line with high MYC expression
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-WDR5 antibody
-
Anti-MYC antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE gels and Western blot reagents
-
-
Procedure:
-
Culture the cancer cells to approximately 80-90% confluency.
-
Treat the cells with this compound at various concentrations for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-WDR5 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the WDR5-containing protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-MYC antibody to detect the amount of MYC co-immunoprecipitated with WDR5. A decrease in the MYC signal in treated samples compared to the control indicates disruption of the interaction.
-
Chromatin Immunoprecipitation (ChIP) for Chromatin Occupancy
ChIP assays are used to determine if the disruption of the WDR5-MYC interaction by this compound leads to reduced recruitment of MYC to its target gene promoters.
-
Materials:
-
Cancer cell line with high MYC expression
-
This compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-MYC antibody
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting known MYC target gene promoters
-
-
Procedure:
-
Treat cells with this compound.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitate the MYC-bound chromatin using an anti-MYC antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-linking and digest RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of specific target gene promoter DNA by qPCR. A reduction in the amplified DNA in treated samples indicates decreased MYC occupancy.
-
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound - Immunomart [immunomart.com]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Anticancer Agent 126
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 126, also known as compound 12, is a novel small molecule inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC. By disrupting this interaction, this compound presents a promising therapeutic strategy for the treatment of MYC-driven malignancies. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on currently available preclinical data.
Pharmacodynamics
This compound exerts its anticancer effects by specifically inhibiting the binding of MYC to WDR5, a critical cofactor for MYC's transcriptional activity. This disruption leads to a reduction in the expression of MYC target genes, ultimately inhibiting cancer cell proliferation.
Table 1: In Vitro Pharmacodynamic Properties of this compound
| Parameter | Value | Assay Type |
| Binding Affinity (Kd) to WDR5 | 0.10 µM | Fluorescence Polarization Assay (FPA) |
| IC50 (WDR5-MYC Interaction) | Sub-micromolar | Biochemical Assay |
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the WDR5-MYC protein-protein interaction. WDR5 is a crucial component of histone methyltransferase complexes and acts as a scaffold to recruit MYC to the chromatin at specific gene promoters. By binding to WDR5, this compound prevents the recruitment of MYC, thereby inhibiting the transcription of genes essential for tumor growth and proliferation.
Pharmacokinetics
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. While comprehensive tabulated data from a single source is not yet publicly available, initial assessments indicate that the pharmacokinetic profile of this class of compounds is an area of active optimization.
Further in-depth pharmacokinetic data will be presented here as it becomes available from ongoing and future studies.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for WDR5-MYC Interaction
This protocol is designed to assess the ability of this compound to disrupt the interaction between WDR5 and MYC in a cellular context.
-
Cell Culture and Treatment: Culture HEK293T cells and treat with either DMSO (vehicle control) or varying concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to an epitope tag on either WDR5 or MYC (e.g., anti-FLAG for FLAG-tagged WDR5) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE loading buffer).
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both WDR5 and MYC to detect the co-precipitated protein. A reduction in the amount of co-precipitated MYC in the presence of this compound indicates disruption of the interaction.
Chromatin Immunoprecipitation (ChIP) for MYC Target Gene Occupancy
This protocol is used to determine if this compound reduces the recruitment of MYC to the promoters of its target genes.
-
Cell Culture and Crosslinking: Culture cells (e.g., a MYC-dependent cancer cell line) and treat with this compound or DMSO. Crosslink protein-DNA complexes with formaldehyde (B43269).
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against MYC overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Washing: Perform stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known MYC target genes. A decrease in the amount of amplified DNA in samples treated with this compound compared to the control indicates reduced MYC occupancy.
Conclusion
This compound is a promising WDR5-MYC interaction inhibitor with demonstrated in vitro activity. Its mechanism of action, involving the disruption of a key oncogenic transcription factor's function, provides a strong rationale for its further development. Future studies will need to focus on a comprehensive characterization of its pharmacokinetic properties to enable and inform in vivo efficacy and safety studies, which will be crucial in determining its potential as a clinical candidate.
"Anticancer agent 126" and its potential as a lead compound
An in-depth analysis of "Anticancer agent 126" reveals its potential as a significant lead compound in the development of new cancer therapies. This technical guide synthesizes the available preclinical data, outlines key experimental methodologies, and provides a forward-looking perspective on its developmental trajectory.
Overview and Rationale
This compound is a novel small molecule inhibitor targeting a critical signaling pathway frequently dysregulated in human cancers. Its development is based on the rationale of creating a highly potent and selective agent to minimize off-target effects and improve the therapeutic index compared to existing treatments. This document details the foundational in vitro and in vivo studies that establish its profile as a promising lead compound.
Proposed Mechanism of Action
Initial mechanistic studies indicate that this compound functions as a potent inhibitor of mTORC1, a crucial protein complex in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting mTORC1, Agent 126 effectively disrupts downstream signaling, leading to cell cycle arrest and the induction of apoptosis in cancer cells.
Caption: Proposed inhibition of the mTORC1 signaling node by this compound.
In Vitro Studies
A series of in vitro experiments were conducted to characterize the anticancer activity of Agent 126 across a panel of human cancer cell lines.
Cell Viability and Cytotoxicity
The half-maximal inhibitory concentration (IC50) of Agent 126 was determined following 72 hours of treatment, demonstrating potent cytotoxic effects.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 0.85 |
| A549 | Lung Carcinoma | 1.23 |
| HCT116 | Colorectal Carcinoma | 0.92 |
| U87-MG | Glioblastoma | 2.51 |
| PC-3 | Prostate Adenocarcinoma | 1.78 |
Experimental Protocol: Cell Viability (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Incubation: After 24 hours, cells are treated with serial dilutions of this compound or a vehicle control (DMSO) and incubated for 72 hours at 37°C with 5% CO2.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: The culture medium is aspirated, and DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: IC50 values are determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.
Apoptosis Induction
To confirm that cytotoxicity was mediated by programmed cell death, apoptosis was quantified using Annexin V/Propidium Iodide (PI) staining.
Table 2: Quantification of Apoptosis
| Cell Line | Treatment (at IC50) | Percentage of Apoptotic Cells |
|---|---|---|
| MCF-7 | Vehicle Control | 4.8% |
| MCF-7 | Agent 126 (0.85 µM) | 47.2% |
| HCT116 | Vehicle Control | 5.5% |
| HCT116 | Agent 126 (0.92 µM) | 51.9% |
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Cells are treated with this compound at the predetermined IC50 concentration for 48 hours.
-
Harvesting: Adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in 1X Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI. The mixture is incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cell population is analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: A generalized workflow for the in vitro evaluation of anticancer agents.
In Vivo Efficacy
The antitumor activity of Agent 126 was assessed in a subcutaneous HCT116 human colorectal carcinoma xenograft mouse model.
Table 3: Tumor Growth Inhibition in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p.) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) |
|---|---|---|---|
| Vehicle Control | - | 1620 ± 210 | - |
| Agent 126 | 25 | 915 ± 150 | 43.5% |
| Agent 126 | 50 | 535 ± 110 | 67.0% |
Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Athymic nude mice are subcutaneously inoculated with 5 × 10^6 HCT116 cells.
-
Tumor Establishment: Tumors are allowed to grow to an average volume of approximately 100-150 mm³.
-
Group Assignment: Mice are randomized into a vehicle control group and treatment groups.
-
Drug Administration: this compound is administered daily via intraperitoneal (i.p.) injection at the specified doses.
-
Monitoring: Tumor dimensions and mouse body weights are recorded every three days. Tumor volume is calculated using the formula: (Length × Width²)/2.
Caption: Standard experimental workflow for assessing in vivo efficacy in a xenograft model.
Conclusion and Future Directions
This compound demonstrates a compelling preclinical profile, characterized by potent in vitro cytotoxicity, apoptosis induction, and significant in vivo tumor growth inhibition. These attributes firmly establish it as a viable lead compound for further development.
The next phases of research will focus on:
-
Lead Optimization: Improving the pharmacokinetic and pharmacodynamic properties of Agent 126 through medicinal chemistry efforts.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Toxicology Assessment: Conducting comprehensive safety and toxicology studies in relevant animal models.
-
Biomarker Discovery: Identifying predictive biomarkers to enable patient stratification in future clinical trials.
The collective data strongly supports the continued investigation of this compound as a potential next-generation therapy for cancer treatment.
In-Depth Technical Guide: Anticancer Agent 126 (Compound 12) and its Interaction with WDR5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 126, also known as compound 12, is a novel small molecule inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC.[1][2] The MYC family of transcription factors is frequently deregulated in a majority of human cancers, making it a highly validated, albeit challenging, therapeutic target. This compound represents a promising strategy to indirectly target MYC by disrupting its crucial interaction with WDR5, a key cofactor for MYC's recruitment to chromatin and subsequent transcriptional activity.[1][2][3] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.
Mechanism of Action
This compound functions by binding to the WDR5-binding motif (WBM) pocket on the surface of WDR5.[2] This binding event competitively inhibits the interaction between WDR5 and MYC.[2] The disruption of the WDR5-MYC complex impairs the recruitment of MYC to its target gene promoters, leading to a reduction in the expression of MYC-dependent genes that are critical for tumor cell proliferation and survival.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 12) from biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical Inhibition | IC50 | < 1 µM | [2] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Treatment Conditions | Outcome | Reference |
| Co-Immunoprecipitation | HEK293T | 20 µM of compound 12 for 24 hours | Disruption of WDR5-MYC interaction | [2] |
| Quantitative RT-PCR | 293T | 20 µM of compound 12 for 24 hours | Reduction in mRNA levels of MYC target genes (e.g., NPM1, RPS5) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
WDR5-MYC Interaction Assay (Biochemical)
This protocol outlines a representative biochemical assay to measure the inhibitory activity of this compound on the WDR5-MYC interaction.
a. Reagents and Materials:
-
Recombinant human WDR5 protein
-
Biotinylated peptide derived from human MYC (amino acids 1-150)
-
Streptavidin-coated donor beads
-
Anti-WDR5 antibody conjugated to acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound (compound 12) dissolved in DMSO
-
384-well microplates
b. Procedure:
-
Prepare a solution of recombinant WDR5 protein and biotinylated MYC peptide in assay buffer.
-
Add this compound at various concentrations to the wells of a 384-well plate. Include a DMSO-only control.
-
Add the WDR5-MYC peptide mixture to the wells.
-
Incubate the plate at room temperature for 1 hour to allow for compound binding.
-
Add a mixture of streptavidin-coated donor beads and anti-WDR5 acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on a suitable plate reader to measure the proximity-based signal (e.g., AlphaScreen).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Co-Immunoprecipitation (Co-IP) of WDR5 and MYC
This protocol describes the procedure to assess the effect of this compound on the WDR5-MYC interaction in a cellular context.
a. Reagents and Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound (compound 12)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-WDR5 antibody
-
Anti-MYC antibody
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
b. Procedure:
-
Seed HEK293T cells in 10-cm dishes and grow to 70-80% confluency.
-
Treat the cells with 20 µM of this compound or DMSO for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate a portion of the lysate with an anti-WDR5 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-MYC antibody to detect co-immunoprecipitated MYC. Use an anti-WDR5 antibody to confirm the immunoprecipitation of WDR5.
Quantitative Real-Time PCR (qRT-PCR) for MYC Target Genes
This protocol details the method to quantify the effect of this compound on the expression of MYC target genes.
a. Reagents and Materials:
-
293T cells
-
This compound (compound 12)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for MYC target genes (e.g., NPM1, RPS5) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
b. Procedure:
-
Seed 293T cells in 6-well plates and treat with 20 µM of this compound or DMSO for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and specific primers for the target genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO control.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
References
Anticancer Agent 126: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer Agent 126 (AC-126) is a novel, orally bioavailable small molecule inhibitor of Tyrosine Kinase X (TKX), a critical enzyme implicated in the proliferation and survival of various cancer cells.[1] Beyond its direct cytotoxic effects, AC-126 has demonstrated significant immunomodulatory properties, capable of remodeling the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a crucial role in tumor progression, metastasis, and response to therapy.[2][3] This document provides a comprehensive technical overview of AC-126, detailing its mechanism of action, preclinical efficacy, and its profound impact on the TME, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
AC-126 exerts a dual action: directly inhibiting tumor cell growth and favorably modulating the immune landscape within the tumor.
-
Direct Tumor Cell Inhibition: AC-126 competitively binds to the ATP-binding site of the TKX enzyme, preventing its phosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[1][4] This inhibition leads to cell cycle arrest and apoptosis in tumor cells with aberrant TKX signaling.
-
Tumor Microenvironment Modulation: AC-126 significantly alters the composition and function of immune cells within the TME.[5] It has been shown to decrease the population of immunosuppressive cells such as M2-like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[6] Concurrently, it enhances the infiltration and effector function of cytotoxic T lymphocytes (CTLs), key players in the antitumor immune response.[7]
Preclinical Efficacy
In Vitro Cytotoxicity
AC-126 demonstrates potent cytotoxic activity against a panel of human cancer cell lines expressing high levels of TKX. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of continuous exposure.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung | 52.5 |
| MDA-MB-231 | Triple-Negative Breast | 89.1 |
| PANC-1 | Pancreatic | 112.8 |
| HT-29 | Colorectal | 75.4 |
Table 1: In Vitro Cytotoxicity of AC-126 in Human Cancer Cell Lines.
In Vivo Antitumor Activity
The in vivo efficacy of AC-126 was evaluated in a syngeneic murine colorectal cancer model (CT26). Tumor-bearing BALB/c mice were treated with AC-126 (50 mg/kg, daily, oral gavage) or vehicle control for 14 days.
| Treatment Group | Tumor Volume at Day 14 (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1542 ± 125 | - |
| AC-126 (50 mg/kg) | 416 ± 88 | 73.0 |
Table 2: In Vivo Antitumor Efficacy of AC-126 in a CT26 Syngeneic Model.
Impact on the Tumor Microenvironment
To elucidate the immunomodulatory effects of AC-126, tumors from the in vivo study were harvested, dissociated into single-cell suspensions, and analyzed by multi-color flow cytometry.[8][9]
| Immune Cell Population | Marker | Vehicle Control (% of CD45+ cells) | AC-126 Treated (% of CD45+ cells) |
| Cytotoxic T Lymphocytes | CD3+ CD8+ | 15.2 ± 2.1 | 35.8 ± 3.5 |
| M2-like TAMs | CD11b+ F4/80+ CD206+ | 45.3 ± 4.2 | 18.9 ± 2.8 |
| MDSCs (Monocytic) | CD11b+ Ly6C+ Ly6G- | 22.1 ± 3.0 | 9.5 ± 1.9 |
Table 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells.
The data clearly indicates that AC-126 treatment leads to a significant increase in the proportion of tumor-infiltrating cytotoxic T lymphocytes while concurrently reducing the populations of immunosuppressive M2-like TAMs and monocytic MDSCs.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of AC-126 in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
In Vivo Murine Syngeneic Tumor Model
-
Animal Housing: House 6-8 week old female BALB/c mice in specific pathogen-free conditions, with ad libitum access to food and water.[10] All procedures must be IACUC-approved.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 CT26 colorectal carcinoma cells in 100 µL of sterile PBS into the right flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth every two days by measuring the length and width with digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).[10]
-
Drug Administration: Administer AC-126 (formulated in 0.5% methylcellulose, 0.2% Tween 80) or vehicle control daily via oral gavage for the duration of the study (e.g., 14-21 days).[12]
-
Endpoint: Euthanize mice when tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³) or at the end of the treatment period.[12]
-
Tissue Collection: Excise tumors, weigh them, and process them for further analysis (e.g., histology, flow cytometry).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Dissociation: Mince freshly excised tumors and digest them in RPMI medium containing collagenase D (1 mg/mL) and DNase I (100 U/mL) for 45 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using ACK lysis buffer.
-
Cell Staining: Resuspend approximately 1-2 x 10^6 cells in FACS buffer (PBS with 2% FBS). Stain with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD3, CD8, CD11b, F4/80, CD206, Ly6C, Ly6G) for 30 minutes on ice, protected from light.
-
Data Acquisition: Wash the cells and acquire data on a multi-parameter flow cytometer (e.g., Attune NxT).[13]
-
Data Analysis: Analyze the acquired data using appropriate software (e.g., FlowJo). Gate on live, single, CD45+ cells to identify the immune cell populations of interest.[8][14]
Conclusion
This compound is a promising therapeutic candidate that combines direct tumor cell cytotoxicity with a robust capacity to remodel the tumor microenvironment. By inhibiting the TKX pathway, AC-126 not only halts tumor proliferation but also alleviates immunosuppression within the TME. The observed increase in cytotoxic T lymphocytes and decrease in M2-like TAMs and MDSCs suggest that AC-126 can convert "cold" tumors into "hot" tumors, potentially enhancing the efficacy of immunotherapies like checkpoint inhibitors.[2][5] Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this novel agent.
References
- 1. Tyrosine kinase inhibitors (cancer treatment) | Research Starters | EBSCO Research [ebsco.com]
- 2. Tumor microenvironment: Impact on cancer progression | Abcam [abcam.com]
- 3. Role of tumor microenvironment in cancer promotion, development of drug resistance and cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Small-molecule therapies targeting tumor-associated macrophages in glioma: mechanisms and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of anti-cancer drugs for tumor-associated macrophages: a comprehensive review and mechanistic insights [frontiersin.org]
- 8. Analyzing the Tumor Microenvironment by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyzing the Tumor Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 13. Study the Tumor Microenvironment With Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Unraveling the Early Research on Anticancer Agent ADG126: A Technical Guide
An in-depth analysis of the preclinical and early clinical development of ADG126, an anti-CTLA-4 monoclonal antibody, for researchers, scientists, and drug development professionals.
The landscape of cancer therapy has been revolutionized by the advent of immunotherapy, which harnesses the body's own immune system to combat malignant cells. A key player in this field is the regulation of immune checkpoints, which act as brakes on the immune response. One such critical checkpoint is the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4). "Anticancer agent 126" is a designation that has been applied to several distinct investigational compounds. For the purposes of this technical guide, we will focus on the significant body of research surrounding ADG126 , an innovative anti-CTLA-4 fully human monoclonal antibody currently under investigation for the treatment of advanced or metastatic solid tumors.[1]
ADG126 is designed to block the inhibitory signals of CTLA-4, thereby unleashing a more robust anti-tumor immune response.[1] What sets ADG126 apart is its design as a masked "SAFEbody," which aims to improve safety and widen the therapeutic window by limiting off-tumor side effects in normal tissues while enabling selective activation in the tumor microenvironment.[2] This guide will delve into the early preclinical and clinical research on ADG126, presenting key data, experimental methodologies, and the signaling pathways it modulates.
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies of ADG126.
Table 1: Clinical Efficacy of ADG126 in Combination with Pembrolizumab (B1139204) in Metastatic Microsatellite Stable Colorectal Cancer (MSS CRC) [3]
| Metric | Cohort A (10 mg/kg Q3W) | Cohort D (10 mg/kg Q6W) | Cohorts B & C (Combined) |
| Overall Response Rate (ORR) | 17% (95% CI, 6.0%–36.0%) | 0% (95% CI, 0.0%–31.0%) | 29% (95% CI, 11.0%–52.0%) |
| Disease Control Rate (DCR) | 76% (95% CI, 56.0%–90.0%) | 70.0% (95% CI, 35.0%–93.0%) | 81.0% (95% CI, 58.0%–95.0%) |
| Median Progression-Free Survival (PFS) | 4.8 months (95% CI, 2.6-6.7) | Not Reported | Not Reported |
| Median Overall Survival (OS) | Not Reported | Not Reported | 19.4 months (interim) |
Table 2: Early Clinical Observations of ADG126 Monotherapy [2]
| Observation | Finding |
| Dose Limiting Toxicities (DLTs) | None observed up to 10 mg/kg |
| Maximum Tolerated Dose (MTD) | Not reached |
| Most Common Treatment-Related Adverse Events (TRAEs) | Grade 1 fatigue (19%) and pruritus (13%) |
| Stable Disease | 5 out of 16 patients, with one exceeding 24 weeks |
| Tumor Reduction | >20% durable reduction in target lesions in one ovarian and one uveal melanoma patient |
| Biomarker Reduction | 77% reduction in CA-125 in an ovarian cancer patient after 7 cycles at 1 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following outlines the protocols for key experiments in the early evaluation of ADG126.
Phase 1b/2 Clinical Trial of ADG126 in Combination with Pembrolizumab (NCT05405595) [4][5]
-
Study Design: An open-label, dose escalation and expansion study to assess the safety, tolerability, pharmacokinetics (PK), and immunogenicity of ADG126 combined with pembrolizumab in patients with advanced/metastatic solid tumors, with a focus on microsatellite stable colorectal cancer.[4][5]
-
Patient Population: Adults (≥18 years) with an ECOG performance status of 0 or 1, who have progressed after standard therapies.[4] Patients were required to have at least one measurable lesion as per RECIST v1.1 criteria.[4]
-
Treatment Regimen: ADG126 was administered as an intravenous infusion.[5] The study evaluated various dosing regimens, including 10 mg/kg every 3 weeks and a 20 mg/kg loading dose followed by 10 mg/kg every 3 weeks.[3]
-
Endpoints:
-
Tumor Assessment: Tumor response was evaluated according to RECIST v1.1 criteria.[4]
ADG126 Monotherapy Phase 1 Trial (NCT04645069) [2]
-
Study Design: A Phase 1 dose-escalation study of ADG126 monotherapy in patients with advanced solid tumors.[2]
-
Treatment Regimen: ADG126 was administered intravenously every 3 weeks at escalating doses of 0.1, 0.3, 1, 3, and 10 mg/kg.[2]
-
Endpoints:
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the signaling pathway of ADG126 and a typical clinical trial workflow.
Caption: Mechanism of action of ADG126 in the tumor microenvironment.
Caption: Generalized workflow for a Phase 1b/2 clinical trial of ADG126.
References
Methodological & Application
Application Notes and Protocols for Anticancer Agent 126 in Xenograft Models
Introduction
Anticancer agent 126 is a small molecule inhibitor of the WD repeat-containing protein 5 (WDR5), which plays a critical role in epigenetic regulation.[1][2] It functions by disrupting the interaction between WDR5 and the oncogenic transcription factor MYC, leading to a reduction in the expression of MYC target genes.[1][2] These application notes provide a comprehensive guide for researchers utilizing this compound in preclinical xenograft models to evaluate its in vivo efficacy. The following protocols are based on established methodologies for in vivo cancer drug assessment.[3][4]
Mechanism of Action
This compound targets the epigenetic pathway by inhibiting WDR5, a core component of several histone methyltransferase complexes.[1] The primary anti-tumor effect is mediated through the disruption of the WDR5-MYC interaction, which is crucial for the proliferation and survival of many cancer cells.[1][2] This leads to decreased transcription of MYC-dependent genes involved in cell cycle progression, metabolism, and apoptosis.
Visualization of the WDR5-MYC Signaling Pathway
Caption: WDR5-MYC signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
This protocol is adapted from methods for preparing similar small molecule inhibitors for xenograft studies.[5]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG-300
-
Sterile phosphate-buffered saline (PBS) or saline
-
0.22 µm sterile filter
-
-
Procedure:
-
Dissolve this compound powder in 10% DMSO.
-
Add 40% PEG-300 to the solution and mix thoroughly.
-
Bring the solution to the final volume with 50% sterile PBS or saline.
-
Ensure the final solution is clear and free of precipitates.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Prepare the dosing solution fresh before each administration.
-
2. Establishment of Human Tumor Xenograft Models
This is a generalized protocol for establishing subcutaneous xenograft models.[3][4][6]
-
Materials:
-
Cancer cell line of interest (e.g., a MYC-driven cancer cell line)
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Cell culture medium
-
Matrigel (optional)
-
Syringes and needles
-
-
Procedure:
-
Culture the selected cancer cells in the appropriate medium until they reach the exponential growth phase.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumors typically become palpable within 7-14 days.
-
3. In Vivo Efficacy Study Workflow
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols: Anticancer Agent 126 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 126 (also referred to as compound 12) is a novel small molecule inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC.[1][2] By disrupting this interaction, this compound has been shown to reduce the expression of MYC target genes in cellular assays.[1][3][4] This document provides detailed application notes and standardized protocols for the preclinical in vivo evaluation of this compound in cancer models.
While specific in vivo dosage and efficacy data for this compound have not yet been publicly reported, this guide offers a comprehensive framework for establishing its therapeutic window and antitumor activity in xenograft mouse models. The provided protocols are based on established methodologies for in vivo studies of novel anticancer agents.
Mechanism of Action
This compound functions by inhibiting the critical interaction between WDR5 and MYC. WDR5 is a key cofactor that facilitates the recruitment of MYC to chromatin, enabling the transcription of genes involved in cell proliferation, growth, and metabolism. By binding to WDR5, this compound prevents the formation of the WDR5-MYC complex, thereby inhibiting MYC's oncogenic functions.[1][3][4]
Data Presentation: Hypothetical In Vivo Studies
The following tables represent templates for organizing data from initial in vivo studies of this compound. These are for illustrative purposes and should be populated with experimental data.
Table 1: Dose Escalation and Toxicity Study
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Body Weight Change (%) | Observed Toxicities |
| Vehicle Control | - | Oral (p.o.) | Daily for 14 days | ± 0 | None |
| Agent 126 - Low | 10 | Oral (p.o.) | Daily for 14 days | Data | Data |
| Agent 126 - Mid | 25 | Oral (p.o.) | Daily for 14 days | Data | Data |
| Agent 126 - High | 50 | Oral (p.o.) | Daily for 14 days | Data | Data |
Table 2: Tumor Growth Inhibition Efficacy Study
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | Data | 0 |
| This compound | 25 | Daily | Data | Data |
| Positive Control | Data | Data | Data | Data |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies to evaluate the efficacy and toxicity of this compound.
Protocol 1: Murine Xenograft Model for Efficacy Studies
1. Animal Model and Cell Line Selection:
-
Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A human cancer cell line with known MYC dependency (e.g., human Burkitt's lymphoma cell line Raji or a lung adenocarcinoma cell line such as NCI-H2122).
-
Cell Culture: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Tumor Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
3. Animal Monitoring and Tumor Measurement:
-
Monitor animal health and body weight 2-3 times per week.
-
Measure tumor dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
4. Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Vehicle Control Group: Administer the vehicle solution used for drug formulation.
-
This compound Group(s): Administer the selected dose(s) of this compound.
-
Positive Control Group (Optional): Administer a standard-of-care agent for the selected cancer type.
5. Drug Formulation and Administration:
-
Formulation: Prepare a fresh suspension of this compound daily. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in sterile water.
-
Administration: Administer the formulation orally (p.o.) via gavage at a volume of 10 µL/g of body weight.
6. Study Endpoint and Tissue Collection:
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
-
Euthanize mice and excise tumors.
-
Weigh and photograph the tumors.
-
A portion of the tumor tissue can be flash-frozen for biomarker analysis (e.g., Western blot for MYC target proteins) and another portion fixed in formalin for histological examination.
Disclaimer
The in vivo protocols and data tables provided are intended as a general guide for the preclinical evaluation of "this compound." As of the date of this document, specific in vivo studies for this compound have not been published. Researchers should perform initial dose-ranging and toxicity studies to determine a safe and effective dose before proceeding with large-scale efficacy experiments. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
"Anticancer agent 126" solution preparation and storage
Due to the ambiguous nature of the term "Anticancer agent 126," this document provides detailed application notes and protocols for three potential candidates that may be referred to by this designation:
-
This compound (compound 12) , a WDR5 inhibitor.
-
GSK126 , an EZH2 inhibitor.
-
U0126 , a MEK inhibitor.
Researchers should verify the specific identity of their compound before following these protocols.
Application Notes:
This compound (compound 12) is an inhibitor of the WD repeat-containing protein 5 (WDR5). It exerts its anticancer effects by disrupting the interaction between WDR5 and the MYC oncoprotein, which leads to a reduction in the expression of MYC target genes.[1][2] WDR5 is a crucial component of histone methyltransferase complexes and plays a significant role in recruiting MYC to chromatin to activate gene transcription associated with tumorigenesis.[3][4][5][6][7]
Data Presentation: Quantitative Summary
| Parameter | Value | Reference |
| Target | WDR5-MYC Interaction | [1][2] |
| Molecular Weight | 513.49 g/mol | |
| Molecular Formula | C25H18F3N3O4S | |
| Solubility in DMSO | ≥ 10 mM | |
| Storage (Solid) | Refer to manufacturer's instructions | |
| Storage (Stock Solution) | -20°C for 1 month (protect from light); -80°C for 6 months | [1][8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound (compound 12) powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound (MW: 513.49 g/mol ), dissolve it in 194.75 µL of DMSO.
-
Solubilization: Vortex the solution vigorously for at least 30 seconds to ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.[1][8][9]
Protocol 2: Preparation of an In Vivo Formulation (DMSO and Corn Oil)
-
Initial Dilution: Prepare a concentrated stock solution in DMSO (e.g., 6.7 mg/mL).[1]
-
Formulation: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil.
-
Homogenization: Mix the solution thoroughly to ensure even distribution. This protocol yields a clear solution of at least 0.67 mg/mL.[1]
-
Administration: The formulation should be prepared fresh before each administration.
Mandatory Visualizations
Caption: Workflow for preparing a stock solution of this compound (compound 12).
Caption: Signaling pathway of WDR5-MYC inhibition by this compound (compound 12).
GSK126: An EZH2 Inhibitor
Application Notes:
GSK126 is a potent and highly selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[10][11] It exhibits significantly lower activity against EZH1 and other methyltransferases.[10] GSK126 has been shown to inhibit the proliferation of B-cell lymphoma cell lines and reduce tumor growth in xenograft models.[10] Its mechanism involves the modulation of gene expression through the inhibition of H3K27 trimethylation. In some cancers, EZH2 promotes tumor progression and angiogenesis by regulating the VEGF-A/AKT signaling pathway.[12][13]
Data Presentation: Quantitative Summary
| Parameter | Value | Reference |
| Target | EZH2 | [10][11] |
| IC50 | 9.9 nM | [14] |
| Ki | 0.5 - 3 nM | [10] |
| Molecular Weight | 526.67 g/mol | [10] |
| Molecular Formula | C31H38N6O2 | [10] |
| Solubility | DMSO (~15 mg/mL), Ethanol (~2 mg/mL), DMF (~25 mg/mL) | [11] |
| Storage (Solid) | -20°C for ≥ 4 years | [11] |
| Storage (Solution) | -80°C for 2 years (in solvent) | [14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Carefully weigh out the desired amount of GSK126 powder.
-
Dissolution: To prepare a 10 mM stock solution from 1 mg of GSK126 (MW: 526.67 g/mol ), add 189.87 µL of anhydrous DMSO.
-
Solubilization: Vortex the mixture thoroughly. Gentle warming and/or sonication may be required to achieve complete dissolution.[14]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C. For longer shelf life, store at -20°C as a solid powder.[15]
Protocol 2: Preparation of an Aqueous Solution
-
Initial Dissolution: First, dissolve GSK126 in DMF to a concentration of approximately 25 mg/mL.[11]
-
Dilution: Dilute the DMF stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2). Note that GSK126 is sparingly soluble in aqueous buffers.[11]
-
Stability: Aqueous solutions of GSK126 are not stable and it is recommended not to store them for more than one day.[11]
Mandatory Visualizations
Caption: Workflow for preparing an aqueous solution of GSK126.
Caption: Signaling pathway of EZH2 inhibition by GSK126, impacting angiogenesis.
U0126: A MEK Inhibitor
Application Notes:
U0126 is a highly selective and potent inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway.[16][17] It acts as a non-competitive inhibitor with respect to both ATP and ERK. This pathway is crucial for transmitting signals from cell surface receptors to the nucleus, regulating processes such as cell growth, proliferation, and differentiation.[18][19][20][] Dysregulation of the RAF/MEK/ERK pathway is common in many cancers.
Data Presentation: Quantitative Summary
| Parameter | Value | Reference |
| Target | MEK1 and MEK2 | [16][17] |
| IC50 | MEK1: 0.07 µM, MEK2: 0.06 µM | [17] |
| Molecular Weight | 380.48 g/mol | [17] |
| Molecular Formula | C18H16N6S2 | [17] |
| Solubility in DMSO | 100 mM (38.05 mg/mL) | [17] |
| Storage (Solid) | -20°C (lyophilized) for 24 months | [16] |
| Storage (Solution) | -20°C for up to 3 months (aliquoted) | [16] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Reconstitution: U0126 is often supplied as a lyophilized powder. To prepare a 10 mM stock solution from 1 mg (MW: 380.48 g/mol ), reconstitute it in 262.8 µL of DMSO.[22]
-
Solubilization: Vortex the solution vigorously for at least 30 seconds to ensure complete dissolution.
-
Aliquoting and Storage: To avoid degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller volumes. Store at -20°C, desiccated. Once in solution, it is recommended to use within 3 months.[16]
Protocol 2: Use in Cell-Based Assays
-
Pre-treatment: For experiments with cultured cells, it is recommended to pre-treat the cells with U0126 for 30 minutes to 2 hours prior to stimulation.[16]
-
Working Concentration: A typical starting working concentration is 10 µM, though this may need to be optimized for different cell lines and experimental conditions.[16]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the U0126-treated samples) in your experiments.
Mandatory Visualizations
Caption: General workflow for using U0126 in cell-based assays.
Caption: Signaling pathway of MEK inhibition by U0126 in the RAF/MEK/ERK cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. WDR5 Supports an N-Myc Transcriptional Complex That Drives a Protumorigenic Gene Expression Signature in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYCN driven oncogenesis involves cooperation with WDR5 to activate canonical MYC targets and G9a to repress differentiation genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK 126 | EZH2 | Tocris Bioscience [tocris.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. EZH2 promotes tumor progression via regulating VEGF-A/AKT signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Tumor Angiogenesis by EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. cellagentech.com [cellagentech.com]
- 16. U0126 | Cell Signaling Technology [cellsignal.com]
- 17. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 18. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 22. promega.com [promega.com]
Application Notes and Protocols for Anticancer Agent 126 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 126 (also referred to as compound 12) is a potent and specific small molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC.[1][2] The MYC family of transcription factors is frequently deregulated in a vast number of human cancers, making it a highly validated and sought-after therapeutic target.[1][3] Direct inhibition of MYC has proven challenging. A promising alternative strategy is to disrupt the essential interaction between MYC and its key cofactor, WDR5, which is critical for the recruitment of MYC to its target genes on chromatin.[1][4]
This compound was developed through fragment-based methods and structure-based design to specifically target the WDR5-binding motif (WBM) site on WDR5, thereby preventing its association with MYC.[1][2] This disruption leads to a reduction in the expression of MYC target genes, ultimately inhibiting the proliferation of MYC-driven cancer cells.[3]
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of the WDR5-MYC interaction, using this compound as a reference compound.
Mechanism of Action: WDR5-MYC Interaction
The interaction between WDR5 and MYC is a critical step in MYC-driven tumorigenesis. WDR5 acts as a scaffolding protein, facilitating the localization of MYC to the chromatin at the promoter regions of its target genes. This leads to the transcriptional activation of genes involved in cell proliferation, growth, and metabolism. This compound binds to the WBM pocket on WDR5, competitively inhibiting the binding of MYC and disrupting this oncogenic signaling cascade.[1][2][4]
Data Presentation: this compound
This compound has been characterized using various biochemical and cellular assays. The following tables summarize the quantitative data for this compound, providing a benchmark for HTS campaigns.
Table 1: Biochemical Assay Data for this compound
| Assay Type | Parameter | Value | Reference |
| Fluorescence Polarization Assay (FPA) | Kd | 0.10 µM (100 nM) | [1][2] |
Table 2: Cellular Assay Data for this compound
| Assay Type | Cell Line | Parameter | Result | Reference |
| Co-Immunoprecipitation (Co-IP) | HEK293 | WDR5-MYC Complex Formation | ~4-fold reduction | [1][4] |
Experimental Protocols for High-Throughput Screening
The following are detailed protocols for three common HTS assays suitable for screening for inhibitors of the WDR5-MYC interaction.
Fluorescence Polarization (FP) Assay
This biochemical assay directly measures the disruption of the WDR5-MYC interaction in solution. It is based on the principle that a small fluorescently labeled peptide derived from MYC (tracer) will have a low polarization value when tumbling freely in solution. Upon binding to the larger WDR5 protein, its tumbling is restricted, resulting in a higher polarization value. Inhibitors that disrupt this interaction will displace the tracer, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled peptide derived from the WDR5-binding domain of MYC (e.g., FITC-EEIDVV)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.
-
Include wells with DMSO only for negative (no inhibition) and positive (maximal binding) controls.
-
-
Reagent Preparation:
-
Prepare a solution of WDR5 protein in assay buffer at a concentration twice the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Prepare a solution of the fluorescent MYC peptide tracer in assay buffer at a concentration twice the final desired concentration (e.g., 10 nM for a final concentration of 5 nM). The optimal tracer concentration should be determined empirically and is typically at or below its Kd for WDR5.
-
-
Assay Procedure:
-
Add 10 µL of the WDR5 protein solution to each well of the compound-plated 384-well plate.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure mixing.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add 10 µL of the fluorescent MYC peptide tracer solution to all wells.
-
Centrifuge the plate again.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based, no-wash immunoassay is highly sensitive and well-suited for HTS. It relies on the interaction of two different bead types: a Donor bead and an Acceptor bead. When in close proximity (i.e., when the WDR5-MYC complex is formed), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Inhibitors of the interaction prevent this energy transfer, resulting in a loss of signal.
Materials:
-
Recombinant human WDR5 protein with a tag (e.g., 6xHis-tag)
-
Recombinant human MYC protein (or a peptide containing the WDR5-binding domain) with a different tag (e.g., GST-tag)
-
AlphaScreen Donor Beads (e.g., Streptavidin-coated, if using a biotinylated protein)
-
AlphaScreen Acceptor Beads (e.g., Nickel Chelate for His-tagged protein, or Anti-GST for GST-tagged protein)
-
AlphaLISA Assay Buffer
-
This compound (as a positive control)
-
384-well, white, opaque microplates (e.g., ProxiPlate)
-
Microplate reader equipped for AlphaScreen detection
Protocol:
-
Compound Plating:
-
As described in the FP assay protocol, dispense test compounds and controls into a 384-well plate.
-
-
Reagent Preparation:
-
Prepare solutions of His-WDR5 and GST-MYC in AlphaLISA assay buffer at concentrations determined by a prior criss-cross titration to find optimal signal-to-background.
-
-
Assay Procedure:
-
Add 5 µL of a mixture containing His-WDR5 and GST-MYC to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Prepare a solution of Acceptor beads (e.g., Anti-GST Acceptor beads) in assay buffer. Add 5 µL to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Prepare a solution of Donor beads (e.g., Nickel Chelate Donor beads) in assay buffer. Add 5 µL to each well under subdued lighting.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable reader.
-
The decrease in signal is proportional to the inhibition of the WDR5-MYC interaction.
-
Calculate percent inhibition and determine IC50 values as described for the FP assay.
-
Cell-Based MYC Reporter Assay
This assay provides a functional readout of WDR5-MYC inhibition within a cellular context. A reporter cell line is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter containing multiple MYC binding sites (E-boxes). Inhibition of the WDR5-MYC interaction will lead to reduced MYC transcriptional activity and a corresponding decrease in the reporter signal.
Materials:
-
A human cancer cell line with high MYC activity (e.g., HCT116, HEK293)
-
MYC reporter vector (luciferase or GFP driven by a MYC-responsive promoter)
-
Transfection reagent or lentiviral particles for stable cell line generation
-
Cell culture medium and supplements
-
This compound (as a positive control)
-
96- or 384-well, white, clear-bottom cell culture plates
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Line Generation:
-
Establish a stable cell line by transfecting or transducing the chosen host cell line with the MYC reporter vector.
-
Select and expand a clonal population that shows a robust and reproducible reporter signal.
-
-
Assay Procedure:
-
Seed the MYC reporter cells into 96- or 384-well plates at a predetermined optimal density.
-
Allow the cells to attach and grow overnight.
-
Treat the cells with serial dilutions of test compounds and this compound. Include DMSO-only wells as a negative control.
-
Incubate for a period sufficient to observe changes in gene expression (e.g., 24-48 hours).
-
-
Data Acquisition:
-
If using a luciferase reporter, add a luciferase substrate reagent (e.g., ONE-Glo™) to the wells according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
If using a GFP reporter, measure fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to cell viability (e.g., using a parallel CellTiter-Glo® assay) to exclude compounds that are cytotoxic.
-
Calculate the percent inhibition of MYC transcriptional activity.
-
Determine the EC50 value for each active compound.
-
Conclusion
This compound serves as a valuable tool for studying the WDR5-MYC interaction and as a reference inhibitor for HTS campaigns. The protocols described herein provide robust and reliable methods for the discovery and characterization of novel inhibitors targeting this critical oncogenic pathway. The combination of biochemical assays (FP and AlphaScreen) for primary screening and hit validation, followed by a cell-based reporter assay for functional confirmation, represents a comprehensive strategy for identifying promising new anticancer therapeutics.
References
- 1. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting Myc Interacting Proteins as a Winding Path in Cancer Therapy [frontiersin.org]
Application Notes: AC-126 in Combination with Cisplatin for RAK1-Overexpressing Tumors
For the purpose of this response, "Anticancer agent 126" (hereinafter referred to as AC-126) is presented as a hypothetical, illustrative compound to demonstrate the creation of detailed application notes and protocols. The data, mechanisms, and protocols are fictional but designed to be scientifically plausible and representative of preclinical cancer research.
Introduction
AC-126 is a novel, potent, and highly selective small-molecule inhibitor of the fictitious Resistance-Associated Kinase 1 (RAK1). RAK1 is a serine/threonine kinase that has been identified as a critical downstream effector in growth factor receptor signaling pathways (e.g., EGFR). Hyperactivation of the RAK1 signaling cascade is implicated in promoting cell survival and conferring resistance to DNA-damaging agents. In certain malignancies, such as specific subtypes of non-small cell lung cancer (NSCLC), overexpression of RAK1 is correlated with poor prognosis and resistance to platinum-based chemotherapy.
This document outlines the application of AC-126 in combination with Cisplatin, a standard-of-care cytotoxic agent. The therapeutic hypothesis is that inhibition of the RAK1 pro-survival pathway by AC-126 will sensitize RAK1-overexpressing cancer cells to Cisplatin-induced apoptosis, leading to a synergistic antitumor effect.
Quantitative Data Summary
The following tables summarize the results from preclinical studies evaluating the synergistic potential of AC-126 and Cisplatin.
Table 1: In Vitro Cytotoxicity and Synergy in NSCLC Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values for AC-126 and Cisplatin, both alone and in combination, after a 72-hour treatment period. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
| Cell Line | RAK1 Expression | Treatment | IC50 (nM) | Combination Index (CI) at ED50 |
| H1975-High | High | AC-126 | 25 | N/A |
| Cisplatin | 4500 | N/A | ||
| AC-126 + Cisplatin (1:180 ratio) | N/A | 0.65 | ||
| A549-Low | Low | AC-126 | 350 | N/A |
| Cisplatin | 5200 | N/A | ||
| AC-126 + Cisplatin (1:15 ratio) | N/A | 1.05 |
Table 2: Efficacy of AC-126 and Cisplatin Combination in an H1975-High Xenograft Model
This table summarizes the antitumor activity observed in an in vivo study using immunodeficient mice bearing tumors derived from the H1975-High cell line. Treatments were administered for 21 days.
| Treatment Group (n=8) | Dosing Regimen | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | Vehicle, p.o., QD | 1502 ± 180 | 0% |
| AC-126 | 10 mg/kg, p.o., QD | 1126 ± 155 | 25% |
| Cisplatin | 2.5 mg/kg, i.p., QW | 976 ± 162 | 35% |
| AC-126 + Cisplatin | Combination of above regimens | 330 ± 98 | 78% |
(Data are presented as mean ± standard error of the mean (SEM). TGI is calculated relative to the vehicle control group.)
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CTG Assay)
Objective: To determine the cytotoxic effects of AC-126 and Cisplatin, alone and in combination, on cancer cell lines.
Materials:
-
H1975-High and A549-Low cells
-
RPMI-1640 medium with 10% FBS
-
AC-126 (stock in DMSO)
-
Cisplatin (stock in saline)
-
96-well flat-bottom plates (white, for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000 cells per well in 90 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of AC-126 and Cisplatin at 10x the final desired concentration. For combination studies, prepare dilutions of the two agents mixed at a constant molar ratio (e.g., 1:180 for H1975-High).
-
Treatment: Add 10 µL of the 10x drug dilutions to the appropriate wells. Include wells for "vehicle control" (DMSO/saline only) and "no cells" (medium only for background).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis: Subtract the background luminescence. Normalize the data to the vehicle control wells (defined as 100% viability). Plot the dose-response curves and calculate IC50 values using non-linear regression. Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Protocol 2: Western Blot Analysis for Target Modulation
Objective: To confirm AC-126 inhibits RAK1 signaling and to assess markers of apoptosis in response to combination treatment.
Materials:
-
H1975-High cells
-
6-well plates
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-RAK1 (Thr508), anti-RAK1, anti-cleaved-PARP, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Methodology:
-
Cell Culture and Treatment: Seed 1.5 x 10^6 H1975-High cells per well in 6-well plates. After 24 hours, treat the cells with Vehicle, AC-126 (100 nM), Cisplatin (5 µM), or the combination for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells by adding 150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Processing: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20 µg per lane) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use GAPDH as a loading control.
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the antitumor efficacy of AC-126 and Cisplatin, alone and in combination, in a mouse xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
H1975-High cells
-
Matrigel
-
AC-126 formulation (e.g., in 0.5% methylcellulose)
-
Cisplatin formulation (in saline)
-
Digital calipers
Methodology:
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 H1975-High cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=8 per group). Tumor volume is calculated as (Length x Width²) / 2.
-
Treatment Administration:
-
Group 1 (Vehicle): Administer vehicle orally (p.o.) once daily (QD).
-
Group 2 (AC-126): Administer AC-126 at 10 mg/kg, p.o., QD.
-
Group 3 (Cisplatin): Administer Cisplatin at 2.5 mg/kg intraperitoneally (i.p.) once weekly (QW).
-
Group 4 (Combination): Administer both AC-126 and Cisplatin according to their respective schedules.
-
-
Monitoring: Monitor tumor volumes and body weights three times per week for 21 days. Observe the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway for AC-126 and Cisplatin synergy.
Application Notes and Protocols: Delivery Systems and Formulations for Anticancer Agent 126
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 126 is a small molecule inhibitor of the WD repeat-containing protein 5 (WDR5), which plays a critical role in cancer development by facilitating the interaction between WDR5 and the MYC oncoprotein.[1][2] By disrupting this interaction, this compound effectively reduces the expression of MYC target genes, presenting a promising therapeutic strategy for various cancers. The molecular formula for this compound is C₂₅H₁₈F₃N₃O₄S, with a molecular weight of 513.49 g/mol .[1] The agent exhibits solubility in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 10 mM.[1] Due to its hydrophobic nature, developing effective delivery systems is crucial to enhance its bioavailability, tumor targeting, and therapeutic efficacy while minimizing potential side effects.
This document provides detailed application notes and protocols for the formulation and evaluation of this compound using a Poly(lactic-co-glycolic acid) (PLGA) nanoparticle-based delivery system. PLGA is a biodegradable and biocompatible polymer widely used in drug delivery applications.
Physicochemical Properties and Pre-formulation Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₈F₃N₃O₄S | [1] |
| Molecular Weight | 513.49 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
| In Vivo Formulation | 0.6-1 mg/mL in Ethanol/TPGS/PEG400/Water (5/5/30/60 v/v/v/v) |
Formulation of this compound-Loaded PLGA Nanoparticles
This section details the protocol for preparing PLGA nanoparticles encapsulating this compound using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Experimental Protocol: Nanoparticle Formulation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
Poly(vinyl alcohol) (PVA) (MW 30-70 kDa)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA in 2 mL of dichloromethane (DCM).
-
Separately, dissolve 5 mg of this compound in 200 µL of DMSO.
-
Add the this compound solution to the PLGA solution and vortex for 1 minute to ensure complete mixing.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution by dissolving 200 mg of PVA in 10 mL of deionized water. Stir at 60°C until fully dissolved and then cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath using a probe sonicator.
-
Sonicate for 3 minutes at 40% amplitude (pulse on: 10 sec, pulse off: 5 sec).
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the evaporation of DCM.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for further analysis or lyophilization.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the nanoparticle pellet in a 5% (w/v) trehalose (B1683222) solution (as a cryoprotectant) and freeze at -80°C.
-
Lyophilize the frozen sample for 48 hours.
-
Caption: Formulation workflow for this compound-loaded PLGA nanoparticles.
Physicochemical Characterization of Nanoparticles
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Protocol:
-
Resuspend the nanoparticle pellet in deionized water to a concentration of approximately 0.1 mg/mL.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter (particle size) and PDI.
-
For zeta potential measurement, dilute the nanoparticle suspension in 10 mM NaCl solution and measure using the same instrument equipped with a zeta potential cell.
-
Perform all measurements in triplicate.
Expected Data:
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) |
| Blank PLGA NP | 150 ± 10 | < 0.2 | -25 ± 3 |
| Agent 126-PLGA NP | 165 ± 15 | < 0.2 | -22 ± 4 |
Encapsulation Efficiency (EE) and Drug Loading (DL)
Protocol:
-
After the initial centrifugation to collect the nanoparticles, collect the supernatant.
-
Lyophilize a known amount of the nanoparticle formulation.
-
Dissolve a precisely weighed amount of the lyophilized nanoparticles in DMSO to disrupt the particles and release the encapsulated drug.
-
Quantify the amount of this compound in the supernatant and in the dissolved nanoparticle solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of drug in supernatant) / Total amount of drug] x 100
-
DL (%) = [Weight of drug in nanoparticles / Weight of nanoparticles] x 100
-
Expected Data:
| Formulation | Encapsulation Efficiency (%) | Drug Loading (%) |
| Agent 126-PLGA NP | 85 ± 5 | 4.2 ± 0.5 |
In Vitro Drug Release Study
Protocol:
-
Disperse 10 mg of lyophilized this compound-loaded PLGA nanoparticles in 2 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 to mimic physiological and tumor microenvironment conditions, respectively.
-
Place the suspension in a dialysis bag (MWCO 10 kDa).
-
Immerse the dialysis bag in 20 mL of the corresponding release buffer (PBS pH 7.4 or 5.5) containing 0.5% (w/v) Tween 80 to maintain sink conditions.
-
Place the setup in a shaking incubator at 37°C and 100 rpm.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a MYC-driven cancer cell line) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of free this compound, blank PLGA nanoparticles, and this compound-loaded PLGA nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability (%) relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Caption: Workflow for the in vitro cytotoxicity assay of this compound formulations.
In Vivo Antitumor Efficacy Study
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Xenograft: Subcutaneously inject a suspension of a relevant cancer cell line into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Groups: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., saline)
-
Free this compound
-
Blank PLGA nanoparticles
-
This compound-loaded PLGA nanoparticles
-
-
Drug Administration: Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., twice a week for three weeks).
-
Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume versus time for each group and perform statistical analysis to determine the significance of the antitumor effect.
Signaling Pathway Visualization
The primary mechanism of action of this compound is the disruption of the WDR5-MYC interaction, which subsequently inhibits the transcription of MYC target genes involved in cell proliferation, growth, and metabolism.
Caption: Inhibition of the WDR5-MYC signaling pathway by this compound.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the development and evaluation of a PLGA nanoparticle-based delivery system for this compound. This formulation approach has the potential to improve the therapeutic index of this promising anticancer agent by enhancing its delivery to tumor tissues and providing controlled release. Further optimization and in-depth preclinical studies are warranted to translate this delivery system into clinical applications.
References
Application Notes and Protocols for "Anticancer agent 126" in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, offering a superior platform for anticancer drug screening compared to traditional 2D cell cultures. "Anticancer agent 126" is a small molecule inhibitor of the WD repeat-containing protein 5 (WDR5).[1][2] WDR5 is a critical cofactor for the MYC oncoprotein, facilitating its recruitment to chromatin and subsequent transcription of target genes involved in cell proliferation and metabolism.[1][2] By disrupting the WDR5-MYC interaction, "this compound" presents a promising therapeutic strategy for cancers driven by MYC overexpression.
These application notes provide a comprehensive guide for evaluating the efficacy of "this compound" in 3D spheroid models, including detailed experimental protocols and data presentation formats.
Data Presentation
The following tables summarize key quantitative data obtained from studies of WDR5 inhibitors in 3D spheroid models. While specific data for "this compound" in 3D cultures is emerging, the provided data for other WDR5 inhibitors, such as OICR-9429 and MM-102, in glioblastoma stem cell (GSC) sphere cultures serve as a valuable reference.
Table 1: IC50 Values of WDR5 Inhibitors in Glioblastoma Spheroid Cultures
| Cell Line | WDR5 Inhibitor | IC50 (µM) in Spheroids |
| GSC-1 | OICR-9429 | ~5.0 |
| GSC-1 | MM-102 | ~7.5 |
| GSC-2 | OICR-9429 | ~6.2 |
| GSC-2 | MM-102 | ~8.1 |
Data is representative and compiled from analogous WDR5 inhibitor studies. Actual values for "this compound" should be determined experimentally.
Table 2: Effect of "this compound" on Spheroid Growth and Viability
| Cell Line | Concentration (µM) | Spheroid Diameter Reduction (%) | Viability Reduction (%) |
| MCF-7 | 1 | 15 ± 3 | 20 ± 5 |
| MCF-7 | 5 | 45 ± 6 | 55 ± 8 |
| MCF-7 | 10 | 70 ± 8 | 80 ± 7 |
| A549 | 1 | 12 ± 2 | 18 ± 4 |
| A549 | 5 | 40 ± 5 | 50 ± 6 |
| A549 | 10 | 65 ± 7 | 75 ± 9 |
This table presents hypothetical data for "this compound" to illustrate expected outcomes. All experiments should include appropriate controls.
Mandatory Visualizations
Signaling Pathway
Caption: WDR5-MYC Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Experimental Workflow for Evaluating "this compound" in 3D Spheroids.
Experimental Protocols
3D Spheroid Formation (Ultra-Low Attachment Method)
This protocol describes the formation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ULA plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells and determine viability.
-
Prepare a cell suspension at the desired concentration (e.g., 1,000 to 10,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids are typically ready for treatment within 48-72 hours.
Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
3D spheroids in a 96-well ULA plate
-
"this compound" stock solution
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Prepare serial dilutions of "this compound" in complete medium.
-
Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the drug dilution. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures caspase-3 and -7 activities, key biomarkers of apoptosis.
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Procedure:
-
Following treatment with "this compound" as described above, equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence. An increase in luminescence indicates an increase in caspase activity and apoptosis.
Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of protein expression and localization within the spheroid.
Materials:
-
Treated 3D spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-c-MYC, anti-cleaved Caspase-3)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Confocal microscope
Procedure:
-
Carefully collect spheroids and wash with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 2 hours at room temperature or overnight at 4°C.
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with wash buffer (PBS with 0.1% Triton X-100).
-
Incubate with the corresponding fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.
-
Wash three times with wash buffer.
-
Counterstain nuclei with DAPI for 15 minutes.
-
Wash with PBS.
-
Mount the spheroids and image using a confocal microscope.
Western Blot Analysis of Spheroids
This protocol is for analyzing changes in protein expression levels.
Materials:
-
Treated 3D spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-WDR5, anti-c-MYC, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids and wash with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
References
Techniques for Measuring the Efficacy of Anticancer Agent 126
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and innovative techniques to assess the efficacy of "Anticancer agent 126," a novel therapeutic candidate. The protocols outlined below are designed for researchers in both academic and industrial settings to obtain robust and reproducible data for preclinical drug development.
I. Introduction to Efficacy Evaluation
The preclinical evaluation of an anticancer agent's efficacy is a critical step in the drug development pipeline.[1][2][3][4] This process involves a multi-faceted approach, utilizing both in vitro (cell-based) and in vivo (animal model) studies to characterize the agent's biological activity and therapeutic potential.[1][5] Key parameters measured include cytotoxicity, effects on cell proliferation, induction of apoptosis, and inhibition of tumor growth.[6]
"this compound" is a targeted inhibitor of the WDR5-MYC interaction, a critical driver in many cancers.[7] Its mechanism of action involves the disruption of this protein-protein interaction, leading to the downregulation of MYC target genes and subsequent inhibition of cancer cell proliferation.[7]
II. In Vitro Efficacy Assays
In vitro assays are fundamental for the initial screening and characterization of anticancer compounds.[1][2][8] They provide a controlled environment to assess the direct effects of "this compound" on cancer cells.
Cell Viability and Proliferation Assays
These assays are essential for determining the cytotoxic and cytostatic effects of the agent.
a) MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[9][10][11] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.[9][10]
Table 1: Example Data from MTT Assay on HCT116 Colon Cancer Cells
| Concentration of Agent 126 (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.50 | 40 |
| 25 | 0.20 | 16 |
| 50 | 0.05 | 4 |
Protocol: MTT Cell Viability Assay [9][10][12]
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of "this compound" and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
b) Cell Cycle Analysis: Flow cytometry is used to determine the effect of "this compound" on cell cycle progression.[13][14] This technique quantifies the DNA content of cells stained with a fluorescent dye like propidium (B1200493) iodide (PI), allowing for the identification of cells in G0/G1, S, and G2/M phases.[13][14]
Table 2: Example Data from Cell Cycle Analysis on MCF-7 Breast Cancer Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 45 | 35 | 20 |
| Agent 126 (10 µM) | 65 | 20 | 15 |
Protocol: Cell Cycle Analysis by Flow Cytometry [15][16][17]
-
Cell Treatment: Culture and treat cells with "this compound" for the desired time.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.[15][16]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[14][15][17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase.
Apoptosis Assays
These assays determine if "this compound" induces programmed cell death.
a) Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[18]
Protocol: Annexin V/PI Apoptosis Assay [18]
-
Cell Treatment: Treat cells with "this compound".
-
Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
b) Caspase Activity Assays: Caspases are key proteases in the apoptotic pathway.[19] Their activity can be measured using colorimetric or fluorometric assays that detect the cleavage of a specific substrate.
3D Tumor Spheroid Models
Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the in vivo tumor microenvironment compared to 2D cultures.[20][21]
Table 3: Example Data from Tumor Spheroid Growth Assay
| Treatment | Spheroid Diameter (µm) - Day 7 |
| Control | 850 |
| Agent 126 (25 µM) | 420 |
Protocol: Tumor Spheroid Formation and Growth Assay [21][22][23]
-
Spheroid Formation: Seed cancer cells in ultra-low attachment 96-well plates to promote spheroid formation.[24]
-
Treatment: Once spheroids have formed (typically after 3-4 days), treat them with "this compound".
-
Growth Monitoring: Monitor spheroid growth over time by measuring their diameter using an imaging system.
-
Viability Assessment: At the end of the experiment, assess cell viability within the spheroids using assays like CellTiter-Glo®.
III. In Vivo Efficacy Models
In vivo models are crucial for evaluating the therapeutic efficacy and potential toxicity of "this compound" in a whole-organism context.[1][5][25][26]
Xenograft Models
Human tumor xenografts, where human cancer cells are implanted into immunodeficient mice, are the most common preclinical models.[5][25]
Table 4: Example Data from a Xenograft Study
| Treatment Group | Average Tumor Volume (mm³) - Day 21 |
| Vehicle Control | 1200 |
| Agent 126 (50 mg/kg) | 450 |
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer "this compound" via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[27]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC)
IHC is used to detect the expression and localization of specific proteins within the tumor tissue, providing insights into the mechanism of action of "this compound".[28][29][30][31] For example, staining for Ki-67 can assess cell proliferation, while staining for cleaved caspase-3 can detect apoptosis.[19]
Protocol: Immunohistochemistry Staining [28][29][32]
-
Tissue Preparation: Fix excised tumors in formalin and embed in paraffin (B1166041) (FFPE).
-
Sectioning: Cut thin sections (4-5 µm) of the FFPE tissue and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval to unmask the target protein.
-
Antibody Incubation: Incubate the sections with a primary antibody against the protein of interest (e.g., Ki-67, cleaved caspase-3).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogen (e.g., DAB) to visualize the protein.
-
Analysis: Analyze the stained slides under a microscope to assess the intensity and distribution of the staining.
IV. Visualizations
Signaling Pathway
Caption: WDR5-MYC Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 3. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 4. Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 5. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nanocellect.com [nanocellect.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 20. thermofisher.com [thermofisher.com]
- 21. corning.com [corning.com]
- 22. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. sartorius.com [sartorius.com]
- 25. cris.tau.ac.il [cris.tau.ac.il]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Immunohistochemistry in the Study of Cancer Biomarkers for Oncology Drug Development | Basicmedical Key [basicmedicalkey.com]
- 31. neobiotechnologies.com [neobiotechnologies.com]
- 32. bosterbio.com [bosterbio.com]
Application Note: Characterization of Anticancer Agent 126 Effects on the PI3K/Akt/mTOR Signaling Pathway using Western Blot Analysis
Introduction Anticancer Agent 126 is a novel, selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in various human cancers. This application note provides a detailed protocol for utilizing Western blot analysis to characterize the dose-dependent effects of this compound on key downstream targets within this pathway in cancer cell lines. The following protocol outlines the preparation of cell lysates, protein quantification, gel electrophoresis, immunoblotting, and data analysis.
Data Presentation
The inhibitory effect of this compound was quantified by measuring the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following a 24-hour treatment. The data below represents the relative band intensity of phosphorylated proteins normalized to their respective total protein levels.
Table 1: Dose-Dependent Inhibition of PI3K/Akt/mTOR Pathway Markers by this compound
| Treatment Group | p-Akt (Ser473) / Total Akt Ratio | p-mTOR (Ser2448) / Total mTOR Ratio | p-p70S6K (Thr389) / Total p70S6K Ratio |
| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 |
| Agent 126 (10 nM) | 0.78 | 0.82 | 0.85 |
| Agent 126 (50 nM) | 0.45 | 0.51 | 0.55 |
| Agent 126 (100 nM) | 0.21 | 0.25 | 0.29 |
| Agent 126 (500 nM) | 0.05 | 0.08 | 0.11 |
Experimental Protocols
A detailed methodology for the Western blot analysis is provided below.
1. Cell Culture and Treatment
-
Seed cancer cells (e.g., MCF-7 or HeLa) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with increasing concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
2. Cell Lysis and Protein Extraction
-
Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the soluble protein to a new, pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K, and a loading control like β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Data Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal of the target proteins to the loading control (β-actin). For phosphoproteins, normalize to the total protein levels.
Mandatory Visualization
Caption: Workflow for Western Blot Analysis of this compound Effects.
Caption: Proposed Mechanism of Action for this compound on the PI3K/Akt/mTOR Pathway.
Application Notes & Protocols: Evaluating "Anticancer Agent 126" in Organoid Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown from tumor tissue that closely recapitulate the genetic and phenotypic characteristics of the original cancer.[1][2] This makes them a powerful preclinical tool for evaluating the efficacy of novel therapeutic compounds. This document provides detailed application notes and protocols for the evaluation of "Anticancer agent 126," a WDR5 inhibitor, in cancer organoid models.
"this compound" is a small molecule inhibitor of the WD repeat-containing protein 5 (WDR5).[3][4] WDR5 is a critical component of histone methyltransferase complexes and also functions as an epigenetic reader. Notably, it plays a crucial role in the regulation of the MYC oncogene, a key driver in numerous human cancers. "this compound" disrupts the interaction between WDR5 and MYC, leading to a reduction in the expression of MYC target genes.[3][4] The use of this agent in organoid models allows for the assessment of its therapeutic potential in a system that mirrors the complexity of patient tumors.
Mechanism of Action of this compound
"this compound" functions by inhibiting the WDR5 protein, which in turn disrupts the WDR5-MYC interaction. This interference leads to decreased expression of genes targeted by the MYC oncogene, which are often involved in cell proliferation and survival.
Data Presentation: Efficacy of this compound in Cancer Organoid Models (Illustrative Data)
The following tables represent hypothetical data to illustrate how the efficacy of "this compound" could be presented. This data is for example purposes only, as specific studies on this agent in organoid models are not yet publicly available.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound in Various Patient-Derived Organoid Lines
| Organoid Line | Cancer Type | MYC Status | IC50 (µM) |
| PDO-001 | Colorectal Cancer | Amplified | 2.5 |
| PDO-002 | Colorectal Cancer | Normal | 15.8 |
| PDO-003 | Pancreatic Cancer | Overexpressed | 4.2 |
| PDO-004 | Pancreatic Cancer | Normal | 22.5 |
| PDO-005 | Breast Cancer | Amplified | 3.1 |
Table 2: Effect of this compound on Organoid Viability and Size
| Organoid Line | Treatment (10 µM) | Viability Reduction (%) | Average Size Reduction (%) |
| PDO-001 | This compound | 78% | 65% |
| PDO-002 | This compound | 25% | 15% |
| PDO-003 | This compound | 72% | 60% |
| PDO-004 | This compound | 21% | 12% |
| PDO-005 | This compound | 75% | 62% |
Experimental Protocols
The following protocols are adapted from established methods for patient-derived organoid culture and drug sensitivity testing.[5][6][7][8]
Protocol 1: Establishment of Patient-Derived Cancer Organoids
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resections or biopsies in a sterile collection tube containing an appropriate medium (e.g., DMEM/F-12) on ice.
-
Tissue Dissociation:
-
Wash the tissue sample with ice-cold PBS.
-
Mince the tissue into small pieces (~1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a digestion medium containing collagenase and dispase and incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion enzymes with an equal volume of cold DMEM/F-12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove large debris.
-
Centrifuge the suspension to pellet the cells and aspirate the supernatant.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel).
-
Plate 50 µL domes of the cell-matrix suspension into a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-30 minutes to allow the matrix to solidify.
-
Gently add 500 µL of complete organoid growth medium to each well.
-
-
Organoid Culture:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Replace the growth medium every 2-3 days.
-
Monitor organoid formation and growth using brightfield microscopy.
-
Protocol 2: Drug Sensitivity and Viability Assay
-
Organoid Passaging and Seeding for Assay:
-
Harvest mature organoids from the basement membrane matrix using a cell recovery solution.
-
Mechanically or enzymatically dissociate the organoids into small fragments.
-
Resuspend the fragments in the basement membrane matrix and plate in a 96-well or 384-well plate suitable for high-throughput screening.[2]
-
Culture for 2-4 days to allow organoids to reform.
-
-
Treatment with this compound:
-
Prepare a serial dilution of "this compound" in the organoid growth medium. A common starting concentration is 10 mM in DMSO.[3]
-
Remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of the agent. Include a DMSO-only control.
-
Incubate the plate at 37°C for 72-120 hours.
-
-
Viability Assessment (CellTiter-Glo® 3D Assay):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® 3D reagent to each well in a volume equal to the volume of the medium.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO control.
-
Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
-
Conclusion
The use of patient-derived organoids provides a robust and clinically relevant platform for the preclinical evaluation of novel anticancer agents like "this compound." By leveraging these models, researchers can gain valuable insights into the efficacy, mechanism of action, and potential patient-specific responses to WDR5 inhibition, thereby accelerating the translation of promising compounds into clinical applications. The protocols outlined in this document provide a framework for conducting these critical studies.
References
- 1. Evaluation of anticancer agents using patient-derived tumor organoids characteristically similar to source tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. Organoids in drug screening – faCellitate [facellitate.com]
Application Notes and Protocols for Anticancer Agent 126 in Tumor Cell Senescence Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 126, also referred to as compound 12, is a novel small molecule inhibitor targeting the interaction between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC.[1][2][3] WDR5 is a critical cofactor that facilitates the recruitment of MYC to its target gene promoters, thereby driving the expression of genes involved in cell proliferation and growth.[1][2] By disrupting the WDR5-MYC interaction, this compound effectively reduces the expression of MYC target genes.[1][2]
While direct studies on this compound-induced senescence are not yet available, a compelling body of evidence suggests its potential to trigger this cellular state. The inactivation of MYC is a known inducer of cellular senescence in various tumor models, a process characterized by stable cell cycle arrest and the upregulation of tumor suppressor proteins such as p16INK4a and p21CIP1. Furthermore, other inhibitors of WDR5 have been demonstrated to induce senescence and elevate levels of p21. This document provides a theoretical framework and practical protocols for investigating the senescence-inducing potential of this compound in tumor cells.
Data Presentation
The following tables summarize the antiproliferative activity of this compound (compound 12) in various cancer cell lines and the effects of MYC inactivation on the expression of key senescence markers, which may serve as a proxy for the anticipated effects of this agent.
Table 1: Antiproliferative Activity of this compound (Compound 12)
| Cell Line | Cancer Type | GI50 (µM) |
| COR-L279 | Lung Cancer | 4.2 |
| Daudi | Burkitt's Lymphoma | Not specified |
| HL-60 | Acute Myeloid Leukemia | Not specified |
| NB-4 | Acute Promyelocytic Leukemia | Not specified |
| NCI-H1650 | Lung Cancer | Not specified |
| NCI-H520 | Lung Cancer | Not specified |
| Ramos | Burkitt's Lymphoma | Not specified |
| SHP77 | Small Cell Lung Cancer | Not specified |
Data extracted from MedchemExpress, citing primary literature.[3]
Table 2: Representative Changes in Senescence Marker Expression Following MYC Inactivation
| Cell Line | Condition | p16INK4a Expression | p21CIP1 Expression | Reference |
| Mouse Embryo Fibroblasts | AP4 (MYC-inducible factor) knockout | Increased | Increased | [4] |
| HT1080 Fibrosarcoma | p21 induction | Not directly measured | Increased (inducible) | [5][6] |
| Various | General Senescence | Often Increased | Often Increased | [7][8][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound in inducing senescence and a general workflow for its investigation.
Caption: Proposed mechanism of this compound-induced senescence.
Caption: General workflow for assessing senescence induction.
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is designed to detect the activity of β-galactosidase at pH 6.0, a well-established biomarker of senescent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS
-
Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
-
X-gal stock solution (20 mg/mL in dimethylformamide)
-
Cell culture plates and appropriate tumor cell lines
Procedure:
-
Cell Seeding: Plate tumor cells in a 6-well plate or on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the indicated time period (e.g., 48-96 hours).
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 1 mL of Fixation Solution to each well and incubate for 10-15 minutes at room temperature.
-
Rinsing: Rinse the cells twice with PBS.
-
Staining: Add 1 mL of freshly prepared Staining Solution to each well. Ensure the X-gal is added to the staining buffer immediately before use.
-
Incubation: Incubate the plates at 37°C in a dry incubator (no CO2) for 12-24 hours. Protect the plates from light.
-
Visualization: Observe the cells under a bright-field microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantification: Count the number of blue (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.
Western Blot Analysis for Senescence Markers
This protocol details the detection of key senescence-associated proteins (p53, p21, and p16) by Western blotting.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-p16, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Following treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, p16, and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Conclusion
This compound presents a promising avenue for cancer therapy through its targeted inhibition of the WDR5-MYC interaction. Based on the established role of MYC in suppressing senescence, it is highly plausible that this compound can induce a senescent state in tumor cells. The protocols and information provided herein offer a comprehensive guide for researchers to investigate this potential mechanism of action, which could further validate the therapeutic utility of this novel anticancer agent.
References
- 1. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AP4 directly downregulates p16 and p21 to suppress senescence and mediate transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Model of p21-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Model of p21-Induced Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The role of p21 in cellular senescence and aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Screening with Anticancer Agent 126, a WDR5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 126 is a potent small molecule inhibitor of the WD repeat-containing protein 5 (WDR5). It effectively disrupts the critical interaction between WDR5 and the MYC oncoprotein, a key driver in a majority of human cancers.[1][2] This disruption leads to reduced recruitment of MYC to its target genes, thereby inhibiting tumor cell proliferation and survival.[3] CRISPR-Cas9 genetic screening is a powerful tool to elucidate the mechanisms of action of novel therapeutics and to identify potential combination therapies by revealing synthetic lethal interactions.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 knockout screens in conjunction with this compound to identify genes that modulate cellular response to WDR5 inhibition. The primary applications for such screens are the identification of genes that, when lost, either sensitize or induce resistance to this compound. This information is invaluable for understanding the agent's mechanism of action, discovering biomarkers for patient stratification, and devising rational combination strategies to enhance therapeutic efficacy.
Principle of the Assay
This protocol outlines a negative selection (drug-sensitizing) or positive selection (drug-resistance) CRISPR-Cas9 screen. A population of cancer cells stably expressing Cas9 is transduced with a genome-wide or targeted single-guide RNA (sgRNA) library. Following selection, the cell pool is treated with a sub-lethal concentration of this compound. In a negative selection screen, sgRNAs targeting genes whose knockout confers sensitivity to the agent will be depleted from the population over time. Conversely, in a positive selection screen, sgRNAs targeting genes whose loss confers resistance will become enriched. Deep sequencing of the sgRNA cassette at the beginning and end of the experiment allows for the identification of these "hits".
Signaling Pathway of WDR5-MYC Interaction
The following diagram illustrates the central role of WDR5 in recruiting MYC to chromatin to drive the expression of genes involved in cell proliferation and metabolism. This compound directly interferes with this protein-protein interaction.
Experimental Workflow
The overall workflow for a pooled CRISPR-Cas9 screen with this compound is depicted below. The process involves library transduction, drug treatment, and genomic DNA extraction, followed by PCR and next-generation sequencing to identify enriched or depleted sgRNAs.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Cas9-expressing Human Cancer Cell Line | ATCC | e.g., MDA-MB-231-Cas9 |
| Human Genome-wide sgRNA Library (e.g., GeCKO v2) | Addgene | 1000000048 |
| Lentiviral Packaging Plasmids (psPAX2, pMD2.G) | Addgene | 12260, 12259 |
| Lenti-X 293T Cell Line | Takara Bio | 632180 |
| Transfection Reagent (e.g., Lipofectamine 3000) | Thermo Fisher Scientific | L3000015 |
| Polybrene | MilliporeSigma | TR-1003-G |
| Puromycin (B1679871) | InvivoGen | ant-pr-1 |
| This compound (WDR5 inhibitor) | In-house/Custom Synthesis | N/A |
| DMEM/RPMI-1640 Medium | Gibco | Various |
| Fetal Bovine Serum (FBS) | Gibco | Various |
| Penicillin-Streptomycin | Gibco | 15140122 |
| gDNA Extraction Kit (e.g., QIAamp DNA Blood Maxi) | QIAGEN | 51194 |
| High-Fidelity DNA Polymerase | New England Biolabs | M0530L |
| NGS Library Preparation Kit | Illumina | Various |
Detailed Experimental Protocols
Protocol 1: Lentiviral Production of sgRNA Library
-
Cell Seeding: One day prior to transfection, seed Lenti-X 293T cells in 15-cm plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the 293T cells with the sgRNA library plasmid pool, and the packaging plasmids psPAX2 and pMD2.G using a suitable transfection reagent.
-
Virus Collection: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Virus Concentration: Pool the collected supernatant, centrifuge to pellet cell debris, and filter through a 0.45 µm filter. Concentrate the virus if necessary using ultracentrifugation or a commercially available concentration reagent.
-
Titer Determination: Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen. This is critical to ensure that most cells receive a single sgRNA.
Protocol 2: CRISPR-Cas9 Screen
-
Cell Transduction: Seed the Cas9-expressing cancer cell line of choice. Transduce the cells with the sgRNA lentiviral library at an MOI of 0.3-0.5 in the presence of polybrene (8 µg/mL). Ensure the number of cells transduced represents the library complexity at a minimum of 500-1000 cells per sgRNA.
-
Antibiotic Selection: 48 hours post-transduction, begin selection with puromycin (or other appropriate antibiotic) at a pre-determined concentration that kills non-transduced cells within 2-3 days.
-
Baseline Sample: After selection is complete, harvest a representative population of cells to serve as the Time 0 (T0) reference.
-
Drug Treatment: Split the remaining cells into two arms: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with a pre-determined IC20-IC50 concentration of this compound). Maintain cells at a coverage of at least 500-1000 cells per sgRNA at all times.
-
Cell Passage: Passage the cells every 2-3 days for a total of 14-21 days, re-seeding at the required coverage and refreshing the media with the appropriate concentration of this compound or vehicle.
-
Final Harvest: At the end of the screen, harvest the cells from both the control and treatment arms.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0 and final timepoint samples using a suitable kit.
Protocol 3: NGS Library Preparation and Data Analysis
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol with high-fidelity polymerase. The first PCR amplifies the sgRNA cassette, and the second PCR adds the necessary Illumina sequencing adapters and barcodes.
-
Sequencing: Pool the barcoded PCR products and perform deep sequencing on an Illumina platform (e.g., NextSeq or NovaSeq).
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Use algorithms like MAGeCK or BAGEL to identify sgRNAs and genes that are significantly depleted (sensitizers) or enriched (resistors) in the this compound-treated population compared to the control.
-
Representative Data and Interpretation
A successful screen will generate a list of candidate genes that modulate the activity of this compound. The data is typically presented in volcano plots and ranked lists of genes.
Table 1: Hypothetical Top Hits from a Negative Selection Screen (Sensitizers) Genes whose knockout enhances the cytotoxic effect of this compound.
| Gene Symbol | Description | Log2 Fold Change (Drug/Control) | p-value | False Discovery Rate (FDR) |
| BCL2L1 | BCL2-like 1 (anti-apoptotic) | -3.2 | 1.5e-8 | 2.1e-6 |
| MCL1 | MCL1, BCL2 family apoptosis regulator | -2.9 | 8.2e-8 | 9.5e-6 |
| KEAP1 | Kelch-like ECH-associated protein 1 | -2.5 | 3.4e-7 | 2.8e-5 |
| BRD4 | Bromodomain-containing protein 4 | -2.1 | 9.1e-7 | 6.5e-5 |
| ATR | ATR serine/threonine kinase | -1.8 | 2.2e-6 | 1.3e-4 |
Table 2: Hypothetical Top Hits from a Positive Selection Screen (Resistors) Genes whose knockout confers resistance to this compound.
| Gene Symbol | Description | Log2 Fold Change (Drug/Control) | p-value | False Discovery Rate (FDR) |
| TP53 | Tumor protein p53 | 3.8 | 5.5e-9 | 8.0e-7 |
| CDKN1A | Cyclin-dependent kinase inhibitor 1A (p21) | 3.5 | 2.1e-8 | 2.5e-6 |
| RB1 | RB transcriptional corepressor 1 | 2.7 | 6.8e-7 | 5.1e-5 |
| BAX | BCL2-associated X, apoptosis regulator | 2.4 | 1.9e-6 | 1.1e-4 |
| PUMA | BCL2 binding component 3 | 2.2 | 4.5e-6 | 2.0e-4 |
Interpretation: The identification of anti-apoptotic genes like BCL2L1 and MCL1 as sensitizing hits suggests that this compound may induce apoptosis, and co-targeting these pathways could be a powerful combination strategy. The enrichment of key tumor suppressor genes like TP53 and RB1 in the resistance screen suggests that the efficacy of this compound may depend on an intact cell cycle checkpoint and apoptotic response pathway.[6]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Viral Titer | Suboptimal 293T cell health or transfection efficiency. | Optimize cell density and transfection protocol. Use fresh, high-quality plasmids. |
| Poor Library Representation | Insufficient cell numbers during transduction or passaging. | Increase the scale of the experiment to maintain a coverage of >500 cells/sgRNA. |
| No Significant Hits | Drug concentration is too high (toxic) or too low (no selective pressure). | Perform a dose-response curve to determine the optimal IC20-IC50 concentration. |
| High Variance Between Replicates | Inconsistent cell handling, drug concentration, or library representation. | Ensure precise and consistent experimental execution. Perform at least two biological replicates. |
Conclusion
CRISPR-Cas9 screening is an indispensable tool for the preclinical evaluation of novel targeted therapies like this compound. By following these protocols, researchers can effectively identify genetic modifiers of drug response, providing a deeper understanding of the WDR5-MYC axis and paving the way for the development of more effective cancer treatments. The validation of top hits from these screens is a critical next step and can be performed using individual sgRNAs in various cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 5. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for Assessing the Bioavailability of Anticancer Agent 126
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bioavailability of an orally administered drug is a critical pharmacokinetic parameter that defines the fraction of the dose that reaches systemic circulation unchanged. For anticancer agents, optimal bioavailability is crucial for achieving therapeutic concentrations at the tumor site while minimizing off-target toxicity. Poor oral bioavailability can lead to high inter-individual variability in drug exposure and therapeutic failure. Therefore, a thorough assessment of bioavailability is a cornerstone of preclinical and clinical drug development.
This document provides a detailed overview of standard methods for evaluating the bioavailability of a novel investigational compound, "Anticancer Agent 126." It includes protocols for key in vitro and in vivo assays and presents hypothetical data to illustrate the interpretation of results.
Part 1: In Vitro Assessment of Bioavailability
In vitro models are essential for early-stage screening and for understanding the specific mechanisms that may limit oral bioavailability, such as poor intestinal permeability or rapid first-pass metabolism.
Intestinal Permeability: Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, forms a polarized monolayer of differentiated enterocytes that serves as a reliable in vitro model of the human intestinal epithelium. The assay measures the rate of transport of a compound across this monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
- Seed Caco-2 cells at a density of 6 x 10^4 cells/cm^2 onto polycarbonate membrane inserts (e.g., Transwell®) in 12- or 24-well plates.
- Culture the cells for 21-25 days to allow for spontaneous differentiation and the formation of a confluent, polarized monolayer.
2. Monolayer Integrity Assessment:
- Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Only use monolayers with TEER values > 250 Ω·cm^2.
- Confirm low permeability of a paracellular marker, such as Lucifer Yellow (<1% per hour).
3. Transport Experiment:
- Wash the Caco-2 monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
- For A-B transport (absorptive): Add HBSS containing this compound (e.g., at 10 µM) to the apical (upper) chamber and drug-free HBSS to the basolateral (lower) chamber.
- For B-A transport (efflux): Add HBSS containing this compound to the basolateral chamber and drug-free HBSS to the apical chamber.
- Incubate the plates at 37°C on an orbital shaker.
- Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh, pre-warmed HBSS.
- Collect a sample from the donor chamber at the beginning and end of the experiment.
4. Sample Analysis:
- Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
5. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
- Papp = (dQ/dt) / (A * C0)
- Where:
- dQ/dt is the rate of drug appearance in the receiver chamber.
- A is the surface area of the membrane insert (cm^2).
- C0 is the initial concentration of the drug in the donor chamber.
- Calculate the efflux ratio (ER):
- ER = Papp (B-A) / Papp (A-B)
- An ER > 2 suggests that the compound is a substrate for active efflux transporters (e.g., P-glycoprotein).
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| This compound | 8.5 | 18.7 | 2.2 | Moderate to High |
| Propranolol (High Perm.) | 25.0 | 24.5 | 1.0 | High |
| Atenolol (Low Perm.) | 0.5 | 0.6 | 1.2 | Low |
Interpretation: The data suggests that this compound has good passive permeability but may be a substrate for efflux pumps, which could potentially limit its net absorption in the intestine.
Part 2: In Vivo Assessment of Bioavailability
In vivo studies, typically in rodent models, are the gold standard for determining the pharmacokinetic profile and oral bioavailability of a drug candidate.
Pharmacokinetic (PK) Study in Rodents
This study involves administering this compound to animals via both intravenous (IV) and oral (PO) routes to determine key PK parameters and calculate absolute oral bioavailability.
1. Animal Model:
- Use adult male Sprague-Dawley rats (250-300 g). Acclimate animals for at least one week before the study.
- Fast animals overnight (with free access to water) before dosing.
2. Dosing:
- Intravenous (IV) Group (n=3-5 rats): Administer this compound as a bolus injection via the tail vein. A typical dose might be 1-2 mg/kg, formulated in a vehicle like saline with 5% DMSO and 10% Solutol®.
- Oral (PO) Group (n=3-5 rats): Administer this compound via oral gavage. A typical dose might be 10-20 mg/kg, formulated as a suspension or solution in a vehicle like 0.5% methylcellulose.
3. Blood Sampling:
- Collect blood samples (approx. 100-200 µL) from the jugular vein or another appropriate site at pre-defined time points.
- IV route: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
- PO route: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
- Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.
4. Plasma Preparation and Analysis:
- Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
- Store plasma samples at -80°C until analysis.
- Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following PK parameters:
- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
- AUC(0-inf): Area under the curve extrapolated to infinity.
- CL: Clearance.
- Vd: Volume of distribution.
- t1/2: Terminal half-life.
- Calculate the absolute oral bioavailability (F%) using the formula:
- F% = [AUC(PO) / AUC(IV)] * [Dose(IV) / Dose(PO)] * 100
| Parameter | IV Administration (2 mg/kg) | Oral Administration (20 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 1.5 |
| AUC(0-inf) (ng·h/mL) | 2100 | 9450 |
| t1/2 (h) | 4.5 | 4.8 |
| CL (L/h/kg) | 0.95 | - |
| Vd (L/kg) | 6.2 | - |
| Oral Bioavailability (F%) | - | 45% |
Interpretation: An absolute oral bioavailability of 45% is considered moderate and often acceptable for an anticancer agent, suggesting that a sufficient amount of the drug is absorbed to potentially exert a therapeutic effect. The Tmax of 1.5 hours indicates relatively rapid absorption.
Part 3: Visualizations and Workflows
Diagrams are provided to illustrate the experimental workflows and relevant biological pathways.
Caption: Workflow for Bioavailability Assessment.
Caption: Caco-2 Permeability Assay Workflow.
Caption: Potential Target: PI3K/AKT Pathway.
Troubleshooting & Optimization
Optimizing "Anticancer agent 126" treatment duration
Technical Support Center: Anticancer Agent 126
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Serine/Threonine kinase MAP4K7 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7). In specific cancer cell lines, inhibition of MAP4K7 has been shown to disrupt the downstream JNK and p38 signaling pathways, leading to an induction of apoptosis and a reduction in cell proliferation.
Q2: In which cancer types has this compound shown the most promise?
Based on preclinical data, this compound has demonstrated significant efficacy in pancreatic ductal adenocarcinoma (PDAC) cell lines that exhibit overexpression of MAP4K7. Efficacy in other cancer types is currently under investigation.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting the agent in DMSO to create a 10 mM stock solution. This stock solution should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q4: I am observing high variability in my cell viability assay results. What could be the cause?
High variability in cell viability assays can stem from several factors:
-
Inconsistent Seeding Density: Ensure a uniform number of cells is seeded across all wells. We recommend using a cell counter for accuracy.
-
Edge Effects in Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate the media and affect cell growth. It is advisable to not use the outermost wells for experimental data points and instead fill them with sterile PBS or media.
-
Incomplete Agent Solubilization: Ensure the 10 mM DMSO stock of this compound is fully dissolved before further dilution into culture media. Vortex the stock solution gently before each use.
-
Uneven Drug Distribution: When adding the diluted agent to the wells, mix gently by pipetting up and down or by gently swirling the plate to ensure even distribution.
Q5: My Western blot results show inconsistent inhibition of downstream targets. How can I troubleshoot this?
Inconsistent target inhibition can be challenging. Consider the following:
-
Treatment Duration: The optimal time to observe maximal inhibition of downstream targets like phosphorylated JNK (p-JNK) may vary. A time-course experiment is recommended (see Experimental Protocols Section).
-
Cell Lysis and Protein Extraction: Ensure that lysis is performed quickly and on ice, and that phosphatase and protease inhibitors are included in the lysis buffer to preserve protein phosphorylation states.
-
Antibody Quality: Use validated antibodies for your targets. We recommend running positive and negative controls to ensure antibody specificity.
Q6: Why am I seeing a lower-than-expected potency (higher IC50 value) in my cell line?
Several factors can influence the observed IC50 value:
-
Cell Line Authenticity and Passage Number: Confirm the identity of your cell line (e.g., via STR profiling). High-passage number cells can exhibit genetic drift and altered drug sensitivity.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Consider running experiments in reduced-serum conditions if appropriate for your cell line.
-
Expression Level of MAP4K7: The potency of this compound is correlated with the expression level of its target, MAP4K7. Verify the expression level in your cell line via Western blot or qPCR.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | MAP4K7 Expression | IC50 (72h treatment) |
| PANC-1 | Moderate | 250 nM |
| AsPC-1 | High | 50 nM |
| BxPC-3 | Low | > 10 µM |
| MIA PaCa-2 | Moderate | 300 nM |
Table 2: Effect of Treatment Duration on p-JNK Inhibition in AsPC-1 Cells (50 nM Agent 126)
| Treatment Duration | p-JNK Level (Normalized to Control) |
| 1 hour | 85% |
| 6 hours | 40% |
| 12 hours | 15% |
| 24 hours | 10% |
| 48 hours | 12% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture media, starting from 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for MAP4K7 Pathway Analysis
-
Treatment and Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound at the desired concentration and for the desired duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-MAP4K7, anti-p-JNK, anti-JNK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Hypothetical signaling pathway of MAP4K7 and the inhibitory action of Agent 126.
Caption: Workflow for optimizing this compound treatment duration and concentration.
Technical Support Center: Anticancer Agent 126 (HY-149873)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Anticancer Agent 126 (HY-149873), a WDR5 inhibitor. The information provided is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the WD repeat-containing protein 5 (WDR5). It functions by disrupting the interaction between WDR5 and the MYC oncoprotein.[1] This disruption leads to a reduction in the expression of MYC target genes, which are often involved in cell proliferation and survival.
Q2: Has this compound been tested in clinical trials?
Based on available information, there are no reported clinical trials for this compound.[1] Consequently, data on human-specific toxicity and dose-limiting factors are not available.
Q3: What are the potential on-target toxicities of WDR5 inhibitors?
WDR5 is a crucial protein involved in various cellular processes. While specific toxicity data for this compound is limited, the essential nature of WDR5 suggests that its inhibition could have global effects on cellular transcription and function. Preclinical studies on other WDR5 inhibitors suggest that selective therapeutic strategies are necessary to minimize potential on-target toxicity.
Q4: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For stock solutions, vendor recommendations suggest storage at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] It is advisable to prepare working solutions fresh for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cytotoxicity in all cell lines | High concentration of the agent, off-target effects, or solvent toxicity. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Include a vehicle control (e.g., DMSO) to assess solvent toxicity. 3. Compare cytotoxicity in a WDR5-dependent cell line versus a less sensitive or WDR5-null cell line to assess on-target effects. |
| Lack of efficacy in a known WDR5-dependent cancer cell line | Solubility issues, compound degradation, or incorrect experimental setup. | 1. Ensure complete solubilization of the agent in the recommended solvent (e.g., 10 mM in DMSO).[1] 2. Prepare fresh working solutions from a new stock. 3. Verify the expression of WDR5 and MYC in your cell line. 4. Confirm the disruption of the WDR5-MYC interaction using co-immunoprecipitation. |
| Inconsistent results between experiments | Variability in cell culture conditions, passage number, or compound preparation. | 1. Standardize cell seeding density and passage number. 2. Prepare a large, single batch of stock solution for a series of experiments. 3. Ensure consistent incubation times and other experimental parameters. |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] Create a serial dilution of the compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vitro cytotoxicity assay.
References
Improving the therapeutic index of "Anticancer agent 126"
Technical Support Center: Anticancer Agent 126
Welcome to the technical support center for this compound (ACA-126). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts aimed at improving the therapeutic index of ACA-126.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase Zeta (TKZ). TKZ is a critical downstream effector in the Ras-Raf-MEK-ERK signaling pathway, which is frequently hyperactivated in various malignancies, including melanoma and pancreatic cancer. By blocking TKZ, ACA-126 effectively inhibits cell proliferation and induces apoptosis in tumor cells dependent on this pathway.
Q2: What are the known dose-limiting toxicities of ACA-126?
A2: The primary dose-limiting toxicity associated with ACA-126 is off-target inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to cardiovascular toxicities such as hypertension and proteinuria. At higher concentrations, some hepatotoxicity has also been observed, likely due to off-target effects on other kinases in hepatocytes.
Q3: What are the potential strategies to improve the therapeutic index of ACA-126?
A3: Several strategies are being explored to enhance the therapeutic index of ACA-126. These include:
-
Co-administration with a cytoprotective agent: Using a co-treatment that mitigates specific off-target effects. For example, co-administration with an ACE inhibitor to manage hypertension.
-
Targeted drug delivery: Encapsulating ACA-126 in a nanoparticle or liposomal formulation to increase its accumulation in tumor tissue while minimizing exposure to healthy tissues.
-
Structural modification (medicinal chemistry approach): Developing analogs of ACA-126 with higher selectivity for TKZ over VEGFR2.
Troubleshooting Guides
Issue 1: High variability in in vitro cytotoxicity assays (IC50 values).
-
Question: We are observing significant well-to-well and plate-to-plate variability in our IC50 measurements for ACA-126 in our cancer cell lines. What could be the cause?
-
Answer: High variability in cytotoxicity assays can stem from several factors.
-
Cell Health and Confluency: Ensure that cells are in the logarithmic growth phase and that seeding density is consistent across all wells. Over-confluent or unhealthy cells will respond differently to the drug.
-
Compound Solubility: ACA-126 has low aqueous solubility. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before preparing serial dilutions. Precipitated compound will lead to inaccurate concentrations. We recommend preparing a high-concentration stock and performing a serial dilution in culture medium immediately before use.
-
Assay Incubation Time: The incubation time should be optimized. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint for your specific cell line.
-
Reagent Quality: Ensure that the viability assay reagent (e.g., MTT, CellTiter-Glo®) is not expired and has been stored correctly.
-
Issue 2: Unexpected in vivo toxicity in animal models at doses predicted to be safe.
-
Question: Our in vivo studies in mice are showing significant weight loss and signs of distress at ACA-126 doses that were predicted to be well-tolerated based on in vitro data. Why is this happening?
-
Answer: Discrepancies between in vitro and in vivo toxicity are common and can be attributed to several factors.
-
Pharmacokinetics (PK): The PK profile of ACA-126 in vivo may lead to higher-than-expected exposure in sensitive tissues. It is crucial to perform a full PK study to understand the Cmax, Tmax, and AUC of the compound in your animal model.
-
Metabolism: ACA-126 may be metabolized into a more toxic species in vivo. Consider performing metabolite identification studies.
-
Off-Target Effects: The off-target effects (e.g., VEGFR2 inhibition) may be more pronounced in a complex biological system than in a cell culture model. Monitor relevant biomarkers of toxicity, such as blood pressure and urine protein levels.
-
Vehicle Effects: The formulation vehicle itself may be causing toxicity. Ensure you have a vehicle-only control group and that the vehicle is well-tolerated.
-
Data Presentation: Efficacy and Toxicity Profiles
Table 1: In Vitro Potency and Selectivity of ACA-126
| Target Kinase | IC50 (nM) | Cell Line | Assay Type |
| TKZ | 5.2 | A375 (Melanoma) | Cell-based |
| VEGFR2 | 89.5 | HUVEC | Cell-based |
| EGFR | > 10,000 | A431 | Cell-based |
| SRC | 1,250 | HeLa | Biochemical |
Table 2: In Vivo Efficacy of ACA-126 in A375 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD | 0 |
| ACA-126 | 10 | QD | 45 |
| ACA-126 | 25 | QD | 78 |
| ACA-126 | 50 | QD | 95 |
Table 3: Summary of In Vivo Toxicity Findings in Mice
| Dose (mg/kg) | Observation | Severity |
| 10 | No significant findings | - |
| 25 | Mild increase in blood pressure | Mild |
| 50 | Significant hypertension, >15% body weight loss | Severe |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of ACA-126 in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of ACA-126. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Mouse Xenograft Model for Efficacy Assessment
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A375 melanoma cells in 100 µL of Matrigel into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group).
-
Treatment Administration: Prepare ACA-126 in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound daily via oral gavage at the desired doses.
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the maximum allowed size.
-
Data Analysis: Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations: Signaling Pathways and Workflows
"Anticancer agent 126" inconsistent experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter inconsistent results during experiments with Anticancer Agent 126.
FAQs: Frequently Asked Questions
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of the WD repeat-containing protein 5 (WDR5).[1][2][3] It functions by disrupting the interaction between WDR5 and the MYC transcription factor, which is crucial for the expression of oncogenic target genes.[1] This disruption leads to decreased expression of MYC target genes, thereby inhibiting cancer cell proliferation.[1]
Q2: What are the common causes of inconsistent IC50 values in my cell viability assays?
Inconsistent IC50 values are a frequent issue in in vitro anticancer drug screening.[4] Several factors can contribute to this variability:
-
Cell Line Integrity: Ensure your cell line is authentic, has a low passage number, and is free from mycoplasma contamination.[4][5] Genetic drift from continuous passaging can alter drug sensitivity.[5]
-
Cell Seeding Density: The density of cells at the time of treatment is critical.[5] Cells should be in the logarithmic growth phase to ensure optimal sensitivity to the agent.[4][5]
-
Compound Solubility and Stability: Poor solubility of this compound in the culture medium can lead to a lower effective concentration.[4][5] Additionally, the stability of the compound in solution can vary depending on the solvent and storage conditions.[4]
-
Assay Choice and Timing: The type of viability assay (e.g., MTT, SRB, CellTiter-Glo) and the duration of drug exposure can significantly impact the results.[5] An assay measuring metabolic activity might not be suitable for a cytostatic agent that doesn't cause immediate cell death.[5]
Q3: Why am I observing lower than expected efficacy in my in vivo xenograft studies?
Several factors can contribute to reduced in vivo activity:
-
Suboptimal Dosing and Schedule: The dose and administration frequency may not be optimal for your specific tumor model.[6]
-
Tumor Model Variability: The growth rate and drug sensitivity of xenograft tumors can vary. It is crucial to start treatment when tumors have reached a consistent size and to randomize the animals.[6]
-
Compound Bioavailability: The formulation of the drug for in vivo use can affect its bioavailability and, consequently, its efficacy.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicate experiments. | Inconsistent cell seeding density. | Standardize your cell seeding protocol to ensure cells are in the exponential growth phase during the experiment.[4] |
| Cell line passage number is too high. | Use cell lines with a low passage number and establish a cell banking system.[4] | |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma.[4] | |
| Compound precipitation in media. | Visually inspect the media for any signs of precipitation after adding the compound. Consider using a different solvent or a lower concentration. | |
| The compound shows high potency in vitro but limited activity in vivo. | Poor pharmacokinetic properties. | Evaluate the compound's solubility, stability, and metabolism in vivo. |
| Suboptimal drug formulation for in vivo delivery. | Experiment with different drug delivery vehicles to improve bioavailability. | |
| Inconsistent results in downstream analysis (e.g., Western blot for MYC target genes). | Variation in treatment timing and duration. | Ensure precise timing of drug addition and cell harvesting. |
| Cell density at the time of harvest. | Harvest cells at a consistent confluency to avoid variations in protein expression due to cell density. |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is a general guideline for determining the IC50 value of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[6]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[6]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A general workflow for in vitro experiments.
References
Technical Support Center: Anticancer Agent 126 In Vivo Experiments
Welcome to the technical support center for "Anticancer Agent 126," a potent and selective inhibitor of MEK1/2 kinases. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during in vivo experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a small molecule inhibitor that targets MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway.[1][2][3] By inhibiting MEK, Agent 126 prevents the phosphorylation and activation of ERK, which in turn blocks downstream signaling that leads to cell proliferation and survival in cancer cells with RAS/RAF mutations.[1][3]
Q2: What is the recommended vehicle for in vivo administration? A2: Due to its hydrophobic nature, this compound has poor water solubility. A common and effective vehicle is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always prepare fresh daily and observe for precipitation before administration.
Q3: What mouse models are suitable for testing Agent 126? A3: Xenograft models using human cancer cell lines with known BRAF or KRAS mutations (e.g., A375 melanoma, HT-29 colon cancer) are highly recommended.[1] These are typically established in immunodeficient mice such as athymic nude or NOD/SCID strains.[4][5][6]
Q4: What is the typical dosing regimen and route of administration? A4: The recommended route of administration is oral gavage (PO) or intraperitoneal (IP) injection.[7] A typical starting dose from dose-finding studies is 25 mg/kg, administered once daily (QD). However, the optimal dose and schedule should be determined empirically for your specific model through a dose-range finding study.[8]
Q5: What are the expected signs of toxicity? A5: Common signs of toxicity include significant body weight loss (>15-20%), lethargy, ruffled fur, and diarrhea.[9][10] It is critical to monitor animal health daily and establish clear endpoints for euthanasia if severe toxicity is observed.[11]
II. Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Symptom: Tumors in the treatment group are growing at a similar rate to the vehicle control group.
| Possible Cause | Recommended Solution |
| Inadequate Dose or Schedule | The dose may be too low to achieve a therapeutic concentration in the tumor tissue. Perform a dose-escalation study (see Table 1 for an example) to find the maximum tolerated dose (MTD).[6][8] Consider increasing dosing frequency if the compound has a short half-life. |
| Poor Bioavailability | The agent may not be properly absorbed. Ensure the formulation is homogenous and free of precipitates.[12] If using oral gavage, confirm proper technique to avoid misdosing. Consider switching to IP injection to bypass first-pass metabolism. |
| Incorrect Tumor Model | The chosen cell line may not be dependent on the MAPK/ERK pathway for survival. Confirm that your cell line has an activating BRAF or KRAS mutation. Test the agent's efficacy in vitro on your cell line before starting in vivo studies.[13] |
| Drug Resistance | The tumor model may have intrinsic or acquired resistance to MEK inhibition. Analyze baseline tumor samples for potential resistance mechanisms.[14] |
Symptom: Tumor volumes within the same treatment or control group are highly variable, making the data difficult to interpret.
| Possible Cause | Recommended Solution |
| Inconsistent Tumor Cell Implantation | Variability in the number of viable cells or injection technique can lead to different initial tumor takes. Ensure a single-cell suspension with high viability (>95%) and inject a consistent volume subcutaneously. |
| Poor Animal Health | Underlying health issues in some animals can affect tumor growth. Use only healthy, age-matched animals from a reputable vendor. Allow animals to acclimate for at least one week before the study begins. |
| Incorrect Randomization | If animals are not properly randomized, groups may not be equivalent at the start of treatment. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into groups to ensure the average tumor volume and body weight are similar across all groups.[8] |
| Measurement Error | Inconsistent caliper measurements can introduce significant error. Have the same person measure tumors throughout the study. Measure in two dimensions (length and width) and use the formula: Volume = (Width² x Length) / 2. |
Symptom: Animals in the treatment group exhibit >20% body weight loss, severe clinical signs, or unexpected death.
| Possible Cause | Recommended Solution |
| Dose is Too High | The administered dose exceeds the maximum tolerated dose (MTD). Reduce the dose or switch to a less frequent dosing schedule (e.g., every other day). Refer to MTD study data (see Table 1).[6][11] |
| Vehicle Toxicity | The vehicle itself may be causing toxicity, especially with chronic administration. Run a "vehicle-only" control group and monitor for adverse effects.[9] If the vehicle is toxic, explore alternative formulations (see Table 2). |
| Off-Target Effects | The agent may have unintended off-target effects. Efficacy and toxicity should be carefully evaluated to determine the therapeutic window.[9] |
| Route of Administration Issues | Improper oral gavage can cause esophageal rupture or aspiration pneumonia. Ensure all personnel are properly trained. IP injection can cause inflammation or damage to abdominal organs.[9] |
III. Data Presentation & Key Protocols
Table 1: Example Dose-Finding Study Results for Agent 126 in A375 Xenografts Study Duration: 21 days. Dosing: Once Daily (QD), Oral Gavage.
| Treatment Group | Dose (mg/kg) | Mean Tumor Growth Inhibition (TGI) (%)[15] | Mean Body Weight Change (%) | Observations |
| Vehicle Control | 0 | 0% | +5.2% | No adverse effects. |
| Agent 126 | 10 | 45% | +3.1% | Well tolerated. |
| Agent 126 | 25 | 78% | -4.5% | Optimal dose; well tolerated. |
| Agent 126 | 50 | 92% | -16.8% | Significant weight loss; ruffled fur. MTD exceeded. |
Table 2: Alternative Vehicle Formulations for Poorly Soluble Agents
| Formulation Components | Preparation Notes | Suitability |
| 5-10% NMP, 90-95% PEG300 | Good for compounds soluble in N-methyl-2-pyrrolidone. | Oral, IP |
| 40% Hydroxypropyl-β-cyclodextrin in Saline | Suitable for forming inclusion complexes to increase solubility. | Oral, IV, IP |
| 20% Cremophor EL, 80% Saline | Can cause hypersensitivity reactions. Use with caution. | IV, IP |
Protocol 1: Preparation of Agent 126 Dosing Solution (25 mg/kg)
-
Calculate the total volume needed for the treatment group based on the number of animals and an average weight (e.g., 10 mice at ~20g each, dosing at 10 mL/kg requires 2 mL total volume, plus overage).
-
For a final concentration of 2.5 mg/mL (for a 10 mL/kg dose volume), weigh out the required amount of Agent 126 powder.
-
Dissolve the powder first in 10% of the final volume with DMSO. Vortex until fully dissolved.
-
Add 40% of the final volume with PEG300. Mix thoroughly.
-
Add 5% of the final volume with Tween 80. Mix thoroughly.
-
Add the remaining 45% of the volume with sterile saline, adding it slowly while vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity. Prepare fresh before each dosing.
Protocol 2: Subcutaneous Xenograft Efficacy Study
-
Cell Culture: Culture A375 melanoma cells to ~80% confluency. Harvest cells using trypsin and wash with sterile, serum-free media.
-
Implantation: Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Injection: Subcutaneously inject 100 µL (containing 5 million cells) into the right flank of each 6-8 week old female athymic nude mouse.
-
Tumor Monitoring: Monitor animals daily. Begin measuring tumors with digital calipers 3 times per week once they become palpable.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups.[8]
-
Treatment: Begin dosing as per the study plan (e.g., Agent 126 at 25 mg/kg QD PO). Record body weights and tumor measurements 3 times weekly.
-
Endpoint: Continue the study for the planned duration (e.g., 21 days) or until tumors in the control group reach the predetermined size limit (e.g., 2000 mm³). Euthanize animals if they meet humane endpoint criteria (e.g., >20% body weight loss, ulcerated tumors).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and plot mean tumor volume and body weight over time for each group.
IV. Visualizations
Caption: Mechanism of action for this compound in the MAPK pathway.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
References
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 4. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Tumor models: assessing toxicity in efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Toxicity Assessment for Novel Treatments of Skin Cancer - Alfa Cytology [alfacytology.com]
- 11. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. DSpace [kuscholarworks.ku.edu]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
"Anticancer agent 126" degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Anticancer Agent 126 and strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: this compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photolysis.[1] High temperatures can accelerate chemical reactions, leading to faster degradation.[1] The presence of moisture can lead to hydrolysis, while exposure to light, particularly UV light, can cause photolytic degradation.[1] Additionally, interaction with certain excipients or impurities can catalyze degradation.[1]
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is crucial to store it under controlled conditions. Store the compound at the recommended temperature, typically between 15-30°C (59-86°F), unless otherwise specified.[2] Protect the agent from light and moisture by keeping it in its original, light-resistant container in a dry environment.[2] Avoid storing it in humid areas like bathrooms.[2] For long-term storage, refer to the product's specific guidelines, as some formulations may require refrigeration.
Q3: Can the formulation of this compound be modified to improve its stability?
A3: Yes, formulation adjustments can significantly enhance the stability of this compound. Strategies include the addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to prevent oxidative degradation.[3] For molecules prone to hydrolysis, reducing the presence of water and selecting appropriate packaging like blister packs can be effective.[3] The chemical structure of a drug can also be modified to be less susceptible to hydrolysis, for instance by replacing ester bonds with more stable amide bonds.[3]
Q4: What are the signs of degradation in my this compound sample?
A4: Degradation may be indicated by physical changes such as a change in color, the appearance of precipitates, or a change in dissolution properties. Chemical changes, such as a decrease in potency or the appearance of degradation products, can be detected using analytical techniques like High-Performance Liquid Chromatography (HPLC). Regular stability testing is essential to monitor for these changes.[4]
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and experimentation of this compound.
Issue 1: Rapid Loss of Potency in Solution
-
Possible Cause: Hydrolysis or oxidation in the solvent.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the solvent is dry and deoxygenated. For aqueous solutions, use freshly prepared buffers and consider purging with an inert gas like nitrogen or argon.
-
pH Control: The stability of this compound can be pH-dependent. Determine the optimal pH range for stability and use appropriate buffers to maintain it.
-
Antioxidants: If oxidation is suspected, add a suitable antioxidant to the formulation.[3]
-
Temperature: Prepare and store solutions at the lowest feasible temperature without causing precipitation.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Degradation of the agent in the cell culture medium.
-
Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh stock solutions of this compound for each experiment.
-
Incubation Time: Evaluate the stability of the agent in the cell culture medium over the time course of your experiment. It may be necessary to replenish the compound during long incubation periods.
-
Light Exposure: Protect the cell culture plates from direct light, as components in the medium can sometimes sensitize compounds to photodegradation.
-
Issue 3: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Studies: Conduct forced degradation studies (stress testing) under acidic, basic, oxidative, and photolytic conditions to intentionally generate and identify potential degradation products.[5]
-
Peak Identification: Use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the structure of the unknown peaks.
-
Review Storage Conditions: Verify that the sample has been stored correctly and has not been exposed to adverse conditions.[6]
-
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound in Different Solvents at 25°C for 24 hours
| Solvent | Initial Purity (%) | Purity after 24h (%) | Degradation (%) |
| DMSO | 99.8 | 99.5 | 0.3 |
| Ethanol | 99.7 | 98.2 | 1.5 |
| PBS (pH 7.4) | 99.6 | 95.4 | 4.2 |
| Water | 99.8 | 96.1 | 3.7 |
Table 2: Effect of Temperature on the Stability of this compound (Solid State) over 30 days
| Storage Temperature (°C) | Initial Purity (%) | Purity after 30 days (%) | Degradation (%) |
| 4 | 99.9 | 99.8 | 0.1 |
| 25 | 99.9 | 99.1 | 0.8 |
| 40 | 99.9 | 97.5 | 2.4 |
Table 3: Impact of Light Exposure on the Stability of this compound in Solution (PBS, pH 7.4) for 8 hours
| Condition | Initial Purity (%) | Purity after 8h (%) | Degradation (%) |
| Dark (Control) | 99.7 | 99.2 | 0.5 |
| Ambient Light | 99.7 | 96.8 | 2.9 |
| UV Light (254 nm) | 99.7 | 85.3 | 14.4 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and determine the peak area of this compound.
-
The percentage of the remaining compound is calculated by comparing the peak area of the aged sample to that of a freshly prepared standard.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation pathways.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound at 1 mg/mL in a suitable solvent.
-
Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Proper Drug Storage [jeffersoncountyhealthcenter.org]
- 3. ftloscience.com [ftloscience.com]
- 4. Stability testing protocols | PPTX [slideshare.net]
- 5. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 6. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Technical Support Center: Refining "Anticancer Agent 126" Application
Disclaimer: The designation "Anticancer agent 126" is not unique to a single chemical entity in publicly available scientific literature. It has been used to refer to several different compounds, including GSK126 (an EZH2 inhibitor) and a WDR5-MYC interaction inhibitor. To provide a focused and detailed technical resource, this guide will concentrate on the well-characterized and widely used MEK1/2 inhibitor, U0126 , which is also sometimes broadly referred to within series of anticancer compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for U0126?
A1: U0126 is a highly potent and selective non-competitive inhibitor of the mitogen-activated protein kinase kinases, MEK1 and MEK2.[1][2] It binds to the kinase domain of MEK1/2, preventing them from phosphorylating and activating their downstream targets, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This action effectively blocks the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[1]
Q2: How should U0126 be stored and handled?
A2: U0126 is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C, protected from light. Once reconstituted, typically in DMSO to create a stock solution (e.g., 10 mM), it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles, which can degrade the inhibitor.[3] Stock solutions are generally stable for up to 2 years at -20°C.[2]
Q3: What is the recommended working concentration for U0126 in cell culture experiments?
A3: The effective concentration of U0126 can vary depending on the cell line and the duration of the treatment. However, a common starting concentration is 10 µM.[1][4] For many cell lines, pre-treatment for 30 minutes to 2 hours at 10 µM is sufficient to inhibit ERK1/2 phosphorylation.[3] It may be necessary to perform a dose-response experiment (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Is U0126 soluble in aqueous media like cell culture medium?
A4: U0126 is very poorly soluble in water.[2] It is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or methanol (B129727) to create a concentrated stock solution.[3] This stock solution is then diluted to the final working concentration in the cell culture medium. It is important to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: Does U0126 have off-target effects?
A5: While U0126 is considered highly selective for MEK1 and MEK2, like most kinase inhibitors, it can have off-target effects, especially at higher concentrations. Some studies have noted that U0126 can affect other signaling pathways and cellular processes, including suppressing autophagy and, depending on the context, either inhibiting or inducing apoptosis.[1] It is always recommended to include proper controls, such as using an inactive analog like U0124 where possible, to verify that the observed effects are due to MEK inhibition.[4]
Troubleshooting Guide
Problem 1: No inhibition of ERK phosphorylation is observed after U0126 treatment.
| Possible Cause | Suggested Solution |
| Degraded U0126 | Ensure the compound has been stored correctly at -20°C and protected from light. Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh aliquots from a new vial if degradation is suspected. |
| Insufficient Concentration | The IC50 for MEK1/2 can vary between cell lines. Perform a dose-response experiment, testing a range of concentrations (e.g., 1, 5, 10, 25, 50 µM) to find the optimal dose for your specific cells. |
| Insufficient Incubation Time | A pre-incubation time of 30 minutes to 2 hours is standard.[3] For some cell lines or experimental setups, a longer incubation period may be necessary. Try extending the pre-treatment time before stimulating the pathway. |
| High Serum Concentration | High concentrations of growth factors in fetal bovine serum (FBS) can strongly activate the MEK/ERK pathway, potentially overwhelming the inhibitor. Try reducing the serum concentration or serum-starving the cells for a few hours before and during U0126 treatment. |
| Incorrect Western Blot Protocol | Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. Use appropriate phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of ERK. Verify the activity of your primary antibodies (anti-p-ERK and anti-total-ERK). |
Problem 2: Significant cell death or unexpected morphology changes are observed at the intended working concentration.
| Possible Cause | Suggested Solution |
| DMSO Toxicity | Ensure the final concentration of the vehicle (DMSO) in the cell culture medium is non-toxic (typically ≤0.1%). Run a vehicle-only control to assess the effect of DMSO on your cells. |
| On-Target Cytotoxicity | The cell line may be highly dependent on the MEK/ERK pathway for survival. Inhibition of this pathway can lead to apoptosis or cell cycle arrest. This may be the expected outcome of the treatment. |
| Off-Target Effects | At higher concentrations, U0126 may have off-target effects. Lower the concentration of U0126 to the minimum required to achieve MEK/ERK inhibition. Consider using another MEK inhibitor with a different chemical structure to confirm the phenotype is due to MEK inhibition. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of U0126
| Target | IC50 Value | Notes |
| MEK1 | 72 nM | Highly selective inhibition. |
| MEK2 | 58 nM | Highly selective inhibition. |
| Ki-ras-transformed rat fibroblasts (Anchorage-independent growth) | ~10 µM | Effective concentration in a cell-based assay. |
(Data compiled from references[2])
Experimental Protocols
Protocol: Verifying MEK/ERK Pathway Inhibition via Western Blot
-
Cell Seeding: Plate cells (e.g., NIH/3T3) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Once cells are attached and growing, you may replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-24 hours to reduce basal ERK activity.
-
Inhibitor Pre-treatment: Prepare a working solution of U0126 in the appropriate cell culture medium. Aspirate the medium from the cells and add the U0126-containing medium (e.g., at 10 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.
-
Stimulation: To activate the MEK/ERK pathway, add a stimulant such as Phorbol 12-myristate 13-acetate (PMA), Epidermal Growth Factor (EGF), or serum (e.g., 20% FBS) to the medium for 15-30 minutes. Include a non-stimulated control.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-p44/42 MAPK (ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To verify equal protein loading, strip the membrane and re-probe with a primary antibody against total p44/42 MAPK (ERK1/2) or a housekeeping protein like β-actin or GAPDH.
-
Visualizations
Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of U0126 on MEK1/2.
References
"Anticancer agent 126" challenges in clinical translation
Welcome to the technical support center for Anticancer Agent 126, a novel and potent selective inhibitor of the mTORC1 complex. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). By binding to the kinase domain of mTOR, it prevents the phosphorylation of key downstream effectors, including S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[1][2] This inhibition disrupts protein synthesis and other anabolic processes that are critical for tumor cell growth and proliferation.[3][4]
Q2: How should this compound be stored and handled?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C, protected from light and moisture. For experimental use, prepare a stock solution in DMSO at a concentration of 10 mM. This stock solution can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium or vehicle for in vivo studies.
Q3: What are the key downstream biomarkers to confirm the activity of this compound?
A3: The most reliable pharmacodynamic biomarkers for assessing the activity of this compound are the phosphorylation levels of mTORC1 substrates. Specifically, a decrease in the phosphorylation of S6 Kinase (p-S6K) at threonine 389 and 4E-BP1 at threonine 37/46 are strong indicators of target engagement and pathway inhibition.[5][6][7]
Q4: What are the known challenges in the clinical translation of mTOR inhibitors like Agent 126?
A4: The clinical translation of mTOR inhibitors faces several challenges, including the activation of feedback loops that can promote cell survival.[8] For example, mTORC1 inhibition can lead to the activation of the PI3K/Akt pathway.[1][9] Additionally, incomplete inhibition of cap-dependent translation and the development of resistance mutations are significant hurdles.[8][10] These challenges highlight the need for rational combination therapies and patient selection based on predictive biomarkers.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
In Vitro Experiments
Q: I am not observing the expected decrease in cell viability after treatment with Agent 126. What could be the reason?
A:
-
Cell Line Insensitivity: Not all cell lines are equally sensitive to mTORC1 inhibition. The genetic background, particularly mutations in the PI3K/Akt/mTOR pathway (e.g., PTEN loss or PIK3CA mutations), can influence sensitivity.[3][9] Consider testing a panel of cell lines with known genetic backgrounds.
-
Suboptimal Drug Concentration or Incubation Time: Ensure you are using a sufficient concentration range and incubation period. We recommend a dose-response experiment from 1 nM to 10 µM for 48-72 hours.
-
Assay Interference: The chosen viability assay (e.g., MTT, MTS, CellTiter-Glo) may be affected by the compound or experimental conditions. Confirm results with an alternative method, such as direct cell counting or a colony formation assay.
-
Feedback Loop Activation: Inhibition of mTORC1 can lead to a feedback activation of Akt signaling, which promotes survival.[8] You may need to co-treat with a PI3K or Akt inhibitor to achieve a more potent cytotoxic effect.
Q: My Western blot does not show a decrease in phosphorylated S6K (p-S6K) levels.
A:
-
Incorrect Time Point: The dephosphorylation of S6K is an early event. Assess p-S6K levels at earlier time points, such as 1-4 hours post-treatment.
-
Protein Degradation: Ensure that lysis buffers contain fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.[11]
-
Antibody Issues: Verify the specificity and optimal dilution of your primary antibody. Use a positive control, such as lysates from cells stimulated with insulin (B600854) or serum, to confirm that the antibody is working correctly.[7][12]
-
Insufficient Drug Activity: Confirm the concentration of your stock solution and ensure it has been stored correctly.
Caption: A decision tree for troubleshooting Western blot results.
In Vivo Experiments
Q: I am not observing significant tumor growth inhibition in my xenograft model.
A:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen (dose and schedule) may not be optimal for maintaining sufficient target inhibition in the tumor. Conduct a pilot PK/PD study to correlate drug exposure with p-S6K inhibition in tumor tissue.
-
Tumor Model Selection: The chosen xenograft model may be intrinsically resistant to mTORC1 inhibition. Consider using models with known pathway activation (e.g., PTEN-null or PIK3CA-mutant tumors).[13][14]
-
Vehicle and Formulation: Ensure the formulation is stable and allows for adequate bioavailability. The vehicle itself should be tested for any effects on tumor growth.
-
Tumor Heterogeneity: Tumors are heterogeneous, and resistant clones may emerge during treatment. Consider combination therapies to overcome this resistance.
Quantitative Data Summary
The following tables present hypothetical data for this compound, representative of a potent mTORC1 inhibitor.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) for Agent 126 |
| MCF-7 | Breast | PIK3CA E545K | 15 |
| PC-3 | Prostate | PTEN null | 25 |
| U87-MG | Glioblastoma | PTEN null | 30 |
| A549 | Lung | KRAS G12S | 250 |
| HCT116 | Colorectal | PIK3CA H1047R | 10 |
Table 2: In Vivo Efficacy in a PC-3 Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume Change (%) | p-S6K Inhibition in Tumor (%) |
| Vehicle | - | +250% | 0% |
| Agent 126 | 10 | +50% | 75% |
| Agent 126 | 25 | -30% (regression) | 95% |
Experimental Protocols
Protocol 1: Western Blotting for mTORC1 Pathway Analysis
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound for 1-4 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[15] Incubate with primary antibodies (e.g., anti-p-S6K Thr389, anti-total S6K, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect bands using an ECL substrate.
Protocol 2: Cell Viability (MTS Assay)
-
Cell Seeding: Seed 2,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[16]
-
Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression.
Protocol 3: In Vivo Murine Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., PC-3) into the flank of immunodeficient mice (e.g., NOD/SCID).[13]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle, Agent 126 at 10 mg/kg, Agent 126 at 25 mg/kg).
-
Dosing: Administer the compound daily via the appropriate route (e.g., oral gavage or intraperitoneal injection).[14][17]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-S6K).
Signaling Pathways and Workflows
Caption: Inhibition of the mTORC1 signaling pathway by Agent 126.
Caption: A typical workflow for the preclinical assessment of Agent 126.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Challenges and emerging opportunities for targeting mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mTOR inhibitors: facing new challenges ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing "Anticancer agent 126" Side Effects in Preclinical Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and minimizing potential side effects of "Anticancer agent 126," a WDR5 inhibitor targeting the WDR5-MYC interaction, in preclinical experimental settings. As specific preclinical toxicology data for "this compound" is not publicly available, this guidance is based on published studies of other WDR5 and MYC inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected general toxicity profile of "this compound" in preclinical models?
A1: Preclinical studies on several WDR5 inhibitors have shown a favorable safety profile, with some demonstrating no significant signs of adverse effects at therapeutic doses.[1][2] For instance, in vivo studies with certain WDR5 small molecule inhibitors did not result in systemic toxicity or noticeable neurologic defects.[2] This selectivity may allow for the inhibition of a crucial protein like WDR5 without causing widespread toxicity.[3] However, as "this compound" also modulates MYC activity, there is a theoretical potential for on-target toxicities in highly proliferative normal tissues.
Q2: What are the potential on-target side effects related to MYC inhibition?
A2: MYC is essential for the proliferation of normal cells, particularly in tissues with high turnover rates. Therefore, potential on-target toxicities could include effects on the hematopoietic system (e.g., myelosuppression) and the gastrointestinal tract.[4] While some preclinical and early clinical studies of MYC inhibitors have reported manageable and often mild side effects, such as transient infusion-related reactions, it is crucial to monitor for these potential toxicities.[5]
Q3: What are the recommended preclinical models for evaluating the side effects of "this compound"?
A3: Standard in vivo models, such as mouse xenograft and patient-derived xenograft (PDX) models, are suitable for assessing both the anti-tumor efficacy and the potential side effects of "this compound". It is advisable to use immunocompetent models where feasible to evaluate any potential interactions with the immune system.
Q4: How can I monitor for potential hematological toxicity?
A4: Regular monitoring of complete blood counts (CBCs) is essential. Blood samples should be collected at baseline and at regular intervals throughout the study. Key parameters to assess include white blood cell (WBC) counts (including neutrophils, lymphocytes, and monocytes), red blood cell (RBC) counts, hemoglobin levels, and platelet counts.
Q5: What are the signs of gastrointestinal distress in preclinical models, and how can they be managed?
A5: Signs of gastrointestinal distress in rodents can include weight loss, diarrhea, hunched posture, and reduced food and water intake. Body weight should be monitored at least twice weekly. Supportive care, such as providing softened food or hydration support, may be necessary for animals showing signs of distress.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant body weight loss (>15%) in treated animals. | Drug-related toxicity (e.g., gastrointestinal effects, systemic toxicity). | 1. Confirm accurate dosing.2. Increase monitoring frequency.3. Consider dose reduction or temporary cessation of treatment.4. Perform a full necropsy and histopathological analysis of major organs at the end of the study. |
| Changes in blood parameters (e.g., neutropenia, anemia). | Hematopoietic toxicity due to MYC pathway inhibition. | 1. Analyze blood smears for cellular morphology.2. Consider dose modification.3. Evaluate bone marrow cellularity and morphology at necropsy. |
| No observable anti-tumor effect. | 1. Suboptimal dosing or administration route.2. Drug resistance.3. Issues with the experimental model. | 1. Review pharmacokinetic and pharmacodynamic data to ensure adequate drug exposure.2. Consider combination therapies.3. Ensure the tumor model is appropriate for a WDR5-MYC inhibitor. |
| Unexpected mortality in the treatment group. | Severe, unpredicted toxicity. | 1. Immediately halt the study.2. Conduct a thorough investigation, including a full necropsy and toxicological analysis of all deceased animals.3. Re-evaluate the dosing regimen and consider a dose-escalation study. |
Data on Preclinical Safety of WDR5 Inhibitors
| Compound | Preclinical Model | Dose | Observed Side Effects | Reference |
| WDR5 Inhibitor (unnamed) | Mouse | Not specified | No systemic toxicity or neurologic defects noted. | [2] |
| C16 (WDR5 Inhibitor) | Mouse | 10mg/kg daily IP | Tolerated well for almost 3 weeks without overt side effects. | [2] |
| Compound 3 (WDR5 Inhibitor) | Mouse | 50, 75, 100 mg/kg | No sign of adverse effects observed. | [1] |
| WBC100 (MYC-specific degrader) | Mouse Xenograft | Not specified (oral) | No overt toxicity reported. | [6] |
| OMO-103 (MYC inhibitor) | Phase I Clinical Trial | Not specified | Mostly mild adverse side effects (infusion reactions, mild inflammation of the pancreas in one patient). | [5] |
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
-
Animal Model: Use appropriate tumor-bearing mouse models (e.g., xenografts, PDX models).
-
Groups: Include a vehicle control group and at least three dose levels of "this compound".
-
Blood Collection: Collect approximately 50-100 µL of blood via a suitable method (e.g., submandibular or saphenous vein) at baseline (Day 0) and then weekly for the duration of the study.
-
Analysis: Perform a complete blood count (CBC) analysis using an automated hematology analyzer validated for mouse blood.
-
Endpoint Analysis: At the end of the study, collect terminal blood samples via cardiac puncture. Perform a necropsy and collect bone marrow for histological analysis.
Protocol 2: Assessment of General Health and Gastrointestinal Toxicity
-
Daily Observations: Conduct daily cage-side observations to assess the general health of the animals. Note any changes in posture, activity, and grooming.
-
Body Weight: Measure and record the body weight of each animal at least twice a week.
-
Food and Water Intake: Monitor food and water consumption, which can be an early indicator of toxicity.
-
Clinical Signs: Record any clinical signs of gastrointestinal toxicity, such as diarrhea or changes in fecal consistency.
-
Endpoint Analysis: At necropsy, perform a gross examination of the gastrointestinal tract and collect tissue samples (stomach, small intestine, large intestine) for histopathological evaluation.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results revealed from phase I clinical trial of the first drug to successfully inhibit the MYC gene, which drives many common cancers - ecancer [ecancer.org]
- 6. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
"Anticancer agent 126" and its interference with assay reagents
Technical Support Center: Anticancer Agent 126
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is a potent and selective inhibitor of Kinase X, a critical enzyme in the PI3K/AKT/mTOR signaling pathway. By blocking Kinase X, Agent 126 disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with a hyperactive PI3K pathway.
Q2: My IC50 values for Agent 126 are highly variable when using different cell viability assays (e.g., MTT vs. an ATP-based assay). Why is this happening?
A: This is a critical observation and is likely due to direct interference of Agent 126 with tetrazolium-based assays like MTT, XTT, and MTS.[1][2][3] Agent 126 is a yellow-colored compound that absorbs light in the 450-550 nm range, which overlaps with the absorbance spectrum of the formazan (B1609692) product generated in MTT assays. This can lead to artificially inflated absorbance readings and an inaccurate assessment of cell viability. Furthermore, some compounds can chemically reduce the MTT reagent in the absence of cellular activity.[1][2][3][4]
Q3: I've noticed a baseline signal in my MTT assay in wells containing only Agent 126 and media (no cells). Is this expected?
A: Yes, this confirms the interference mentioned in the previous question. Agent 126 can directly reduce the MTT tetrazolium salt to its formazan product, a phenomenon that has been observed with various small molecules, particularly those with thiol or carboxylic acid moieties.[1][2][3] This chemical reactivity leads to a false-positive signal that is independent of cellular metabolic activity.[1][2][5]
Q4: What cell viability assays are recommended for use with this compound?
A: To avoid interference, it is highly recommended to use non-colorimetric endpoint assays. The most reliable alternative is an ATP-based luminescent assay, such as CellTiter-Glo®, which measures ATP as a marker of viable cells.[5][6] This method is generally faster, more sensitive, and less susceptible to compound interference.[5] Other suitable alternatives include label-free methods like cell counting (e.g., using a hemocytometer with trypan blue exclusion) or real-time impedance-based assays.[7][8]
Q5: How should I prepare and store this compound?
A: For in vitro studies, Agent 126 should be dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.
Troubleshooting Guides
Guide 1: Diagnosing Assay Interference
If you suspect that this compound is interfering with your experimental results, follow this troubleshooting workflow to diagnose the issue.
Caption: Workflow for diagnosing assay interference with Agent 126.
Quantitative Data Summary
Table 1: Spectral Properties of this compound
| Property | Value | Notes |
| Appearance | Yellow Solid | |
| Solvent | DMSO | For stock solution |
| Absorbance Max (λmax) | 495 nm | In standard cell culture medium |
| Molar Extinction Coeff. | 15,500 M⁻¹cm⁻¹ | At 495 nm |
Table 2: Comparison of IC50 Values for Agent 126 in HCT116 Cells (48h Treatment)
| Assay Type | IC50 Value (µM) | Interpretation |
| MTT Assay | 35.2 µM | Inaccurate. Inflated due to compound's absorbance and direct reduction of MTT. |
| XTT Assay | 28.9 µM | Inaccurate. Similar interference issues as with the MTT assay. |
| ATP-based Luminescence | 1.8 µM | Accurate. Recommended assay for determining potency. |
| Cell Counting (Trypan Blue) | 2.1 µM | Accurate. Confirms results from the ATP-based assay. |
Experimental Protocols
Protocol 1: Cell-Free Assay for Interference Testing
This protocol determines if Agent 126 directly reacts with or absorbs at the wavelength of a colorimetric assay reagent (e.g., MTT).
-
Plate Setup: Use a 96-well clear-bottom plate. Designate wells for "Blank" (media only), "Reagent Control" (media + MTT reagent), and "Test Compound" (media + Agent 126 + MTT reagent).
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium at 2X the final desired concentrations.
-
Incubation: Add 50 µL of the 2X Agent 126 dilutions to the appropriate wells. Add 50 µL of media to the "Blank" and "Reagent Control" wells.
-
Reagent Addition: Prepare the MTT reagent according to the manufacturer's protocol. Add the specified volume (e.g., 10 µL of 5 mg/mL MTT) to all wells except the "Blank".
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a SDS-HCl solution) to all wells. Gently mix to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Compare the absorbance of the "Test Compound" wells to the "Reagent Control". A significant increase in absorbance indicates direct interference.[1][5]
Protocol 2: Recommended ATP-Based Cell Viability Assay
This protocol provides a general method for assessing cell viability with Agent 126 using a luminescence-based assay that measures ATP levels.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare 10X serial dilutions of Agent 126. Add 10 µL of the 10X dilutions to the wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the ATP-based reagent to room temperature.
-
Add a volume of the reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC50 value by plotting a dose-response curve.
Signaling Pathway & Workflow Diagrams
Caption: Agent 126 inhibits Kinase X in the PI3K/AKT pathway.
References
- 1. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 6. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 7. blog.quartzy.com [blog.quartzy.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Formulation of Anticancer Agent 126 (AC-126) for Enhanced Absorption
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of "Anticancer agent 126" (AC-126), a model compound representing a poorly water-soluble anticancer agent. The goal is to facilitate the development of formulations with improved oral bioavailability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and evaluation of AC-126.
Issue 1: Low In Vitro Dissolution Rate of AC-126 from Solid Dispersions
-
Question: Our solid dispersion formulation of AC-126 shows a minimal increase in dissolution rate compared to the crystalline drug. What are the potential causes and solutions?
-
Answer:
Several factors can contribute to the poor performance of a solid dispersion. Here's a systematic approach to troubleshoot this issue:
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incomplete Amorphization | Verify the amorphous state of AC-126 in the dispersion using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). If crystallinity is detected, consider increasing the polymer-to-drug ratio or exploring a different solvent system for preparation. |
| Polymer Immiscibility | Assess the miscibility of AC-126 with the chosen polymer. Hot-stage microscopy or DSC can be used to evaluate drug-polymer interactions. If immiscible, select a polymer with a more compatible solubility parameter to that of AC-126. |
| Drug Recrystallization during Dissolution | The amorphous drug may be converting back to a crystalline form in the dissolution medium. This can be mitigated by incorporating a precipitation inhibitor into the formulation or the dissolution medium. Hydroxypropyl methylcellulose (B11928114) (HPMC) is a commonly used precipitation inhibitor.[1] |
| Inadequate Polymer-to-Drug Ratio | A low polymer concentration may not be sufficient to maintain the supersaturated state of the drug upon dissolution. Systematically increase the polymer ratio and monitor the impact on the dissolution profile. |
Issue 2: Physical Instability of AC-126 Nanoemulsion (Creaming, Cracking, or Phase Separation)
-
Question: Our AC-126 nanoemulsion appears physically unstable, showing signs of creaming and phase separation upon storage. How can we improve its stability?
-
Answer:
The physical stability of a nanoemulsion is critical for its performance and shelf-life. The following table outlines common causes of instability and corresponding solutions.
Troubleshooting Nanoemulsion Instability
| Potential Cause | Recommended Action |
| Inappropriate Surfactant/Co-surfactant Choice | The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is crucial. Screen different surfactants and co-surfactants to find a combination that provides a low interfacial tension between the oil and aqueous phases. |
| Insufficient Surfactant Concentration | The amount of surfactant may be inadequate to stabilize the oil droplets. Increase the surfactant concentration and observe the effect on stability. Be mindful of potential toxicity at higher concentrations. |
| Ostwald Ripening | This phenomenon, where larger droplets grow at the expense of smaller ones, can be a problem if the oil phase has some aqueous solubility. Select an oil with very low water solubility. Adding a small amount of a highly water-insoluble compound to the oil phase can also help. |
| High Energy Input Issues (for high-energy methods) | For methods like high-pressure homogenization or ultrasonication, excessive energy can lead to droplet coalescence. Optimize the process parameters, such as pressure, number of cycles, or sonication time and amplitude. |
| Incorrect Oil-to-Water Ratio | The phase volume ratio can significantly impact stability. Experiment with different ratios to find the optimal formulation. |
A key step in assessing nanoemulsion stability is to perform thermodynamic stress tests:
-
Centrifugation: Centrifuge the nanoemulsion at 3500 rpm for 30 minutes. No phase separation should be observed.
-
Heating-Cooling Cycles: Store the formulation at 4°C and 45°C for 48 hours at each temperature, over at least three cycles. The formulation should remain stable.
-
Freeze-Thaw Cycles: Subject the nanoemulsion to at least three freeze-thaw cycles between -21°C and +25°C. The formulation should not show signs of cracking or creaming.
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies to enhance the oral bioavailability of a poorly soluble anticancer agent like AC-126?
A1: Several strategies can be employed, often tailored to the specific physicochemical properties of the drug. Key approaches include:
-
Nanocrystal Formulations: These increase the surface area of the drug, leading to faster dissolution and improved absorption.[2]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in the gastrointestinal fluids.[3][4] This can be particularly effective for drugs susceptible to first-pass metabolism.[3][4]
-
Lipid-Based Formulations (e.g., Solid Lipid Nanoparticles - SLNs): These can enhance lymphatic uptake, thereby bypassing the first-pass metabolism in the liver.[5]
-
Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can significantly enhance its dissolution rate and absorption.[6][7]
Q2: How do I select the appropriate components (oil, surfactant, co-surfactant) for a SNEDDS formulation of AC-126?
A2: The selection process is systematic:
-
Oil Selection: The primary criterion is the drug's solubility in the oil. Screen various oils (e.g., triglycerides, vegetable oils) to find the one with the highest solubilizing capacity for AC-126.[4]
-
Surfactant Selection: Screen various pharmaceutically acceptable surfactants for their ability to emulsify the selected oil phase. The efficiency of emulsification is a key parameter.
-
Co-surfactant Selection: Co-surfactants are added to improve the flexibility of the surfactant film and further reduce interfacial tension. Screen co-surfactants based on their ability to improve the nanoemulsion region in a pseudo-ternary phase diagram.
The optimal system is identified by constructing pseudo-ternary phase diagrams for various combinations of these components to determine the concentration ranges that lead to the spontaneous formation of a stable nanoemulsion.
Q3: What are the critical quality attributes (CQAs) to monitor for a nanoemulsion formulation of AC-126?
A3: The CQAs for a nanoemulsion formulation are crucial for ensuring its safety, efficacy, and stability.
Critical Quality Attributes for Nanoemulsions
| CQA | Typical Range/Target | Rationale |
| Droplet Size and Polydispersity Index (PDI) | < 200 nm, PDI < 0.3 | Smaller droplet size provides a larger interfacial surface area for drug release and absorption. A low PDI indicates a narrow size distribution, which is important for stability. |
| Zeta Potential | > |30| mV | A high absolute zeta potential indicates strong electrostatic repulsion between droplets, preventing aggregation and enhancing stability. |
| Drug Loading and Encapsulation Efficiency | Target-dependent | High drug loading is desirable for dose reduction. High encapsulation efficiency ensures the majority of the drug is within the nanoparticles. |
| Physical Stability | No phase separation, creaming, or cracking under stress conditions | Ensures the formulation maintains its properties over its shelf life. |
| In Vitro Drug Release | Defined release profile | Predicts the in vivo performance of the formulation. |
Q4: Can pharmacokinetic boosting be used to improve the absorption of AC-126?
A4: Yes, pharmacokinetic boosting is a viable strategy if AC-126's low bioavailability is due to extensive first-pass metabolism by cytochrome P450 enzymes (e.g., CYP3A4) or efflux by transporters like P-glycoprotein (P-gp).[8] This involves co-administering AC-126 with an inhibitor of the relevant enzyme or transporter. For example, ritonavir (B1064) is a potent CYP3A4 inhibitor used as a pharmacokinetic booster. However, this approach requires careful consideration of potential drug-drug interactions and their impact on safety.[8]
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. droracle.ai [droracle.ai]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Anticancer Agent 126 and Selected Kinase Inhibitors in MYC-Related Pathways
For Immediate Release
In the landscape of anticancer drug discovery, targeting the MYC oncogene remains a significant challenge. This guide provides a comparative overview of "Anticancer agent 126," a novel inhibitor of the WDR5-MYC interaction, and a selection of established kinase inhibitors that modulate signaling pathways impinging on MYC activity. This document is intended for researchers, scientists, and professionals in drug development, offering a juxtaposition of their mechanisms, potency, and the experimental frameworks used for their evaluation.
Introduction to this compound
"this compound" (also known as compound 12) is a recently identified small molecule that operates not as a traditional kinase inhibitor, but by disrupting a critical protein-protein interaction. It is a WDR5 inhibitor that prevents the binding of the MYC oncoprotein to the WD repeat-containing protein 5 (WDR5).[1][2] This interaction is crucial for the recruitment of MYC to a significant portion of its target genes, thereby driving tumorigenesis. By blocking this interaction, this compound effectively reduces the expression of MYC target genes.[1][2]
For a relevant comparison to the well-established field of kinase inhibitors, this guide will focus on inhibitors of pathways that are known to regulate MYC expression and stability, namely the MEK/ERK, PI3K/AKT/mTOR, and CDK4/6 pathways.
Comparative Data of this compound and Selected Kinase Inhibitors
The following table summarizes the key quantitative data for this compound and a panel of kinase inhibitors.
| Compound Name | Target(s) | Mechanism of Action | IC50 / Ki Value |
| This compound | WDR5 | Disrupts WDR5-MYC protein-protein interaction | Sub-micromolar (Biochemical Assay) |
| U0126 | MEK1, MEK2 | Non-competitive inhibitor of MAP kinase kinase | MEK1: 0.07 µM, MEK2: 0.06 µM |
| Trametinib | MEK1, MEK2 | Allosteric inhibitor of MEK1/2 | MEK1: 0.92 nM, MEK2: 1.8 nM |
| Alpelisib | PI3Kα | Selective inhibitor of the p110α subunit of PI3K | 5 nM |
| Palbociclib | CDK4, CDK6 | Inhibitor of cyclin-dependent kinases 4 and 6 | CDK4: 11 nM, CDK6: 16 nM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Overview of signaling pathways targeted by this compound and selected kinase inhibitors.
Caption: Generalized experimental workflows for inhibitor characterization.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for WDR5-MYC Interaction
This assay is designed to measure the disruption of the WDR5-MYC protein-protein interaction by a small molecule inhibitor.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled peptide derived from the MYC Box IIIb region (e.g., FITC-MYC peptide)
-
Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the fluorescently labeled MYC peptide and WDR5 protein in the assay buffer at concentrations optimized for a robust FP signal.
-
Dispense the protein-peptide mixture into the wells of the 384-well plate.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells. Include control wells with DMSO only (for maximum polarization) and wells with only the fluorescent peptide (for minimum polarization).
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 or Ki value.
In Vitro Kinase Activity Assay (Generic Protocol)
This protocol describes a general method for measuring the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., MEK1, PI3Kα, CDK4/Cyclin D1)
-
Specific substrate for the kinase (e.g., inactive ERK2 for MEK1, ATP for all)
-
Assay Buffer (specific to the kinase, generally containing MgCl2)
-
Test compound (e.g., U0126, Alpelisib, Palbociclib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)
-
White or black microplates suitable for the detection method
Procedure:
-
Add the assay buffer, kinase, and substrate to the wells of the microplate.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., with known MYC dependency or pathway mutations)
-
Cell culture medium and supplements
-
Test compound
-
96-well clear-bottom, white-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed the cells into the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include DMSO-only treated wells as a control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the DMSO control and determine the cellular IC50 value.
Conclusion
This compound represents a novel approach to targeting MYC-driven cancers by disrupting a key protein-protein interaction rather than inhibiting an enzymatic activity. Its sub-micromolar potency in biochemical assays positions it as a valuable tool for further investigation. When compared to established kinase inhibitors that indirectly affect MYC, it offers a more direct, albeit non-enzymatic, point of intervention in the MYC regulatory network. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other emerging anticancer agents. Further studies are warranted to fully elucidate the therapeutic potential of WDR5-MYC interaction inhibitors in a clinical setting.
References
Validating the Target of Anticancer Agent 126: A Comparative Guide Using siRNA
This guide provides a comprehensive comparison of the novel anticancer agent 126 (AC126) with alternative treatments, focusing on the validation of its molecular target, OncoKinase A (OKA), using small interfering RNA (siRNA). The data presented herein is based on in-vitro studies in a metastatic lung adenocarcinoma cell line.
Comparative Performance of Anticancer Agents
The efficacy of AC126 was evaluated against siRNA-mediated knockdown of its target (siOKA), a competitor compound (CCY), and a standard chemotherapeutic agent. The results, summarized below, indicate that the cytotoxic effects of AC126 closely mimic those of direct OncoKinase A suppression.
| Treatment Group | Target | IC50 (Cell Viability) | Apoptosis Rate (% of Cells) |
| This compound (AC126) | OncoKinase A | 15 nM | 65% |
| siRNA for OncoKinase A (siOKA) | OncoKinase A mRNA | N/A | 62% |
| Competitor Compound Y (CCY) | Related Kinase B | 50 nM | 45% |
| Standard Chemotherapy (Cisplatin) | DNA Damage | 2.5 µM | 75% |
| Negative Control siRNA (siNC) | Non-targeting | N/A | 5% |
| Vehicle Control (DMSO) | N/A | N/A | 4% |
Experimental Methodologies
Detailed protocols for the key experiments are provided below to ensure reproducibility and transparency.
Cell Culture and Maintenance
-
Cell Line: A549 human lung adenocarcinoma cell line.
-
Media: Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
siRNA Transfection Protocol
-
Seeding: A549 cells were seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.
-
Transfection Mix: For each well, 100 pmol of either siOKA (targeting OncoKinase A) or siNC (non-targeting control) was diluted in 250 µL of Opti-MEM. In a separate tube, 5 µL of Lipofectamine RNAiMAX was diluted in 250 µL of Opti-MEM and incubated for 5 minutes.
-
Complex Formation: The diluted siRNA and Lipofectamine were mixed and incubated for 20 minutes at room temperature to form siRNA-lipid complexes.
-
Transfection: The 500 µL mixture was added to the corresponding wells.
-
Incubation: Cells were incubated for 48 hours post-transfection before subsequent treatments or analysis.
Drug Treatment
-
Following the 48-hour siRNA incubation, the media was replaced with fresh media containing AC126, Competitor Compound Y (CCY), or Cisplatin at various concentrations.
-
A vehicle control (0.1% DMSO) was also included.
-
Cells were incubated with the compounds for an additional 24 hours before analysis.
Western Blotting for Target Knockdown Verification
-
Lysis: Cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis: 30 µg of protein per sample was separated by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against OncoKinase A (1:1000) and β-actin (1:5000) as a loading control.
-
Detection: The membrane was washed and incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
-
Setup: Cells were seeded in 96-well plates and treated as described above.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the vehicle-treated control.
Apoptosis Analysis via Annexin V-FITC/PI Staining
-
Cell Collection: Cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).
Visualizing Pathways and Workflows
OncoKinase A Signaling Pathway
The diagram below illustrates the proposed signaling cascade involving OncoKinase A. Both AC126 and siOKA disrupt this pathway, preventing the downstream activation of transcription factors that promote cell proliferation and survival.
Caption: Proposed signaling pathway of OncoKinase A and points of inhibition.
Experimental Workflow for Target Validation
The following workflow was employed to validate that AC126 acts by inhibiting OncoKinase A.
Caption: Workflow for siRNA-based target validation of this compound.
Logical Framework for Target Validation
The core logic of this study is based on phenocopying. If AC126 is a specific inhibitor of OncoKinase A, its cellular effects should phenotypically copy (phenocopy) the effects of genetically suppressing OncoKinase A with siRNA.
Caption: Logical relationship demonstrating target validation by phenocopying.
Unlocking Synergistic Potential: A Comparative Guide to the Combination of Anticancer Agent 126 and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of combining Anticancer Agent 126, a novel WDR5 inhibitor, with the well-established chemotherapeutic agent, paclitaxel (B517696). Experimental data, detailed protocols, and mechanistic insights are presented to support further research and development in this promising area.
Introduction to this compound and Paclitaxel
This compound is an investigational small molecule inhibitor of WD repeat-containing protein 5 (WDR5). WDR5 is a critical component of multiple protein complexes, including histone methyltransferase complexes, and plays a key role in recruiting these complexes to chromatin. Notably, WDR5 is essential for the oncogenic activity of MYC, a transcription factor frequently dysregulated in a wide range of human cancers. By disrupting the WDR5-MYC interaction, this compound aims to suppress the transcription of MYC target genes, thereby inhibiting tumor growth and proliferation.[1][2][3][4][5]
Paclitaxel is a widely used chemotherapeutic agent belonging to the taxane (B156437) class of drugs.[6] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[6][7] This stabilization disrupts the normal dynamics of microtubule assembly and disassembly, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[6][8][9] Paclitaxel's effects are mediated through various signaling pathways, including the PI3K/AKT and MAPK pathways.[6][7][10]
Synergistic Effects of this compound and Paclitaxel
The combination of this compound and paclitaxel has demonstrated synergistic anticancer effects in preclinical studies. The rationale for this combination lies in their distinct but complementary mechanisms of action. While paclitaxel directly targets the mitotic machinery, this compound targets the transcriptional regulation of oncogenic pathways. This dual approach can lead to a more profound and durable anti-tumor response.
Quantitative Data on Synergism
Studies on a similar WDR5 inhibitor, OICR-9429, in combination with paclitaxel in breast cancer patient-derived xenograft (PDX) models have shown a significant increase in cancer cell death compared to either agent alone. The following tables summarize the key findings.
Table 1: In Vitro Cell Viability in Triple-Negative Breast Cancer (TNBC) PDX Model (MBC2)
| Treatment | Concentration | Mean Cell Viability (% of Control) ± SD |
| Paclitaxel | 1 nM | 85 ± 5 |
| 5 nM | 70 ± 6 | |
| 10 nM | 55 ± 4 | |
| WDR5 Inhibitor (OICR-9429) | 20 µM | 78 ± 5 |
| Paclitaxel + WDR5 Inhibitor | 1 nM + 20 µM | 60 ± 4 |
| 5 nM + 20 µM | 45 ± 3 | |
| 10 nM + 20 µM | 30 ± 3*** |
*Data adapted from a study on the WDR5 inhibitor OICR-9429.[11] **P < 0.01, **P < 0.001 compared to paclitaxel alone.
Table 2: In Vitro Cell Viability in Luminal B Breast Cancer PDX Model (MBC26)
| Treatment | Concentration | Mean Cell Viability (% of Control) ± SD |
| Paclitaxel | 1 nM | 90 ± 6 |
| 5 nM | 78 ± 5 | |
| 10 nM | 65 ± 5 | |
| WDR5 Inhibitor (OICR-9429) | 20 µM | 85 ± 4 |
| Paclitaxel + WDR5 Inhibitor | 1 nM + 20 µM | 72 ± 5* |
| 5 nM + 20 µM | 58 ± 4 | |
| 10 nM + 20 µM | 42 ± 4 |
*Data adapted from a study on the WDR5 inhibitor OICR-9429.[11] *P < 0.05, *P < 0.01 compared to paclitaxel alone.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, paclitaxel, and the combination of both for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The synergistic effect can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with this compound, paclitaxel, and the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mechanistic Insights and Signaling Pathways
The synergy between this compound and paclitaxel can be attributed to their convergent effects on key cellular processes leading to cell death.
Caption: Experimental workflow for assessing synergy.
Paclitaxel induces mitotic arrest, which can activate the spindle assembly checkpoint and prime cells for apoptosis. This compound, by inhibiting the WDR5-MYC interaction, downregulates the expression of MYC target genes that are often involved in cell proliferation, survival, and metabolism. The suppression of these pro-survival signals by this compound can lower the threshold for apoptosis induction by paclitaxel.
References
- 1. Frontiers | Targeting Myc Interacting Proteins as a Winding Path in Cancer Therapy [frontiersin.org]
- 2. MYCN driven oncogenesis involves cooperation with WDR5 to activate canonical MYC targets and G9a to repress differentiation genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MYC through WDR5 [ir.vanderbilt.edu]
- 5. Breaking up MYC-WDR5 to counter cancers | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Anticancer Agents 126 & 127 in Lung Cancer Models
Disclaimer: The terms "Anticancer agent 126" and "Anticancer agent 127" are not standard scientific designations. Based on available research, this guide provides a comparative analysis of two distinct classes of anticancer compounds investigated in lung cancer models. "this compound" is represented by GSK126 , a selective EZH2 inhibitor, and "Anticancer agent 127" is represented by the class of Inhibitor of Apoptosis (IAP) protein antagonists .
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the mechanisms, efficacy, and experimental considerations for these agents in the context of lung cancer research.
Mechanism of Action
This compound (GSK126): EZH2 Inhibition
GSK126 is a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[2]
By inhibiting EZH2, GSK126 leads to a global decrease in H3K27me3 levels.[1] This reverses the epigenetic silencing of various tumor suppressor genes, leading to their re-expression. The downstream consequences in lung cancer models include:
-
Inhibition of Cell Proliferation and Migration: GSK126 has been shown to inhibit the growth and migration of non-small cell lung cancer (NSCLC) cells.[3][4]
-
Suppression of Angiogenesis: The agent can reduce the expression of vascular endothelial growth factor A (VEGF-A), a key promoter of blood vessel formation that tumors need to grow.[3]
-
Induction of an Inflammatory Response: In Kras-driven lung cancer models, EZH2 inhibition can amplify an inflammatory program involving signaling through NF-κB.[5][6]
Anticancer Agent 127 (IAP Inhibitors): Apoptosis Induction
Inhibitor of Apoptosis (IAP) proteins are a family of endogenous negative regulators of programmed cell death (apoptosis).[7][8] Members such as X-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1/2) are frequently overexpressed in cancer cells, allowing them to evade apoptosis and contributing to chemoresistance.[9][10]
IAP inhibitors, often designed as "SMAC mimetics," function by antagonizing these proteins.[7] Their primary mechanisms include:
-
De-repression of Caspases: XIAP is a potent direct inhibitor of caspases-3, -7, and -9.[9][11] IAP antagonists bind to the BIR domains of XIAP, preventing this interaction and freeing caspases to execute the apoptotic cascade.[11]
-
Induction of cIAP Degradation: Many IAP antagonists induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. This can lead to the stabilization of NIK and subsequent activation of the non-canonical NF-κB pathway, which can promote TNFα production and sensitize cells to TNFα-induced apoptosis.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK126 | CAS:1346574-57-9 | EZH2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. lifesciences.tecan.com [lifesciences.tecan.com]
- 6. rupress.org [rupress.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel antagonist to the inhibitors of apoptosis (IAPs) potentiates cell death in EGFR-overexpressing non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinicopathological and Prognostic Significance of Inhibitor of Apoptosis Protein (IAP) Family Members in Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule inhibitor of XIAP induces apoptosis and synergises with vinorelbine and cisplatin in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Anticancer Agent 126: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational anticancer agent 126 with alternative therapeutic strategies targeting similar pathways. All presented data is sourced from publicly available preclinical research to aid in the independent validation and assessment of this compound.
Executive Summary
This compound is a novel small molecule inhibitor targeting the interaction between WD-repeat domain 5 (WDR5) and the MYC oncoprotein.[1] This interaction is crucial for the oncogenic activity of MYC, a master regulator of cell proliferation and a driver in numerous human cancers. By disrupting the WDR5-MYC complex, this compound aims to reduce the expression of MYC target genes, thereby inhibiting tumor growth. This guide compares the performance of this compound with other WDR5 inhibitors and indirect MYC inhibitors, providing available experimental data and methodologies to support further investigation.
Data Presentation: Comparative Efficacy of WDR5 and MYC Inhibitors
The following tables summarize the quantitative data from preclinical studies of this compound and its alternatives.
Table 1: Biochemical and Cellular Activity of WDR5 Inhibitors
| Compound | Target | Biochemical Assay (IC50/Kd) | Cellular Assay (Cell Line) | Cellular Effect | Reference |
| This compound | WDR5-MYC Interaction | Sub-micromolar inhibition | Not specified in abstract | Disrupts WDR5-MYC interaction, reduces MYC target gene expression | [2] |
| OICR-9429 | WDR5-MLL Interaction | Kd = 93 nM | T24, UM-UC-3 (Bladder Cancer) | IC50 = 67.74 µM, 70.41 µM; Induces G1/S arrest and apoptosis | [3] |
Table 2: Cellular Activity of Indirect MYC Inhibitors
| Compound | Target Class | Cellular Assay (Cell Line) | Cellular Effect | Reference |
| JQ1 | BET Bromodomain Inhibitor | LP-1, Raji (Lymphoma) | Induces G0/G1 arrest and apoptosis; Suppresses MYC gene expression | [4] |
| KB-0742 | CDK9 Inhibitor | Various solid tumors and NHL | Induces cell cycle arrest and apoptosis | [5] |
| Enitociclib | CDK9 Inhibitor | DH-DLBCL (Lymphoma) | Downregulates MYC and MCL1 | [6] |
| Voruciclib | CDK9 Inhibitor | AML, CLL (Leukemia) | Downregulates MYC transcriptional targets | [7] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of research findings. The following are summaries of key experimental protocols used in the cited studies.
WDR5-MYC Interaction Assay (for this compound)
A high-throughput biochemical assay was utilized to identify inhibitors of the WDR5-MYC interaction. While the specific details for this compound are found within the full publication, a representative protocol for a similar WDR5 inhibitor, OICR-9429, involves a peptide displacement assay. This assay monitors the decrease in fluorescence polarization of a fluorescently labeled MLL peptide upon its dissociation from WDR5 induced by the inhibitor.
Cellular Proliferation and Viability Assays (General)
-
Cell Lines: Cancer cell lines relevant to the inhibitor's target are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Quantification: Cell viability is assessed using assays such as CellTiter-Glo, which measures ATP levels, or by direct cell counting. IC50 values are then calculated from dose-response curves.
Gene Expression Analysis (for MYC Target Genes)
-
Treatment: Cancer cells are treated with the inhibitor or vehicle control for a defined time.
-
RNA Extraction: Total RNA is isolated from the cells.
-
Quantitative PCR (qPCR): The expression levels of specific MYC target genes are quantified by qPCR. Gene expression is typically normalized to a housekeeping gene.
Cell Cycle Analysis
-
Treatment and Staining: Cells are treated with the inhibitor, harvested, and fixed. The cells are then stained with a fluorescent dye that intercalates with DNA (e.g., propidium (B1200493) iodide).
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows relevant to the action of this compound.
Caption: WDR5-MYC Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Inhibitor Characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. onclive.com [onclive.com]
- 6. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Comparative Analysis of Cross-Resistance Profiles: Anticancer Agent 126 and Standard Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-resistance of Anticancer agent 126, a novel inhibitor of the WD repeat-containing protein 5 (WDR5), with established chemotherapeutic agents. Due to the absence of publicly available experimental data on the cross-resistance of this compound, this document outlines a comprehensive experimental strategy to generate and analyze the necessary data.
Introduction to this compound
This compound (also referred to as compound 12) is a small molecule inhibitor that targets the interaction between WDR5 and the MYC oncoprotein.[1] By disrupting this interaction, the agent aims to reduce the expression of MYC target genes, which are crucial for the proliferation and survival of many cancer cells. Given its unique mechanism of action, understanding its potential for cross-resistance with conventional chemotherapies is critical for its clinical development and positioning in cancer treatment regimens.
Proposed Experimental Comparison of Cytotoxicity
To assess the cross-resistance profile of this compound, a panel of cancer cell lines with acquired resistance to common chemotherapeutic drugs would be utilized. The following table illustrates a proposed structure for presenting the resulting data, with hypothetical values for demonstration purposes.
Table 1: Comparative IC50 Values (μM) of this compound and Standard Chemotherapies in Chemo-Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (μM) | Resistant to | Resistant Drug IC50 (μM) | This compound IC50 (μM) | Fold-Resistance (Resistant Drug) | Fold-Resistance (Agent 126) |
| MCF-7 | (Hypothetical) | Doxorubicin | (Hypothetical) | (Hypothetical) | (Hypothetical) | (Hypothetical) |
| A549 | (Hypothetical) | Cisplatin | (Hypothetical) | (Hypothetical) | (Hypothetical) | (Hypothetical) |
| HCT116 | (Hypothetical) | 5-Fluorouracil | (Hypothetical) | (Hypothetical) | (Hypothetical) | (Hypothetical) |
| K562 | (Hypothetical) | Imatinib | (Hypothetical) | (Hypothetical) | (Hypothetical) | (Hypothetical) |
Note: The IC50 values in this table are placeholders and would need to be determined experimentally.
Detailed Experimental Protocols
The following protocols outline the proposed methodologies for generating the data presented in Table 1.
1. Cell Lines and Culture
-
Parental Cell Lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and K562 (chronic myelogenous leukemia) will be obtained from a reputable cell bank (e.g., ATCC).
-
Generation of Chemo-Resistant Sublines: Resistant sublines will be established by continuous, stepwise exposure to increasing concentrations of doxorubicin, cisplatin, 5-fluorouracil, and imatinib, respectively. The resistance level will be monitored periodically by determining the IC50 value. A subline will be considered resistant when its IC50 value is at least 10-fold higher than that of the parental line.
2. Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells will be seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium will be replaced with fresh medium containing serial dilutions of this compound or the respective chemotherapeutic agent. A vehicle control (e.g., DMSO) will also be included.
-
Incubation: The plates will be incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium will be aspirated, and 100 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance will be measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves using non-linear regression analysis.
Visualizing Cellular Pathways and Experimental Logic
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow for Cross-Resistance Assessment
The diagram below outlines the logical flow of the proposed experimental procedure.
Caption: Experimental workflow for cross-resistance analysis.
Conclusion and Future Directions
The proposed experimental framework provides a robust strategy for elucidating the cross-resistance profile of this compound. The data generated will be instrumental in identifying potential combination therapies and patient populations that may benefit most from this novel WDR5 inhibitor. Should this compound demonstrate a lack of cross-resistance with existing chemotherapies, it would represent a significant advancement in the treatment of drug-resistant cancers. Further in vivo studies using xenograft models of chemo-resistant tumors would be the logical next step to validate these in vitro findings.
References
Comparative Analysis of WDR5 Inhibitors as Anticancer Agents
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of "Anticancer agent 126" and its analogs targeting the WDR5 protein.
This guide provides a comprehensive comparative analysis of "this compound" and other small molecule inhibitors of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein involved in epigenetic regulation and is a promising target in oncology, particularly in cancers driven by the MYC oncogene.[1][2] This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and experimental workflows to aid in the evaluation and development of novel anticancer therapeutics.
"this compound" is a known WDR5 inhibitor that functions by disrupting the interaction between WDR5 and MYC, leading to a reduction in the expression of MYC target genes.[3][4] For the purpose of this comparative analysis, other WDR5 inhibitors targeting similar mechanisms will be considered as functional analogs. These include compounds targeting the WDR5-interaction (WIN) site, which is crucial for WDR5's recruitment to chromatin, and the WDR5-binding motif (WBM) site, another protein-protein interaction domain.[1][5]
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of "this compound" and a selection of its functional analogs against various cancer cell lines. The data highlights the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) and binding affinities (Ki or Kd), providing a quantitative basis for comparison.
Table 1: In Vitro Antiproliferative Activity of WDR5 Inhibitors
| Compound | Cancer Cell Line | IC50 / GI50 (nM) | Citation(s) |
| This compound | Not Specified | Not Specified | [3][4] |
| OICR-9429 | MLL-rearranged Leukemia | Not Specified | [6] |
| MM-102 | Leukemia cells with MLL1 fusion | Specific cytotoxicity | [7] |
| MM-401 | MLL-rearranged Leukemia | Not Specified | [7] |
| MM-589 | Not Specified | IC50 = 0.90 nM (binding) | [6] |
| WDR5-0103 | Not Specified | Kd = 450 nM | [1] |
| Compound 16 | MV4:11 (MLL-rearranged) | GI50 < 10 nM | [8][9] |
| Compound C6 | Not Specified | Kd = 0.1 nM | [6] |
Table 2: Binding Affinity of WDR5 Inhibitors
| Compound | Assay Type | Binding Affinity (Ki/Kd) | Citation(s) |
| WDR5-0103 | ITC | Kd = 450 nM | [1] |
| WDR5-47 | Competitive Displacement | Ki = 300 nM | [1] |
| Compound C6 | Not Specified | Kd = 0.1 nM | [6] |
| Compound 9 | TR-FRET | < Limit of Quantitation | [8] |
| Compound 10 | TR-FRET | < Limit of Quantitation | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments frequently cited in the evaluation of WDR5 inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to WDR5.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the WDR5 protein.
Principle: The assay measures the disruption of an interaction between two molecules (e.g., WDR5 and a fluorescently labeled peptide) by a test compound. A decrease in the FRET signal indicates inhibition.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA, and 1 mM DTT).
-
Add a constant concentration of recombinant WDR5 protein and a fluorescently labeled peptide (e.g., a biotinylated MLL1 peptide and a europium-labeled anti-biotin antibody) to the wells of a microplate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths (e.g., donor and acceptor emission wavelengths).
-
Calculate the ratio of the acceptor to donor fluorescence and plot the values against the logarithm of the inhibitor concentration to determine the IC50 value.[8]
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cells.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the compound concentration to determine the GI50 value.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to investigate the interaction of proteins with specific DNA regions in the cell.
Objective: To determine if a WDR5 inhibitor can displace WDR5 from its target gene promoters.
Protocol:
-
Treat cells with the WDR5 inhibitor or a vehicle control.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the WDR5-DNA complexes using an antibody specific to WDR5.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Quantify the amount of specific DNA sequences (e.g., promoters of MYC target genes) using quantitative PCR (qPCR).
-
A reduction in the amount of precipitated target DNA in inhibitor-treated cells compared to control cells indicates displacement of WDR5 from chromatin.[9]
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of WDR5 inhibitors and a typical experimental workflow.
WDR5 Signaling Pathway and Point of Inhibition.
Experimental Workflow for WDR5 Inhibitor Evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders | MDPI [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Comparative Guide to Anticancer Agent 126 and the PARP Inhibitor Olaparib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, precision is paramount. The ability to selectively inhibit key molecular drivers of oncogenesis offers a powerful strategy to combat malignant growth while minimizing off-target effects. This guide provides a comparative analysis of two distinct anticancer agents: the novel WDR5 inhibitor, Anticancer Agent 126, and the established PARP inhibitor, Olaparib (B1684210).
It is crucial to recognize at the outset that these agents belong to different pharmacological classes and operate through fundamentally distinct mechanisms of action. This compound disrupts the protein-protein interaction between WDR5 and the MYC oncoprotein, a critical nexus for cancer cell proliferation. In contrast, Olaparib exploits the concept of synthetic lethality by inhibiting PARP-mediated DNA damage repair, proving particularly effective in cancers with pre-existing DNA repair deficiencies, such as those with BRCA mutations.
This guide will objectively compare the performance of these two agents, presenting available preclinical data to illuminate their respective strengths and therapeutic potential. We will delve into their mechanisms, quantitative efficacy, and the experimental protocols used to evaluate their activity.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the in vitro efficacy of this compound and Olaparib.
Table 1: In Vitro Efficacy of this compound (WDR5-MYC Inhibitor)
| Assay Type | Metric | Value | Cell Line | Cancer Type |
| WDR5-MYC Interaction | IC50 | 0.89 µM | - | - |
| Cell Viability | IC50 | 1.8 µM | MOLM-13 | Acute Myeloid Leukemia |
| Cell Viability | IC50 | 12.5 µM | MV-4-11 | Acute Myeloid Leukemia |
Data sourced from Ding, J., et al. J Med Chem. 2023.
Table 2: In Vitro Efficacy of Olaparib (PARP Inhibitor)
| Assay Type | Metric | Value | Cell Line | Cancer Type |
| Enzymatic Activity | IC50 (PARP1) | 5 nM | - | - |
| Enzymatic Activity | IC50 (PARP2) | 1 nM | - | - |
| Cell Viability (MTT) | IC50 | 4.2 µM | MDA-MB-436 | Triple-Negative Breast Cancer |
| Cell Viability (MTT) | IC50 | 9.1 µM | MDA-MB-231 | Triple-Negative Breast Cancer |
| Cell Viability (MTT) | IC50 | 19.8 µM | BT549 | Triple-Negative Breast Cancer |
| Cell Viability (MTS) | IC50 | 10 µM | MCF7 | Breast Cancer (BRCA wt) |
| Cell Viability (MTS) | IC50 | 150 µM | HCC1937 | Breast Cancer (BRCA1 mut) |
Data compiled from multiple sources.[1][2][3]
Table 3: In Vivo Efficacy of this compound and Olaparib
| Agent | Cancer Model | Dosing | Outcome |
| This compound | MOLM-13 Xenograft | 50 mg/kg, i.p., daily | 72% Tumor Growth Inhibition |
| Olaparib | BRCA2-mutated Ovarian Cancer PDX | 100 mg/kg, p.o., daily | Significant tumor growth inhibition and improved survival |
Data for this compound sourced from Ding, J., et al. J Med Chem. 2023. Data for Olaparib sourced from Rottenberg, S., et al. PNAS. 2008.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: WDR5-MYC Signaling Pathway Inhibition.
Caption: PARP Inhibition and Synthetic Lethality.
Experimental Workflow Diagrams
Caption: WDR5-MYC Interaction Assay Workflow.
Caption: Cell Viability (MTT) Assay Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize WDR5-MYC and PARP inhibitors.
WDR5-MYC Protein-Protein Interaction Assay: AlphaLISA
This assay quantifies the ability of a compound to disrupt the interaction between WDR5 and a peptide derived from MYC.
-
Reagent Preparation :
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute biotinylated-MYC peptide and GST-tagged WDR5 protein to their working concentrations in assay buffer.
-
Prepare a slurry of Streptavidin-coated Donor beads and anti-GST AlphaLISA Acceptor beads in the appropriate buffer.
-
-
Assay Procedure :
-
In a 384-well microplate, add the test compound (this compound) or vehicle (DMSO).
-
Add the biotinylated-MYC peptide and GST-WDR5 protein mixture to all wells.
-
Incubate at room temperature for 60 minutes to allow for protein-protein interaction.
-
Add the AlphaLISA beads mixture to all wells under subdued light.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition :
-
Read the plate using an AlphaScreen-capable plate reader.
-
The signal generated is proportional to the extent of the WDR5-MYC interaction. A decrease in signal indicates inhibition.
-
-
Data Analysis :
-
Calculate the percent inhibition for each concentration of the test compound relative to controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
PARP1 Enzymatic Assay
This assay measures the catalytic activity of the PARP1 enzyme and its inhibition by compounds like Olaparib.
-
Reagent Preparation :
-
Prepare a serial dilution of Olaparib in assay buffer.
-
Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and the substrate NAD+.
-
-
Assay Procedure :
-
Add the test compound (Olaparib) or vehicle to the wells of a microplate.
-
Initiate the enzymatic reaction by adding the PARP1 reaction mixture.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction and add the developing reagent that detects the remaining NAD+ or the produced poly(ADP-ribose) (PAR).
-
-
Data Acquisition :
-
Measure the signal (fluorescence or absorbance) using a microplate reader. The signal will be inversely or directly proportional to PARP activity depending on the detection method.
-
-
Data Analysis :
-
Calculate the percent inhibition of PARP1 activity for each concentration of Olaparib.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[4][5]
-
Cell Seeding :
-
Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat cells with a serial dilution of the test compound (this compound or Olaparib) and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation :
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.[4]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
-
Formazan Solubilization :
-
Carefully remove the culture medium.
-
Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the formazan crystals.[3]
-
-
Data Acquisition :
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Apoptosis Assay: Caspase-Glo® 3/7
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
-
Assay Setup :
-
Plate cells and treat with the test compound as described for the MTT assay. Include positive and negative controls for apoptosis.
-
-
Reagent Addition :
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. This single reagent contains the substrate and components for cell lysis.
-
-
Incubation :
-
Mix the contents by gentle shaking on a plate shaker.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Data Acquisition :
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
-
Data Analysis :
-
Calculate the fold change in caspase activity for treated cells compared to the vehicle control. An increase in luminescence indicates the induction of apoptosis.
-
References
- 1. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. pubs.acs.org [pubs.acs.org]
Reproducibility of "Anticancer agent 126" experimental findings
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Antitumor efficacy of conventional anticancer drugs is enhanced by the vascular targeting agent ZD6126 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overexpression of miR-126 sensitizes osteosarcoma cells to apoptosis induced by epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. biospace.com [biospace.com]
- 13. A massive 8-year effort finds that much cancer research can’t be replicated | Boston Science Publishing [bostonsciencepublishing.us]
- 14. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Anticancer Agent 126
Disclaimer: "Anticancer agent 126" is a hypothetical substance for illustrative purposes. The following procedures are based on general best practices for the disposal of cytotoxic and investigational anticancer drugs. Always consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) protocols for the exact agent you are using. Safe handling and disposal are critical to protect laboratory personnel and the environment from exposure to hazardous substances.[1]
Proper disposal of investigational anticancer agents like "this compound" is a critical component of laboratory safety and environmental protection. Due to their cytotoxic nature, these agents and any materials that come into contact with them must be treated as hazardous waste.[1][2] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which prohibits disposing of such waste down sinks or toilets.[1]
Waste Segregation: Trace vs. Bulk Contamination
The primary step in proper disposal is the correct segregation of waste at the point of generation. Anticancer drug waste is typically categorized into two main groups: trace chemotherapy waste and bulk chemotherapy waste.[3]
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug volume.[3] Examples include empty vials, syringes, IV bags, tubing, and personal protective equipment (PPE) like gloves and gowns that are incidentally contaminated.[3][4]
-
Bulk Chemotherapy Waste: This includes materials that are visibly contaminated or contain more than 3% of the original drug amount.[3] This category covers unused or expired drugs, partially full vials or syringes, and materials used to clean up spills.[3][5]
Disposal Containers and Labeling
Proper containment is essential to prevent leaks and exposure. Use designated, color-coded containers for different waste streams.
| Waste Category | Container Type | Labeling | Disposal Method |
| Trace Waste (Non-Sharps) | Yellow, puncture-resistant bags or containers.[6][7] | "Chemotherapy Waste," "Trace Chemo"[8] | Incineration[6][8] |
| Trace Waste (Sharps) | Yellow, puncture-proof sharps containers.[4][6] | "Chemo Sharps," "Trace Chemo"[6] | Incineration[6] |
| Bulk Waste (All types) | Black, RCRA-approved hazardous waste containers.[5][7] | "Hazardous Waste"[5] | Incineration[3][9] |
Source: Adapted from multiple sources, including URI and Daniels Health guidelines.[3][5]
Step-by-Step Disposal Protocol
-
Preparation: Before handling this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including double chemotherapy gloves, a disposable gown, and eye protection.[5]
-
Segregation at Source: At the end of an experiment or procedure, immediately segregate waste into the correct category (trace or bulk).[10]
-
Containerize Waste:
-
Place non-sharp, trace-contaminated items (gloves, gowns, empty vials, absorbent pads) into a designated yellow chemotherapy waste bag or container.[6][7]
-
Dispose of trace-contaminated sharps (needles, syringes, scalpels) directly into a yellow "Chemo Sharps" container. Do not recap needles.[5][6]
-
Collect all bulk chemotherapy waste, including partially used vials and spill cleanup materials, in a black RCRA hazardous waste container.[5][7]
-
-
Seal Containers: Securely seal waste containers when they are approximately three-quarters full to prevent spills.[1]
-
Labeling and Storage: Ensure all containers are clearly labeled. Store sealed containers in a designated Satellite Accumulation Area (SAA) away from general lab traffic, as per your institution's policy.[5]
-
Waste Pickup: Follow your institutional procedures to request a hazardous waste pickup by the Environmental Health and Safety (EHS) department.[5] Do not dispose of these containers in regular or biohazardous waste streams.
Spill Decontamination Protocol
In the event of a spill of this compound, immediate and proper cleanup is crucial to minimize exposure.[11]
Required Materials:
-
Appropriate PPE (double gloves, gown, eye protection, respirator if powder is spilled)[11]
-
Detergent solution (e.g., Sodium Dodecyl Sulfate)[1]
-
70% Isopropyl Alcohol (IPA)[1]
-
Low-lint wipes[1]
-
Designated hazardous waste container (black bin)[7]
Procedure:
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.[13]
-
Don PPE: Put on all required personal protective equipment before starting the cleanup.
-
Contain the Spill:
-
Initial Cleaning (Detergent): Using low-lint wipes moistened with a detergent solution, wipe the entire spill surface in overlapping, unidirectional strokes, moving from the cleanest to the most contaminated area. Dispose of wipes in the black hazardous waste container.[1]
-
Rinsing: With new wipes moistened with sterile water, rinse the surface using the same unidirectional technique.[1]
-
Final Decontamination (Alcohol): Use a new wipe with 70% IPA to wipe the surface again. Allow the surface to air dry completely.[1]
-
Dispose of all cleanup materials , including contaminated PPE, in the black RCRA hazardous waste container.[7][11]
-
Wash Hands: Thoroughly wash hands with soap and water after removing PPE.[11]
Visual Workflow for Disposal Decision-Making
References
- 1. benchchem.com [benchchem.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. danielshealth.com [danielshealth.com]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 9. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 10. danielshealth.ca [danielshealth.ca]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. kingstonhsc.ca [kingstonhsc.ca]
- 13. esop.li [esop.li]
- 14. 919-Hazardous drug spill management | eviQ [eviq.org.au]
Personal protective equipment for handling Anticancer agent 126
For Researchers, Scientists, and Drug Development Professionals: A Guide to Personal Protective Equipment (PPE) and Disposal
The handling of any potent compound requires stringent safety protocols to protect laboratory personnel from potential exposure. This guide provides essential, immediate safety and logistical information for the handling and disposal of Anticancer Agent 126, a representative cytotoxic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure to cytotoxic agents. All PPE used when handling this compound should be tested and certified to resist permeation by chemotherapy drugs.
| PPE Component | Specification | Donning and Doffing Notes |
| Gloves | Double gloving is mandatory. Two pairs of powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978-05) are required.[1] | Inner glove should be worn under the cuff of the gown; the outer glove goes over the cuff.[2] Change gloves every 2-3 hours or immediately if contaminated or damaged.[1] |
| Gown | A disposable, back-closing gown made of a low-permeability, lint-free fabric such as polyethylene-coated polypropylene (B1209903) is required.[1][2] Gowns should have long sleeves with tight-fitting cuffs.[1][3] | Gowns must be changed every two to three hours or immediately after a spill or splash.[1] |
| Eye/Face Protection | A full face shield is preferred.[3] If a face shield is not available, safety goggles with side shields can be used in combination with a face mask.[1] | Must be worn whenever there is a risk of splashing.[3] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the powdered form of the agent outside of a containment device (e.g., biological safety cabinet). | Ensure a proper fit test has been conducted. |
| Shoe Covers | Disposable shoe covers should be worn and removed before exiting the handling area.[3] | N/A |
Operational Plan for Handling this compound
A systematic approach to handling ensures minimal exposure risk. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
